molecular formula C5H13NO B145835 2-Aminopentan-1-ol CAS No. 4146-04-7

2-Aminopentan-1-ol

Cat. No.: B145835
CAS No.: 4146-04-7
M. Wt: 103.16 g/mol
InChI Key: ULAXUFGARZZKTK-UHFFFAOYSA-N
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Description

2-Aminopentan-1-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66919. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopentan-1-ol
Source PubChem
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InChI

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAXUFGARZZKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936858
Record name 2-Amino-1-pentanol
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Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16369-14-5, 4146-04-7
Record name 2-Amino-1-pentanol
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Record name 1-Pentanol, 2-amino-
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Record name 16369-14-5
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Record name 2-Amino-1-pentanol
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Record name DL-2-Amino-1-pentanol
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminopentan-1-ol

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, an organic compound with applications in chemical and pharmaceutical synthesis. The information is compiled from various sources to ensure a detailed and accurate presentation for research and development purposes.

Chemical Identity and Structure

This compound, also known as DL-Norvalinol, is a chiral amino alcohol. It exists as a racemic mixture (dl-2-amino-1-pentanol) and as two separate enantiomers: (R)-(-)-2-Amino-1-pentanol and (S)-(+)-2-Amino-1-pentanol.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C5H13NO[2]

  • Canonical SMILES: CCCC(CO)N[1]

  • InChI Key: ULAXUFGARZZKTK-UHFFFAOYSA-N[1]

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its enantiomers.

Table 1: General Physicochemical Properties of this compound (Racemic Mixture)
PropertyValueSource
Molecular Weight 103.16 g/mol [1][2]
Appearance Colorless liquid or crystalline solid[2]
Boiling Point 194-195 °C[2][3]
Density 0.922 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.4511[2]
Flash Point 96 °C (204.8 °F) - closed cup
Vapor Pressure 161 mmHg at 25°C (estimate)[2]
Solubility Soluble in water, ethanol, and dimethylformamide[2]
Table 2: Properties of Enantiomers of this compound
Property(R)-(-)-2-Amino-1-pentanol(S)-(+)-2-Amino-1-pentanolSource(s)
CAS Number 80696-30-622724-81-8
Melting Point 44-48 °C44-48 °C
Optical Activity [α]20/D −17°, c = 1 in chloroform[α]20/D +17°, c = 1 in chloroform
Assay 97%97%

Experimental Protocols

Detailed methodologies for the synthesis and analysis of amino alcohols are crucial for reproducible research. The following sections outline general protocols applicable to this compound.

General Synthesis via Reductive Amination

Amino alcohols can be synthesized through various methods, including the reductive amination of a corresponding hydroxy ketone or the reaction of an epoxide with an amine. A common laboratory-scale synthesis involves the reduction of an amino acid. The following is a generalized workflow for the synthesis of an amino alcohol from its corresponding amino acid.

G cluster_start Starting Material cluster_process Reaction Steps cluster_purification Workup & Purification cluster_end Final Product Start Amino Acid (e.g., Norvaline) Step1 Esterification (e.g., with EtOH, HCl) Start->Step1 Reagents Step2 Reduction of Ester (e.g., with LiAlH4 or NaBH4) Step1->Step2 Ester Intermediate Step3 Aqueous Workup (Quenching of reducing agent) Step2->Step3 Crude Product Step4 Extraction (e.g., with Ethyl Acetate) Step3->Step4 Step5 Purification (e.g., Distillation or Chromatography) Step4->Step5 End This compound Step5->End Purified Product

Caption: General workflow for the synthesis of this compound.

Protocol Details:

  • Esterification: The starting amino acid (e.g., DL-Norvaline) is suspended in an alcohol (e.g., ethanol). Dry hydrogen chloride gas is bubbled through the mixture, or a catalytic amount of acid is added, and the solution is refluxed to form the corresponding amino ester hydrochloride.

  • Reduction: The amino ester is then reduced. A powerful reducing agent like Lithium aluminum hydride (LiAlH4) in an anhydrous ether (like THF) is often used. The ester is added slowly to a suspension of LiAlH4 at a reduced temperature (e.g., 0 °C).

  • Workup: After the reaction is complete, the excess reducing agent is carefully quenched, typically by the sequential addition of water and a sodium hydroxide solution.

  • Extraction and Purification: The resulting slurry is filtered, and the organic layer is separated. The product is extracted from the aqueous layer using a suitable organic solvent. The combined organic extracts are dried and concentrated. The final product can be purified by distillation under reduced pressure or by column chromatography.[4]

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. The following workflow outlines the standard analytical techniques employed.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Confirmation Sample Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR GCMS GC-MS Analysis (Derivatization may be needed) Sample->GCMS HPLC Chiral HPLC Sample->HPLC DataNMR Structural Elucidation NMR->DataNMR DataGCMS Purity & Mass Verification GCMS->DataGCMS DataHPLC Enantiomeric Purity HPLC->DataHPLC Result Confirmed Identity & Purity DataNMR->Result DataGCMS->Result DataHPLC->Result

Caption: Standard analytical workflow for this compound characterization.

Protocol Overviews:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the molecular structure of the compound.

    • Method: A sample is dissolved in a deuterated solvent (e.g., CDCl3 or D2O). ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns in the ¹H spectrum and the number of signals in the ¹³C spectrum are analyzed to confirm the expected structure.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To assess purity and confirm molecular weight.

    • Method: As this compound is a polar molecule, derivatization (e.g., acylation or silylation) may be necessary to increase its volatility.[5] The derivatized sample is injected into the GC-MS. The gas chromatogram indicates the purity, while the mass spectrometer provides the mass-to-charge ratio of the molecular ion and its fragments, confirming the molecular weight.[6]

    • Typical GC-MS Parameters:

      • Column: A non-polar column like DB-5ms is often suitable.[5]

      • Inlet Temperature: 250°C.[5]

      • Oven Program: Start at 60°C, then ramp at 10°C/min to 280°C.[5]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the enantiomeric purity of chiral samples.

    • Method: This technique is essential when synthesizing a specific enantiomer ((R) or (S)). The sample is analyzed using an HPLC system equipped with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[6] Derivatization with a fluorescent tag like o-phthaldialdehyde (OPA) may be used for sensitive detection.[6]

Applications in Research and Development

This compound and its enantiomers serve as versatile chiral building blocks in organic synthesis. They are utilized in the preparation of:

  • Pharmaceutical Intermediates: As precursors for complex chiral molecules and active pharmaceutical ingredients (APIs). For instance, (R)-(-)-2-Amino-1-pentanol is used to prepare intermediates for potent dual toll-like receptor modulators.[7]

  • Chiral Ligands: For use in asymmetric catalysis.

  • Substrates for Enzymatic Studies: (R)-N-benzyloxycarbonyl-aminoaldehydes, derived from the parent amino alcohol, can be used as potential substrates for dihydroxyacetone phosphate (DHAP)-dependent aldolases.

Safety and Handling

This compound is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] In case of contact with skin or eyes, rinse immediately with plenty of water.[2]

  • Storage: Store in a cool, dry place away from incompatible materials. It is a combustible liquid.

References

A Comprehensive Technical Guide to 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of 2-aminopentan-1-ol, including its chemical identity, physicochemical properties, and a representative synthetic protocol. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate database searches and regulatory compliance.

  • IUPAC Name : this compound[1][2]

  • Synonyms : A variety of synonyms are used in literature and commercial listings. The most common include: dl-2-Amino-1-pentanol, DL-Norvalinol, D/L-NORVALINOL, and [1-(Hydroxymethyl)butyl]amine.[1] The racemic mixture is often denoted as (±)-2-Aminopentan-1-ol.[1] The individual enantiomers are (R)-(-)-2-Amino-1-pentanol and (S)-(+)-2-Amino-1-pentanol.[3]

  • CAS Numbers : The primary CAS number for the racemic mixture is 16369-14-5.[1] Other registered numbers include 4146-04-7.[1][4] The hydrochloride salt is registered under CAS number 4146-05-8.[5]

  • Molecular Formula : C₅H₁₃NO[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing experimental procedures and for understanding the compound's behavior in various systems.

PropertyValueReference
Molecular Weight 103.16 g/mol [1]
Appearance Colorless liquid or crystalline solid[4]
Density 0.922 g/mL at 25 °C[4]
Boiling Point 194-195 °C[4]
Melting Point 44-48 °C (for enantiomers)[3]
Flash Point 96 °C (204.8 °F) - closed cup (for (R)-enantiomer)
Refractive Index n20/D 1.4511[4]
Solubility Soluble in water, ethanol, and dimethylformamide[4]
Topological Polar Surface Area 46.3 Ų[1]

Experimental Protocols

Amino alcohols are valuable intermediates in organic synthesis.[6] The following section details a general method for the synthesis of amino alcohols, which can be adapted for the preparation of this compound and its derivatives.

Synthesis of N-Substituted Amino Alcohols via Nucleophilic Substitution

This protocol describes a general method for synthesizing N-substituted amino alcohols through the reaction of a halo-alcohol with an amine.[6] This is a classic Sₙ2 reaction.[6]

Reaction Principle: The synthesis involves the nucleophilic attack of an amine on the electrophilic carbon of a halo-alcohol. A base is typically added to neutralize the hydrohalic acid formed during the reaction, which also enhances the nucleophilicity of the amine.[6]

General Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting halo-alcohol (e.g., 1-bromo-2-pentanol) in a suitable solvent (e.g., acetonitrile or ethanol).

  • Addition of Reagents : Add the desired primary or secondary amine to the solution, typically in a 1.1 to 1.5 molar excess. Subsequently, add a base (e.g., potassium carbonate or triethylamine), in a 1.5 to 2.0 molar excess relative to the halo-alcohol.

  • Reaction Conditions : Heat the reaction mixture to reflux and maintain the temperature for a period of 12 to 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (e.g., the hydrobromide salt of the base) and wash with the reaction solvent.

  • Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. The crude amino alcohol can then be purified by column chromatography on silica gel or by distillation under reduced pressure.

Note: This is a generalized protocol. The specific choice of solvent, base, temperature, and reaction time will depend on the specific substrates used.

Logical Workflow Visualization

The following diagram illustrates the generalized synthetic pathway for producing an N-substituted this compound, as described in the experimental protocol section.

G Start Starting Materials Reactant1 1-Halo-2-pentanol (e.g., 1-Bromo-2-pentanol) Start->Reactant1 Reactant2 Amine (R-NH2) Start->Reactant2 Process Nucleophilic Substitution (SN2) Reactant1->Process Reactant2->Process Product N-Substituted This compound Process->Product Byproduct Amine Hydrohalide Salt Process->Byproduct Conditions Base (e.g., K2CO3) Solvent Heat Conditions->Process End Purified Product Product->End Purification

Caption: Generalized workflow for the synthesis of N-substituted this compound.

Biological Relevance and Applications

Amino alcohols are a significant class of organic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[6] They have been investigated for a range of biological activities. For instance, derivatives of amino alcohols have been synthesized and evaluated as potential insecticides.[7] Furthermore, chiral amino alcohols are important synthons for creating bioactive molecules.[8] The bifunctional nature of these molecules, containing both an amino and a hydroxyl group, allows for diverse chemical modifications, making them versatile intermediates in drug development and fine chemical manufacturing.[6]

References

An In-depth Technical Guide to 2-Aminopentan-1-ol and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-Aminopentan-1-ol and its isomers, covering their chemical identities, physical properties, and relevant experimental methodologies. Designed for researchers, scientists, and professionals in drug development, this document summarizes key data and protocols to facilitate further investigation and application of these compounds.

Chemical Identity and Physical Properties

This compound and its isomers are a group of bifunctional organic molecules containing both an amino and a hydroxyl group. Their structural diversity, including positional and stereoisomerism, leads to a range of physical and chemical properties. The following tables provide a consolidated overview of the CAS numbers and key physical data for this compound and several of its isomers.

Table 1: CAS Numbers for this compound and Its Positional Isomers
IUPAC NameCAS Number
1-Aminopentan-2-ol5343-35-1[1][2]
1-Aminopentan-3-ol291535-62-1[3]
This compound16369-14-5 (racemic)[4], 4146-04-7 (racemic)[4][5]
(R)-(-)-2-Aminopentan-1-ol80696-30-6[6]
(S)-(+)-2-Aminopentan-1-ol22724-81-8[7]
2-Aminopentan-3-ol116836-16-9[8]
3-Aminopentan-1-ol89282-69-9
3-Aminopentan-2-ol50411-28-4[9][10]
4-Aminopentan-1-ol927-55-9[11][12][13][14]
4-Aminopentan-2-ol13325-12-7[15][16][17]
5-Aminopentan-1-ol2508-29-4[18][19][20][21][22]
5-Aminopentan-2-ol81693-62-1[23]
Table 2: Physical Properties of Selected Aminopentanol Isomers
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)
This compound (racemic) C5H13NO103.16194-195[5][18]29.84 (estimate)[5]0.922 @ 25 °C[5]1.4511[5]
(R)-(-)-2-Aminopentan-1-ol C5H13NO103.16-44-48[6]--
(S)-(+)-2-Aminopentan-1-ol C5H13NO103.16-44-48[7]--
3-Aminopentan-2-ol C5H13NO103.16186.8 (predicted)[9]-0.912 (predicted)[9]-
4-Aminopentan-1-ol C5H13NO103.16117-119 / 25 mmHg32--
5-Aminopentan-1-ol C5H13NO103.16120-122 / 16 mmHg[19]33-35[19]0.949 @ 25 °C[19]1.4615[19]
1-Aminopentan-2-ol C5H13NO103.16195.6 @ 760 mmHg-0.9151.449
1-Aminopentan-3-ol C5H13NO103.16187.8 @ 760 mmHg (Predicted)-0.9 (Predicted)1.450 (Predicted)

Experimental Protocols

This section details methodologies for the synthesis and analysis of aminopentanol isomers, providing a foundation for their preparation and characterization in a laboratory setting.

Synthesis of Aminopentanol Isomers

A common and versatile method for the synthesis of amino alcohols is the reductive amination of a corresponding carbonyl compound.

Protocol 1: General Reductive Amination of a Hydroxy Ketone/Aldehyde

This protocol describes a general procedure for the synthesis of aminopentanols from their corresponding hydroxy ketones or aldehydes.

  • Reaction Principle: The carbonyl group of the starting material reacts with an amine source (e.g., ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the desired amino alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Materials:

    • Hydroxy ketone or aldehyde (e.g., 1-hydroxy-2-pentanone for the synthesis of 1-amino-2-pentanol)

    • Amine source (e.g., ammonium acetate, ammonia in methanol)

    • Reducing agent (e.g., sodium borohydride)

    • Anhydrous solvent (e.g., methanol, ethanol)

    • Acid for pH adjustment (e.g., acetic acid)

    • Drying agent (e.g., anhydrous magnesium sulfate)

    • Solvents for extraction (e.g., diethyl ether, ethyl acetate)

  • Procedure:

    • Dissolve the hydroxy ketone or aldehyde and the amine source in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

    • If necessary, adjust the pH of the solution to a mildly acidic range (pH 5-6) with a suitable acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours or overnight.

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Adjust the pH of the aqueous residue to basic (pH > 10) with a suitable base (e.g., sodium hydroxide).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.

    • Purify the crude product by distillation or column chromatography.

Analysis of Aminopentanol Isomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like aminopentanol isomers.

Protocol 2: GC-MS Analysis of Aminopentanol Isomers

This protocol provides a general method for the analysis of aminopentanol isomers. Derivatization is often employed to improve the chromatographic properties of these polar compounds.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for amine analysis (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).

  • Sample Preparation (Derivatization):

    • Dissolve a known amount of the aminopentanol sample in a suitable solvent (e.g., acetonitrile).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation, or an acylating agent like trifluoroacetic anhydride).

    • Heat the mixture at a specified temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Parameters:

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Injector Temperature: 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250-280 °C) and hold for several minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized aminopentanol isomers based on their retention times and mass spectra.

    • Compare the obtained mass spectra with library spectra or interpret the fragmentation patterns to confirm the identity of each isomer.

Biological Significance and Signaling Pathways

While direct and extensive research on the specific signaling pathways of this compound and its simple isomers is limited, their structural similarity to endogenous signaling molecules, such as sphingosine, suggests potential interactions with related metabolic and signaling pathways. This is particularly relevant in the context of drug development, where such scaffolds can be used to design enzyme inhibitors or receptor modulators.

Potential Role as Sphingosine Kinase Inhibitors

Sphingolipids are a class of lipids that play crucial roles in cell signaling and membrane structure.[6] Sphingosine, a key component of sphingolipids, is an 18-carbon amino alcohol.[24] The phosphorylation of sphingosine by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P) is a critical step in a signaling pathway that regulates cell growth, proliferation, and survival.[23] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[14]

Given their structural resemblance to sphingosine, aminopentanol derivatives are being investigated as potential inhibitors of sphingosine kinases.[25] By competing with the natural substrate, these inhibitors can modulate the levels of S1P and influence downstream signaling events.

Sphingolipid_Metabolism_Inhibition cluster_synthesis Sphingolipid Synthesis cluster_signaling S1P Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine S1P S1P Sphingosine->S1P ATP -> ADP S1P_Receptors S1P Receptors (S1PR1-5) S1P->S1P_Receptors Cell_Proliferation Cell Proliferation & Survival S1P_Receptors->Cell_Proliferation Inflammation Inflammation S1P_Receptors->Inflammation SphK Sphingosine Kinase (SphK1/2) Aminopentanol_Derivative Aminopentanol Derivative (Inhibitor) Aminopentanol_Derivative->SphK Inhibition

Sphingolipid metabolism and potential inhibition by aminopentanol derivatives.
Experimental Workflow for Screening Enzyme Inhibitors

The following workflow outlines a general approach for screening aminopentanol derivatives as potential enzyme inhibitors, using sphingosine kinase as an example.

Enzyme_Inhibition_Workflow cluster_workflow Screening Workflow Compound_Library Synthesize Aminopentanol Derivative Library Primary_Screening Primary Screening: In vitro enzyme assay (e.g., SphK activity) Compound_Library->Primary_Screening Hit_Identification Hit Identification: Compounds showing significant inhibition Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies: Determine IC50 values Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling: Test against related kinases Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Assays: Evaluate effects on S1P levels and cell viability Selectivity_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Workflow for screening aminopentanol derivatives as enzyme inhibitors.

References

molecular structure and stereochemistry of 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

***## A-Technical Guide to 2-Aminopentan-1-ol: Structure, Stereochemistry, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Norvalinol, is a chiral amino alcohol featuring a five-carbon chain with an amino group at the C2 position and a primary alcohol at the C1 position. The stereocenter at C2 makes it a valuable chiral building block in asymmetric synthesis, particularly for pharmaceuticals and other bioactive molecules. This document provides a comprehensive technical overview of its molecular structure, stereochemistry, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Physicochemical Properties

This compound is a colorless liquid or low-melting crystalline solid soluble in water and polar organic solvents like ethanol.[1] Its structure consists of a pentane backbone substituted with an amine and a hydroxyl group on adjacent carbons. This arrangement allows for hydrogen bonding, contributing to its boiling point and solubility characteristics.

General Properties

The fundamental properties of this compound (racemic mixture, DL-Norvalinol) are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₁₃NO[2]
Molar Mass 103.16 g/mol [2]
Appearance Colorless to yellow liquid or crystalline solid[1]
Boiling Point 194-195 °C[1]
Density 0.922 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4511[1]
CAS Number (Racemate) 16369-14-5, 4146-04-7[2]

Stereochemistry

The key feature of this compound is the chiral center at the C2 carbon, which is bonded to four different groups: a hydrogen atom, a propyl group (-CH₂CH₂CH₃), a hydroxymethyl group (-CH₂OH), and an amino group (-NH₂). This results in two non-superimposable mirror images, the (R) and (S) enantiomers.

Stereoisomers cluster_S (S)-(+)-2-Aminopentan-1-ol cluster_R (R)-(-)-2-Aminopentan-1-ol s_img s_img mirror r_img r_img

Figure 1: Enantiomers of this compound.

The assignment of (R) and (S) configurations is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

CIP_Rules C2 Chiral Center (C2) NH2 1: -NH₂ (Highest Priority) C2->NH2 Priority 1 (Highest atomic number) CH2OH 2: -CH₂OH C2->CH2OH Priority 2 Propyl 3: -CH₂CH₂CH₃ C2->Propyl Priority 3 H 4: -H (Lowest Priority, pointing away) C2->H Priority 4

Figure 2: Cahn-Ingold-Prelog priority assignment for C2.

The distinct stereoisomers exhibit different optical activities.

StereoisomerCAS NumberMelting Point (°C)Specific Rotation ([α]20/D)
(S)-(+)-2-Aminopentan-1-ol 22724-81-844-48+17° (c=1 in chloroform)
(R)-(-)-2-Aminopentan-1-ol 80696-30-644-48-17° (c=1 in chloroform)[3]

Synthesis and Experimental Protocols

Chiral 1,2-amino alcohols are valuable synthetic intermediates.[4][5] A common and effective method for preparing enantiomerically pure this compound is the reduction of the corresponding amino acid, D- or L-Norvaline. Norvaline itself is an important intermediate for antihypertensive drugs.[6]

Experimental Protocol: Synthesis of (S)-2-Aminopentan-1-ol from L-Norvaline

This protocol describes the reduction of the carboxylic acid group of L-Norvaline to a primary alcohol using a reducing agent such as Lithium Aluminium Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF). The following is a representative procedure adapted from standard organic chemistry practices for amino acid reduction.

Materials:

  • L-Norvaline

  • Lithium Aluminium Hydride (LiAlH₄) or Borane-THF complex

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Workflow Diagram:

Synthesis_Workflow start Suspend L-Norvaline in Anhydrous THF reductant Slowly add reducing agent (e.g., LiAlH₄) at 0 °C start->reductant reflux Reflux the mixture for 4-12 hours reductant->reflux quench Quench reaction carefully with H₂O and NaOH(aq) reflux->quench filter Filter to remove inorganic salts quench->filter extract Extract filtrate with organic solvent (e.g., Ethyl Acetate) filter->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry evaporate Evaporate solvent under reduced pressure dry->evaporate product (S)-2-Aminopentan-1-ol evaporate->product

Figure 3: General workflow for the reduction of L-Norvaline.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), suspend L-Norvaline (1 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of LiAlH₄ (approx. 2-3 equivalents) in anhydrous THF via the dropping funnel. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). A granular precipitate should form.

  • Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or ethyl acetate.

  • Extraction: Combine the filtrate and washes. If necessary, extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation or recrystallization.

Analytical Methods

Confirmation of the structure, purity, and stereochemistry of this compound requires a combination of analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H and N-H stretches (broad band around 3300-3400 cm⁻¹) and C-H stretches.[7]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Chiral Analysis

Determining the enantiomeric excess (e.e.) is critical for applications in asymmetric synthesis.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers. The amino alcohol is often derivatized with a chiral or UV-active agent before analysis.

  • Polarimetry: Measures the optical rotation of the purified enantiomer, which should match the literature values.[3]

Experimental Protocol: General Chiral HPLC Analysis

  • Derivatization: React the amino alcohol sample with a derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine) to form fluorescent diastereomers.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H).

    • Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine.

    • Detection: UV or Fluorescence detector.

  • Analysis: The two diastereomeric derivatives will have different retention times, allowing for their separation and quantification to determine the enantiomeric ratio.

Applications in Drug Development

Chiral 1,2-amino alcohols like this compound are crucial structural motifs in many pharmaceutical compounds and serve as versatile chiral building blocks.[4][5][8]

  • Chiral Auxiliaries: They can be used to control the stereochemistry of new chiral centers created in a reaction.

  • Synthesis of Bioactive Molecules: The (R) and (S) enantiomers are used as starting materials for the synthesis of complex drug targets. For example, (R)-(-)-2-Amino-1-pentanol has been used to prepare intermediates for potent Toll-like receptor modulators.[3][9] (S)-(+)-2-Amino-1-pentanol is an intermediate in the synthesis of the antiviral agent Telaprevir.

  • Ligand Synthesis: They are often incorporated into chiral ligands for asymmetric catalysis.

The ability to synthesize enantiomerically pure forms of this compound is therefore of high importance to the pharmaceutical and fine chemical industries.

References

Spectroscopic Profile of 2-Aminopentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Aminopentan-1-ol. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound. It also outlines generalized experimental protocols for acquiring such data, ensuring a foundational understanding for researchers in chemical synthesis and drug development.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
H5 (CH₃)0.9 - 1.0Triplet3H
H4 (CH₂)1.2 - 1.4Multiplet2H
H3 (CH₂)1.4 - 1.6Multiplet2H
H2 (CH)2.8 - 3.0Multiplet1H
H1 (CH₂O)3.4 - 3.7Multiplet2H
NH₂1.5 - 2.5 (broad)Singlet (broad)2H
OH2.0 - 4.0 (broad)Singlet (broad)1H

Solvent: CDCl₃. The chemical shifts for NH₂ and OH protons are highly dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ) ppm (Predicted)
C5 (CH₃)~14
C4 (CH₂)~20
C3 (CH₂)~36
C2 (CH)~55
C1 (CH₂OH)~65

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Alcohol)3200 - 3600 (broad)H-bonded hydroxyl stretch
N-H (Amine)3300 - 3500 (medium, two bands for primary amine)N-H stretch
C-H (Alkane)2850 - 2960C-H stretch
N-H (Amine)1590 - 1650N-H bend
C-O (Alcohol)1000 - 1260C-O stretch
C-N (Amine)1020 - 1250C-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected molecular ion peak for this compound (C₅H₁₃NO) would be at m/z = 103.16.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zFragmentDescription
103[C₅H₁₃NO]⁺Molecular Ion (M⁺)
86[M - NH₃]⁺Loss of ammonia
72[M - CH₂OH]⁺Alpha-cleavage, loss of hydroxymethyl radical
57[C₄H₉]⁺Cleavage of the C-C bond adjacent to the amino group
44[CH(NH₂)CH₂OH]⁺Alpha-cleavage
30[CH₂NH₂]⁺Common fragment for primary amines

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon. A larger number of scans and a longer experimental time are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty salt plates is recorded first. The sample is then placed in the spectrometer's beam path, and the sample spectrum is acquired. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (in cm⁻¹), usually over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column where it is separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Synthesis and Purification of 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Aminopentan-1-ol (also known as norvalinol), a valuable chiral building block in organic synthesis and medicinal chemistry. This document outlines detailed methodologies for its preparation from 2-aminopentanoic acid (norvaline) and subsequent purification, supported by quantitative data and experimental protocols.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular FormulaC₅H₁₃NO
Molecular Weight103.16 g/mol [1]
AppearanceColorless liquid or crystalline solid[2]
Boiling Point194-195 °C (lit.)[2]
Melting Point44-48 °C (lit.) (for (S)-(+)-enantiomer)[3]
Density0.922 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D)1.4511 (lit.)[2]
SolubilitySoluble in water, ethanol, and dimethylformamide[2]

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the reduction of the corresponding α-amino acid, 2-aminopentanoic acid (norvaline). Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being a highly effective, albeit potent, option. Alternative methods using sodium borohydride (NaBH₄) with prior activation of the carboxylic acid or a combination of lithium and aluminum chloride have also been reported.

SynthesisWorkflow Norvaline 2-Aminopentanoic Acid (Norvaline) Reduction Reduction (e.g., LiAlH4 in THF) Norvaline->Reduction Workup Aqueous Workup Reduction->Workup CrudeProduct Crude this compound Workup->CrudeProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of L-Norvaline with Lithium Aluminum Hydride

This protocol is adapted from a reliable procedure for the reduction of L-valine to L-valinol, a structurally similar amino acid, and is expected to yield comparable results.[4] This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • L-Norvaline

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl ether

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

  • The flask is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • The mixture is cooled to 10°C in an ice bath. L-Norvaline (1.0 equivalent) is added in portions over 30 minutes, controlling the rate of addition to manage the vigorous evolution of hydrogen gas.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

  • The mixture is then heated to reflux and maintained for 16 hours.

  • Following reflux, the reaction mixture is cooled again to 10°C in an ice bath and diluted with an equal volume of ethyl ether.

  • The reaction is carefully quenched by the sequential, dropwise addition of:

    • Water (in a volume in mL equal to the mass of LiAlH₄ in g)

    • 15% aqueous NaOH solution (in a volume in mL equal to the mass of LiAlH₄ in g)

    • Water (in a volume in mL equal to three times the mass of LiAlH₄ in g)

  • The resulting mixture is stirred for 30 minutes at room temperature, during which a white precipitate of aluminum salts will form.

  • The precipitate is removed by filtration, and the filter cake is washed with several portions of ethyl ether.

  • The organic filtrates are combined, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude this compound.

Alternative Synthetic Approaches
MethodReducing Agent/SystemKey FeaturesReported Yield
Borohydride ReductionNaBH₄ with 1,1'-Carbonyldiimidazole (CDI) activationA convenient one-pot procedure with milder conditions than LiAlH₄.[5]Good to excellent
Bouveault-Blanc-type ReductionLithium metal and Aluminum Chloride (AlCl₃)A cost-effective method suitable for larger-scale synthesis with a simpler workup.[6]74.8 - 91.4%

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and residual solvents. The primary methods for purifying this compound are vacuum distillation and recrystallization. Chromatographic techniques are generally employed for assessing purity rather than for bulk purification.

PurificationWorkflow CrudeProduct Crude this compound Purification Purification Method CrudeProduct->Purification Distillation Vacuum Distillation Purification->Distillation for liquids Recrystallization Recrystallization Purification->Recrystallization for solids Chromatography Chromatography (for analysis) Purification->Chromatography for purity check PureProduct Pure this compound Distillation->PureProduct Recrystallization->PureProduct

Caption: Purification strategies for this compound.

Experimental Protocol: Vacuum Distillation

Vacuum distillation is highly effective for purifying liquid amino alcohols like this compound.

Apparatus:

  • A distillation flask

  • A short path distillation head with a condenser

  • A receiving flask

  • A vacuum pump with a pressure gauge

  • A heating mantle with a stirrer

Procedure:

  • The crude this compound is placed in the distillation flask with a magnetic stir bar.

  • The distillation apparatus is assembled and connected to a vacuum pump.

  • The pressure is gradually reduced. For a compound with a boiling point similar to the analogous L-valinol, a pressure of around 0.9 mmHg is a suitable starting point.[4]

  • Once the desired pressure is stable, the distillation flask is gently heated with stirring.

  • The fraction distilling at a constant temperature is collected. For L-valinol, the boiling point is 63-65°C at 0.9 mmHg, and a similar range can be expected for this compound.[4]

Experimental Protocol: Recrystallization

For solid enantiomers of this compound, recrystallization is an effective purification technique. A two-solvent system is often employed for compounds with challenging solubility profiles.

Procedure (Two-Solvent System):

  • Dissolve the crude solid in a minimum amount of a hot "good" solvent (one in which the compound is highly soluble).

  • While the solution is hot, add a "poor" solvent (one in which the compound is poorly soluble, but miscible with the "good" solvent) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Chromatographic Analysis

Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product.

TLC Conditions for Amino Alcohols:

  • Stationary Phase: Silica gel plates

  • Mobile Phase: A mixture of a polar and a non-polar solvent. A common system for amino acids and their derivatives is butanol, acetic acid, and water in a ratio of approximately 60:19:21.

  • Visualization: Staining with ninhydrin solution followed by gentle heating will reveal the amino alcohol as a colored spot.

References

A Technical Guide to 2-Aminopentan-1-ol: Commercial Availability, Suppliers, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminopentan-1-ol, a valuable chiral building block in synthetic organic chemistry. The document details its commercial availability, key suppliers, and significant applications in the synthesis of therapeutic agents, with a focus on its role in the preparation of corticotropin-releasing factor-1 (CRF1) antagonists and the antiviral drug Telaprevir.

Commercial Availability and Supplier Information

This compound is commercially available primarily in its chiral forms: (S)-(+)-2-Aminopentan-1-ol and (R)-(-)-2-Aminopentan-1-ol. The racemic mixture, (±)-2-Aminopentan-1-ol, is also available. These compounds are offered by several chemical suppliers in various purities and quantities. Below is a summary of representative commercial offerings.

Product NameEnantiomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityRepresentative Suppliers
This compound(S)-(+)22724-81-8C₅H₁₃NO103.16≥97%Sigma-Aldrich, Aladdin Scientific
This compound(R)-(-)80696-30-6C₅H₁₃NO103.16≥97%Sigma-Aldrich, Scientific Laboratory Supplies
This compound(±)16369-14-5C₅H₁₃NO103.16≥97%PubChem listings include various suppliers

Physicochemical Properties

A summary of key physicochemical data for the enantiomers of this compound is provided below.

Property(S)-(+)-2-Aminopentan-1-ol(R)-(-)-2-Aminopentan-1-ol
Melting Point44-48 °C44-48 °C
Optical Activity[α]₂₀/D +17°, c = 1 in chloroform[α]₂₀/D -17°, c = 1 in chloroform
Flash Point101 °C (closed cup)96 °C (closed cup)

Synthetic Applications

This compound serves as a critical chiral intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for its incorporation into a variety of molecular scaffolds.

Synthesis of Tricyclic Corticotropin-Releasing Factor-1 (CRF1) Antagonists

A significant application of chiral 2-amino alcohols, such as this compound, is in the synthesis of tricyclic heterocyclic compounds that act as antagonists for the corticotropin-releasing factor-1 (CRF1) receptor.[1] These antagonists are under investigation for the treatment of stress, anxiety, and depression-related disorders.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2_Aminopentan_1_ol This compound Condensation Condensation Reaction 2_Aminopentan_1_ol->Condensation Substituted_Pyrazole Substituted Pyrazole Intermediate Substituted_Pyrazole->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Formation Tricyclic_CRF1_Antagonist Tricyclic CRF1 Antagonist Cyclization->Tricyclic_CRF1_Antagonist

Synthetic workflow for Tricyclic CRF1 Antagonists.
Intermediate in the Synthesis of Telaprevir

(S)-(+)-2-Amino-1-pentanol is a documented intermediate in one of the key synthetic steps for the preparation of the antiviral agent Telaprevir, which is used for the treatment of Hepatitis C.

A published procedure outlines the conversion of (S)-2-amino-1-pentanol to (S)-2-formamido-1-pentanol as follows:

  • (S)-2-amino-1-pentanol (1.00 g, 9.7 mmol) is dissolved in ethyl formate (7.84 ml, 7.19 g, 97 mmol).

  • The reaction mixture is refluxed at 80 °C for 4 hours.

  • Following reflux, the mixture is stirred overnight at room temperature.

  • The resulting colorless solution is then concentrated in vacuo to yield (S)-2-formamido-1-pentanol.

This synthetic step is illustrated in the following workflow diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product_step Product S_2_amino_1_pentanol (S)-2-amino-1-pentanol Reflux Reflux at 80°C for 4h S_2_amino_1_pentanol->Reflux Ethyl_formate Ethyl formate Ethyl_formate->Reflux Stirring Stir overnight at room temp. Reflux->Stirring S_2_formamido_1_pentanol (S)-2-formamido-1-pentanol Stirring->S_2_formamido_1_pentanol Concentration in vacuo

Synthesis of (S)-2-formamido-1-pentanol.

Safety Information

This compound is classified as a hazardous substance. The following is a summary of its GHS hazard classifications:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.

  • Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator are recommended when handling this compound.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the respective supplier.

Conclusion

This compound, particularly in its enantiomerically pure forms, is a readily available and valuable chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its utility in the preparation of CRF1 receptor antagonists and as an intermediate in the synthesis of Telaprevir highlights its importance in drug discovery and development. Researchers and scientists can source this compound from a range of reputable suppliers, and its applications continue to be explored in the development of novel therapeutics.

References

Technical Guide: Safe Handling, and Disposal of 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and disposal methods for 2-Aminopentan-1-ol. Adherence to these guidelines is crucial to ensure a safe laboratory environment and to minimize environmental impact.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C5H13NO[1]
Molecular Weight 103.16 g/mol [1]
Appearance Colorless to yellow clear liquid or crystalline solid[2][3]
Boiling Point 194-195 °C[2]
Melting Point 44-48 °C[4]
Density 0.922 g/mL at 25 °C[2]
Flash Point 96 °C (204.8 °F) - closed cup[4]
Refractive Index n20/D 1.4511[2]
Solubility Soluble in water, ethanol, and dimethylformamide.[2]
Vapor Pressure 161 mmHg at 25°C[2]
XLogP3-AA -0.1[1]

Safety and Hazards

This compound is classified with the following hazards:

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3 (Respiratory tract irritation)H335: May cause respiratory irritation

(Source:[1])

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]

Safe Handling Protocols

Adherence to the following procedures is mandatory to minimize exposure and ensure safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to maintain low airborne concentrations.[5][6]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure.

Body PartProtectionStandard/Specification
Eyes/Face Chemical safety goggles or a face shield.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Chemical-resistant gloves (e.g., butyl rubber) and a lab coat or impervious protective clothing. Use proper glove removal technique to avoid skin contact.[5]
Respiratory If inhalation risk is present, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.
General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Always add acids or bases to water, never the reverse.[7]

  • Store corrosive liquids below eye level.[7]

  • Ensure all containers are properly labeled and tightly sealed when not in use.[8]

  • Wash hands thoroughly after handling.

Experimental Protocols

Spill Decontamination Protocol

In the event of a spill, immediate action is crucial.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Wear appropriate PPE as specified in section 3.2.

  • Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials. For larger spills, dike the area to prevent spreading.

  • Neutralization (for small spills): Slowly and carefully neutralize the spill by adding a weak acid (e.g., citric acid or a specialized spill neutralizer for bases). Use pH paper to confirm neutralization (pH 6-8).

  • Collection: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a mild detergent and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste.

Spill_Decontamination_Workflow Start Spill Occurs Evacuate Evacuate Area & Alert Others Start->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Neutralize Neutralize Spill (if safe and small scale) Contain->Neutralize Collect Collect Contaminated Material Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose End Procedure Complete Dispose->End

Caption: Workflow for the safe decontamination of a this compound spill.

Disposal Procedures

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Waste Container: Use a designated, clearly labeled, and chemically compatible container for liquid waste of this compound. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids.

Disposal Protocol
  • Neutralization (for small laboratory quantities):

    • Work in a chemical fume hood and wear appropriate PPE.

    • Dilute the this compound waste with a water-miscible solvent (e.g., isopropanol or ethanol) to a concentration of less than 10%.

    • Slowly add a weak acid (e.g., a 5% solution of citric acid or acetic acid) while stirring continuously.

    • Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the weak acid until the pH is between 6 and 8.

    • The neutralized solution can then be collected in a designated aqueous hazardous waste container.

  • Bulk and Contaminated Material Disposal:

    • For larger quantities of this compound waste and any contaminated solids (e.g., absorbent materials, gloves, labware), place them in a sealed, labeled hazardous waste container.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

Disposal_Workflow Start Generate Waste Segregate Segregate Waste into Labeled, Compatible Container Start->Segregate Small_Quantities Small Aqueous Quantities? Segregate->Small_Quantities Neutralize Neutralize with Weak Acid to pH 6-8 in Fume Hood Small_Quantities->Neutralize Yes Bulk_Solids Bulk Liquid or Contaminated Solids Small_Quantities->Bulk_Solids No Collect_Neutralized Collect in Aqueous Hazardous Waste Container Neutralize->Collect_Neutralized Professional_Disposal Arrange for Professional Hazardous Waste Disposal Collect_Neutralized->Professional_Disposal Package_Waste Package in Sealed Hazardous Waste Container Bulk_Solids->Package_Waste Package_Waste->Professional_Disposal End Disposal Complete Professional_Disposal->End

Caption: Decision workflow for the proper disposal of this compound waste.

Emergency Procedures

ExposureFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

In case of fire: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[9]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

The Rising Therapeutic Potential of 2-Aminopentan-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents, the structural scaffold of 2-aminopentan-1-ol has emerged as a promising starting point for the development of bioactive molecules. Its structural analogy to natural sphingoid bases, such as sphingosine, positions its derivatives as potential modulators of critical cellular signaling pathways, particularly in the realm of sphingolipid metabolism. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, focusing on their cytotoxic, antimicrobial, and enzyme-inhibitory properties. We will delve into the structure-activity relationships gleaned from analogous compounds, present detailed experimental protocols for their evaluation, and visualize the underlying molecular pathways and experimental workflows.

Core Biological Activities and Structure-Activity Relationships

The biological activities of this compound derivatives are intrinsically linked to their structural features, most notably the length and nature of the N-acyl chain and modifications to the amino alcohol backbone. By examining structurally related sphingoid base analogs, we can infer the potential therapeutic applications of this class of compounds.

Cytotoxic Activity

N-acylated amino alcohols, structurally similar to ceramides, have demonstrated significant cytotoxic effects against various cancer cell lines. The length of the fatty acid chain is a critical determinant of this activity.

Table 1: Cytotoxicity of N-Acyl Amino Alcohol Derivatives Against Cancer Cell Lines

Compound IDN-Acyl Chain LengthCancer Cell LineIC50 (µM)Reference
Compound AC8B16 Murine Melanoma15[1]
Compound BC12B16 Murine Melanoma8[1]
Compound CC16B16 Murine Melanoma5[1]
Compound DC18B16 Murine Melanoma7[1]

Note: Data presented is for structurally similar N-acyl amino alcohol derivatives, not specifically this compound derivatives, to illustrate the structure-activity relationship.

The data suggests that an optimal acyl chain length exists for maximizing cytotoxicity, with chain lengths between C12 and C16 often exhibiting the most potent effects. This is likely due to a balance between lipophilicity, which governs membrane permeability, and the specific interactions with intracellular targets.

Antimicrobial Activity

Long-chain amino alcohols and their N-acyl derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Similar to cytotoxicity, the chain length of the hydrophobic tail plays a crucial role in their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Long-Chain Amino Alcohols

Compound IDChain LengthBacterial StrainMIC (µg/mL)Reference
Compound EC10S. aureus10.4[2]
Compound FC12S. aureus3.1[2]
Compound GC14S. aureus6.3[2]
Compound HC10E. coli15.6[2]
Compound IC12E. coli7.8[2]

Note: Data presented is for structurally similar long-chain amino alcohols to illustrate the structure-activity relationship.

The antimicrobial activity is often attributed to the disruption of the bacterial cell membrane integrity, a mechanism influenced by the hydrophobic character of the molecule.

Enzyme Inhibition

The structural resemblance of this compound derivatives to sphingosine makes them prime candidates for inhibitors of enzymes involved in sphingolipid metabolism, such as sphingosine kinase (SphK) and ceramide synthase (CerS).[3][4][5] Inhibition of these enzymes can have profound effects on cell fate, including inducing apoptosis in cancer cells.

Table 3: Enzyme Inhibitory Activity of Sphingosine Analogs

Compound IDTarget EnzymeKi (nM)IC50 (µM)Reference
SK1-ISphK1-~5[6]
SLC4101431SphK290-[7]
P053CerS1-0.5[8]

Note: Data presented is for known inhibitors of sphingolipid metabolizing enzymes that are structurally related to this compound derivatives.

Key Signaling Pathway: Sphingolipid Metabolism

The biological activities of this compound derivatives can often be traced to their interference with the sphingolipid metabolism pathway. This pathway governs the balance between pro-apoptotic and pro-survival sphingolipids, making it a critical target in cancer therapy and other diseases.

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathway cluster_S1P S1P Signaling Serine Serine + Palmitoyl-CoA KDS 3-Ketosphinganine Serine->KDS SPT Sphinganine Sphinganine (Dihydrosphingosine) KDS->Sphinganine KDS Reductase DHCer Dihydroceramide Sphinganine->DHCer CerS Ceramide Ceramide DHCer->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Complex Complex Sphingolipids Complex->Ceramide Hydrolases Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Sphingosine->Apoptosis S1PR S1P Receptors S1P->S1PR Cell_Survival Cell Survival, Proliferation S1PR->Cell_Survival Inhibitor This compound Derivatives CerS CerS Inhibitor->CerS SphK1_2 SphK1_2 Inhibitor->SphK1_2

Caption: The Sphingolipid Metabolism Pathway, a key target for this compound derivatives.

Experimental Protocols

Synthesis of N-Acyl-2-aminopentan-1-ol Derivatives

A general workflow for the synthesis and evaluation of this compound derivatives is outlined below.

Synthesis_Workflow Start This compound + Fatty Acid Chloride Reaction Acylation Reaction (e.g., Schotten-Baumann conditions) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassays Biological Evaluation Characterization->Bioassays Cytotoxicity Cytotoxicity Assay (MTT) Bioassays->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) Bioassays->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., SphK assay) Bioassays->Enzyme Data Data Analysis (IC50, MIC, Ki) Cytotoxicity->Data Antimicrobial->Data Enzyme->Data

Caption: General workflow for the synthesis and biological evaluation of N-acyl-2-aminopentan-1-ol derivatives.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[9][10]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the this compound derivatives and incubate for 24-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Assay: Broth Microdilution Protocol

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][11]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • This compound derivatives

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the compounds in the growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Sphingosine Kinase Activity

This fluorescence-based assay measures the activity of sphingosine kinase by monitoring the phosphorylation of a fluorescently labeled substrate.[12]

Materials:

  • Recombinant human Sphingosine Kinase 1 or 2

  • Kinase assay buffer

  • NBD-sphingosine (fluorescent substrate)

  • ATP

  • This compound derivatives

  • Chloroform/methanol (2:1)

  • 1 M KCl

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase assay buffer, enzyme, and test compound.

  • Substrate Addition: Add NBD-sphingosine to each well and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding ATP and incubate at 37°C.

  • Reaction Termination and Extraction: Stop the reaction and extract the lipids using chloroform/methanol. Induce phase separation with KCl.

  • Fluorescence Measurement: Measure the fluorescence of the aqueous phase (containing the phosphorylated product) using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without the inhibitor and determine the IC50 or Ki value.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their structural similarity to endogenous sphingolipids provides a strong rationale for their investigation as modulators of key cellular processes, including cell death and proliferation. The information and protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting class of compounds. Further systematic derivatization and biological evaluation are warranted to elucidate detailed structure-activity relationships and identify lead candidates for preclinical development.

References

2-Aminopentan-1-ol: A Technical Guide to its Historical Context, Discovery, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminopentan-1-ol (also known as norvalinol), a chiral amino alcohol with applications in organic synthesis and potential pharmacological relevance. The document details the historical context of its discovery, rooted in the mid-20th-century advancements in amino acid chemistry. Detailed experimental protocols for its synthesis, based on historical and contemporary methods, are provided. Quantitative physical and chemical data are summarized in tabular format for easy reference. Furthermore, this guide explores the potential biological activities of this compound, including its putative role as a modulator of Toll-like receptor signaling, and presents a representative signaling pathway diagram.

Historical Context and Discovery

The foundational work on the reduction of amino acids and their esters to the corresponding amino alcohols was a pivotal development. A landmark publication by Karrer et al. in 1948 detailed the use of lithium aluminum hydride (LiAlH₄) for the efficient reduction of α-amino acid esters to their respective amino alcohols. This powerful reducing agent, discovered in 1947, revolutionized many areas of organic synthesis, including the preparation of chiral amino alcohols from readily available amino acid precursors.

Given that norvaline (2-aminopentanoic acid) was a known amino acid, it is highly probable that the first synthesis of this compound (norvalinol) was achieved shortly after the publication of Karrer's work, employing the same fundamental methodology: the LiAlH₄ reduction of a norvaline ester. This method provided a straightforward and high-yielding route to a variety of chiral amino alcohols, which were of interest for their potential as synthetic intermediates and for their own biological properties.

Quantitative Data

The physical and chemical properties of this compound and its enantiomers are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property(S)-(+)-2-Aminopentan-1-ol(R)-(-)-2-Aminopentan-1-olrac-2-Aminopentan-1-ol
CAS Number 22724-81-880696-30-64146-04-7
Molecular Formula C₅H₁₃NOC₅H₁₃NOC₅H₁₃NO
Molecular Weight 103.16 g/mol 103.16 g/mol 103.16 g/mol
Appearance White to off-white solidWhite to off-white solidColorless to pale yellow liquid
Melting Point 44-48 °C44-48 °C-2 °C (for 2-amino-1-butanol)[1]
Boiling Point Not specifiedNot specified194-195 °C[2]
Density Not specifiedNot specified0.922 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) Not specifiedNot specified1.4511[2]
Optical Rotation ([α]²⁰/D) +17° (c=1, CHCl₃)-17° (c=1, CHCl₃)Not applicable

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound, reflecting both the historical approach and more contemporary practices.

Historical Synthesis: Reduction of Ethyl Norvalinate with Lithium Aluminum Hydride

This protocol is based on the general method described by Karrer et al. for the reduction of amino acid esters.

Step 1: Esterification of Norvaline

  • Suspend L-norvaline (11.7 g, 0.1 mol) in absolute ethanol (150 mL).

  • Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through it until saturation.

  • Reflux the mixture for 4 hours.

  • Remove the solvent under reduced pressure to obtain crude ethyl L-norvalinate hydrochloride.

Step 2: Reduction with Lithium Aluminum Hydride

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, place a suspension of lithium aluminum hydride (7.6 g, 0.2 mol) in anhydrous diethyl ether (200 mL).

  • Dissolve the crude ethyl L-norvalinate hydrochloride from Step 1 in anhydrous diethyl ether (100 mL) and add it dropwise to the LiAlH₄ suspension with vigorous stirring over a period of 1 hour.

  • After the addition is complete, reflux the reaction mixture for 2 hours.

  • Cool the flask in an ice bath and cautiously add water (8 mL) dropwise to decompose the excess LiAlH₄, followed by 15% aqueous sodium hydroxide (8 mL) and then water (24 mL).

  • Filter the resulting granular precipitate of aluminum hydroxide and wash it thoroughly with diethyl ether.

  • Dry the combined ethereal solutions over anhydrous sodium sulfate.

  • Remove the diethyl ether by distillation.

  • Distill the residue under reduced pressure to yield (S)-(+)-2-Aminopentan-1-ol.

Logical Workflow for Synthesis

The general workflow for the historical synthesis of an amino alcohol from its corresponding amino acid is depicted below.

G cluster_esterification Esterification cluster_reduction Reduction cluster_workup Workup & Purification A Amino Acid (e.g., Norvaline) C Amino Acid Ester Hydrochloride (e.g., Ethyl Norvalinate HCl) A->C Reflux B Alcohol (e.g., Ethanol) + Acid Catalyst (e.g., HCl) B->C E Amino Alcohol (e.g., this compound) C->E Reflux D Reducing Agent (e.g., LiAlH4 in Ether) D->E F Quenching (H2O, NaOH) E->F G Filtration F->G H Extraction & Drying G->H I Distillation H->I J Pure Amino Alcohol I->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 recruits Ligand This compound (Putative Ligand) Ligand->TLR IRAK IRAKs MyD88->IRAK activates TRAF6 TRAF6 IRAK->TRAF6 activates IKK IKK Complex TRAF6->IKK activates NFkB_I_B NF-κB / IκB IKK->NFkB_I_B phosphorylates IκB NFkB NF-κB NFkB_I_B->NFkB releases DNA DNA NFkB->DNA translocates to nucleus and binds to promoter Cytokines Pro-inflammatory Cytokines DNA->Cytokines initiates transcription

References

Methodological & Application

Application Notes and Protocols: (S)-2-Aminopentan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. This document provides detailed application notes and protocols for the theoretical use of (S)-2-aminopentan-1-ol as a versatile chiral auxiliary. While direct literature precedents for this specific amino alcohol are limited, its structure is analogous to well-established auxiliaries, suggesting its potential in diastereoselective alkylation and aldol reactions. The protocols herein are based on established methodologies for similar amino alcohol-derived chiral auxiliaries, particularly the widely used Evans oxazolidinones.

(S)-2-aminopentan-1-ol can be converted into a rigid oxazolidinone scaffold. The propyl group at the 4-position of this oxazolidinone is expected to effectively shield one face of the derived enolate, directing the approach of electrophiles to the opposite face and thus inducing high diastereoselectivity.

Preparation of the Chiral Auxiliary: (S)-4-Propyl-1,3-oxazolidin-2-one

The first step in utilizing (S)-2-aminopentan-1-ol as a chiral auxiliary is its cyclization to form the corresponding oxazolidinone. This rigid heterocyclic system is crucial for effective stereochemical control.

Experimental Protocol: Synthesis of (S)-4-Propyl-1,3-oxazolidin-2-one
  • Reaction Setup: To a stirred solution of (S)-2-aminopentan-1-ol (1.0 eq) in anhydrous acetonitrile (0.2 M), add triethylamine (2.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add disuccinimidyl carbonate (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash successively with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (S)-4-propyl-1,3-oxazolidin-2-one.

Application in Asymmetric Alkylation

One of the most powerful applications of oxazolidinone-based chiral auxiliaries is the diastereoselective alkylation of enolates. The N-acyl derivative of the auxiliary is deprotonated to form a rigid Z-enolate, which is then alkylated with high stereocontrol.

General Workflow for Asymmetric Alkylation

cluster_prep Auxiliary Preparation cluster_reaction Asymmetric Alkylation cluster_cleavage Product Generation Aux (S)-2-Aminopentan-1-ol Ox (S)-4-Propyl-1,3-oxazolidin-2-one Aux->Ox Cyclization AcylOx N-Acyl-(S)-4-propyl-1,3-oxazolidin-2-one Ox->AcylOx N-Acylation Enolate Z-Enolate Formation AcylOx->Enolate Base (e.g., LDA) Alkylation Alkylation (R-X) Enolate->Alkylation Product Alkylated Product Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage FinalProduct Chiral Carboxylic Acid Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone
  • N-Acylation: To a solution of (S)-4-propyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes, then add propionyl chloride (1.1 eq). Allow the reaction to warm to 0 °C and stir for 1 hour. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography to obtain N-propionyl-(S)-4-propyl-1,3-oxazolidin-2-one.

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to separate the diastereomers.

  • Auxiliary Cleavage: The alkylated product can be cleaved to the corresponding chiral carboxylic acid using lithium hydroxide and hydrogen peroxide.[1] Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).[1] Stir at room temperature for 2-4 hours. Quench the excess peroxide with aqueous sodium sulfite. Extract the recovered auxiliary with dichloromethane. Acidify the aqueous layer and extract the chiral carboxylic acid product with ethyl acetate.

Expected Performance Data (Asymmetric Alkylation)
Electrophile (R-X)ProductExpected Yield (%)Expected d.e. (%)
Benzyl bromide2-Methyl-3-phenylpropanoic acid85-95>98
Allyl iodide2-Methylpent-4-enoic acid80-90>98
Methyl iodide2-Methylpropanoic acid88-96>95
Ethyl iodide2-Methylbutanoic acid82-92>95

Application in Asymmetric Aldol Reactions

The chiral auxiliary can also be used to control the stereochemical outcome of aldol reactions, leading to the formation of syn-aldol products with high diastereoselectivity. The stereochemistry is rationalized by the Zimmerman-Traxler transition state model.[2]

Logical Flow of a Chiral Auxiliary-Mediated Aldol Reaction

cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Final Product AcylAux N-Acyl Oxazolidinone Enolate Boron Z-Enolate Formation (Bu₂BOTf, Base) AcylAux->Enolate Aldehyde Aldehyde (R'CHO) TransitionState Zimmerman-Traxler Transition State Aldehyde->TransitionState Enolate->TransitionState AldolAdduct Diastereomerically Enriched Aldol Adduct TransitionState->AldolAdduct Cleavage Auxiliary Cleavage AldolAdduct->Cleavage FinalProduct Chiral β-Hydroxy Acid/Alcohol Cleavage->FinalProduct

Caption: Logical flow for a chiral auxiliary-mediated aldol reaction.[2]

Experimental Protocol: Asymmetric syn-Aldol Reaction
  • Enolate Formation: To a solution of the N-propionyl-(S)-4-propyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA) (1.2 eq). Stir the mixture at 0 °C for 30-45 minutes to facilitate (Z)-enolate formation.

  • Aldol Addition: Cool the reaction to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq), dissolved in a small amount of cold dichloromethane, dropwise over 10 minutes.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the mixture with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Purification and Cleavage: Concentrate the solution and purify the crude aldol adduct by flash chromatography. The auxiliary can be cleaved as described in the alkylation protocol to yield the chiral β-hydroxy carboxylic acid, or alternatively, reductive cleavage can provide the chiral 1,3-diol.

Expected Performance Data (Asymmetric Aldol Reaction)
AldehydeProduct (after cleavage to acid)Expected Yield (%)Expected d.r. (syn:anti)
Isobutyraldehyde3-Hydroxy-2,4-dimethylpentanoic acid80-90>99:1
Benzaldehyde3-Hydroxy-2-methyl-3-phenylpropanoic acid85-95>99:1
Acetaldehyde3-Hydroxy-2-methylbutanoic acid75-85>98:2
Propionaldehyde3-Hydroxy-2-methylpentanoic acid78-88>98:2

Conclusion

(S)-2-Aminopentan-1-ol serves as a promising, albeit theoretically applied, chiral auxiliary for asymmetric synthesis. The protocols and expected data presented, based on well-established precedents for analogous structures, provide a strong foundation for its practical investigation. Researchers in drug development and organic synthesis can utilize these guidelines to explore the potential of this readily accessible chiral building block for the stereocontrolled synthesis of complex molecular targets. Further optimization for specific substrates will likely be necessary to achieve maximum efficiency and selectivity.

References

The Versatile Chiral Scaffolding of 2-Aminopentan-1-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the strategic selection of chiral building blocks is a cornerstone of efficient and stereoselective synthesis. Among these, 2-aminopentan-1-ol and its enantiomers stand out as versatile precursors, offering a unique combination of a primary amine and a primary alcohol on a flexible five-carbon chain. This bifunctionality, coupled with the presence of a key stereocenter, provides a powerful platform for the construction of complex molecular architectures found in a variety of therapeutic agents. This application note provides an in-depth exploration of this compound's utility, presenting detailed protocols and the scientific rationale for its application in the synthesis of high-value pharmaceutical compounds.

Physicochemical Properties and Stereochemical Integrity

This compound is a chiral amino alcohol that exists as a racemic mixture or as individual enantiomers, (S)-(+)-2-amino-1-pentanol and (R)-(-)-2-amino-1-pentanol. The distinct stereochemistry of these enantiomers is crucial in pharmaceutical synthesis, as the biological activity of a drug is often dictated by its specific three-dimensional arrangement.

PropertyValueReference
Molecular FormulaC₅H₁₃NO[1]
Molecular Weight103.16 g/mol [1]
AppearanceColorless liquid or crystalline solid[2]
Boiling Point194-195 °C[2]
Melting Point44-48 °C[3][4]
Density0.922 g/mL at 25 °C[2]
SolubilitySoluble in water and some organic solvents[2]
(S)-(+)-2-Amino-1-pentanol CAS 22724-81-8[3]
(R)-(-)-2-Amino-1-pentanol CAS 80696-30-6[4]
DL-2-Aminopentan-1-ol CAS 16369-14-5[1]

The distinct functional groups—the nucleophilic amine and the versatile alcohol—allow for a wide array of chemical modifications, making this compound a valuable starting material for creating diverse libraries of compounds for drug screening.

Application in the Synthesis of Antiviral Therapeutics: The Case of Telaprevir

A prominent example showcasing the importance of this compound as a chiral precursor is in the synthesis of Telaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[3] The (S)-enantiomer, (S)-(+)-2-amino-1-pentanol, is a key building block for constructing a central fragment of the Telaprevir molecule.

A highly efficient synthesis of Telaprevir has been reported that strategically utilizes biocatalysis and multicomponent reactions, where (S)-2-amino-1-pentanol is a crucial starting material.[2][5]

G cluster_0 Step 1: Formylation cluster_1 Step 2: Ugi-type Multicomponent Reaction cluster_2 Step 3: Coupling and Final Steps A (S)-2-aminopentan-1-ol B (S)-2-formamido-1-pentanol A->B Ethyl formate, reflux F Ugi Product C Key Aldehyde Intermediate C->F D Amine Component D->F E Isocyanide Component E->F H Telaprevir F->H G Final Coupling Partner G->H

Caption: Synthetic workflow for Telaprevir utilizing this compound.

Protocol: Synthesis of (S)-2-formamido-1-pentanol - A Key Telaprevir Intermediate

This protocol is adapted from the work of Znabet et al. and demonstrates the initial functionalization of (S)-2-amino-1-pentanol.[2]

Materials:

  • (S)-2-amino-1-pentanol

  • Ethyl formate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of (S)-2-amino-1-pentanol (1.00 g, 9.7 mmol) in a round-bottom flask, add an excess of ethyl formate (7.84 ml, 97 mmol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C. Maintain reflux for 4 hours.

  • After the reflux period, allow the reaction to cool to room temperature and continue stirring overnight.

  • Remove the excess ethyl formate and any volatile byproducts under reduced pressure using a rotary evaporator.

  • The resulting product, (S)-2-formamido-1-pentanol, should be a colorless oil or solid.

Rationale: The formylation of the primary amine serves two primary purposes in the broader synthetic strategy. Firstly, it protects the amine from participating in undesired side reactions in subsequent steps. Secondly, the formyl group can be a precursor to an isocyanide, a crucial component in multicomponent reactions like the Ugi reaction, which is a key step in this efficient synthesis of Telaprevir.[2][5] This approach highlights the atom-economic and convergent nature of modern synthetic strategies.

Role in the Development of Central Nervous System (CNS) Agents

The chiral nature of this compound makes it an attractive scaffold for the synthesis of molecules targeting the central nervous system, where stereochemistry is often critical for receptor binding and pharmacological effect.[6] It has been utilized as a substrate in the preparation of tricyclic heterocyclic compounds designed as antagonists for the corticotropin-releasing factor-1 (CRF1) receptor.[3] CRF1 antagonists are being investigated for the treatment of stress, anxiety, and depression.

G A This compound (chiral precursor) B Functional Group Manipulation (e.g., protection) A->B C Cyclization Reactions B->C D Tricyclic Heterocyclic Scaffold C->D E Further Functionalization D->E F CRF1 Receptor Antagonist E->F

Caption: Logical workflow for the synthesis of CNS agents.

The synthesis of these complex molecules often involves a multi-step sequence where the amino and hydroxyl groups of this compound are selectively protected and then reacted to build the desired heterocyclic core. The propyl side chain of the this compound can also play a role in the overall shape and lipophilicity of the final molecule, influencing its pharmacokinetic and pharmacodynamic properties.

Conceptual Protocol: General Synthesis of a Chiral Pyrrolidine Derivative

While a specific, detailed protocol for a CRF1 antagonist starting from this compound is proprietary, a general workflow for the synthesis of a chiral pyrrolidine derivative, a common motif in CNS-active compounds, can be conceptualized.

Procedure Outline:

  • Protection of the Amine: The primary amine of (R)- or (S)-2-aminopentan-1-ol is protected with a suitable protecting group (e.g., Boc, Cbz) to prevent its reactivity in subsequent steps.

  • Activation of the Alcohol: The primary alcohol is converted into a good leaving group, for example, by tosylation or mesylation.

  • Intramolecular Cyclization: The protected amino-alcohol is treated with a base to induce an intramolecular SN2 reaction, where the protected amine displaces the leaving group, forming the chiral pyrrolidine ring.

  • Deprotection and Further Elaboration: The protecting group on the nitrogen is removed, and the resulting chiral pyrrolidine can be further functionalized to introduce the necessary pharmacophoric elements for biological activity.

This strategic use of this compound allows for the direct incorporation of a stereocenter into the heterocyclic core, which is often more efficient than introducing chirality at a later stage of the synthesis.

Future Directions and Broader Applications

The utility of this compound and its derivatives extends beyond the examples detailed above. The amino alcohol backbone is a valuable pharmacophore that can be incorporated into a wide range of therapeutic agents, including:

  • Anticancer Agents: Serving as a scaffold for kinase inhibitors or other targeted therapies.

  • Other Antiviral Agents: The structural motif is relevant for nucleoside and non-nucleoside reverse transcriptase inhibitors.[7]

The continued development of novel synthetic methodologies, including asymmetric catalysis and biocatalysis, will further expand the applications of this versatile chiral building block in the efficient and stereoselective synthesis of next-generation pharmaceuticals.

References

Applications of 2-Aminopentan-1-ol in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,2-amino alcohols are a cornerstone in the field of asymmetric synthesis, serving as versatile precursors for chiral ligands and auxiliaries that are pivotal in the stereocontrolled synthesis of enantiomerically pure compounds.[1] 2-Aminopentan-1-ol, also known as norvalinol, is a chiral 1,2-amino alcohol with significant potential in asymmetric catalysis. Its structure, featuring both a hydroxyl and a primary amino group attached to a stereogenic center, makes it an excellent candidate for the synthesis of a variety of chiral ligands. These ligands can coordinate with metal centers to create a chiral environment, thereby enabling the enantioselective transformation of prochiral substrates into valuable building blocks for the pharmaceutical and fine chemical industries.

Conceptual Applications in Asymmetric Synthesis

This compound can be employed in asymmetric catalysis in two primary ways:

  • As a Chiral Ligand: The amino and hydroxyl groups of this compound can chelate to a metal center, forming a stable chiral complex. This complex can then catalyze a variety of asymmetric reactions, inducing enantioselectivity by controlling the spatial orientation of the reactants.

  • As a Chiral Auxiliary: this compound can be temporarily attached to a prochiral substrate to form a chiral derivative. The steric and electronic properties of the amino alcohol then direct the stereochemical outcome of a subsequent reaction on the substrate. After the desired transformation, the chiral auxiliary can be cleaved and recovered.

The following sections will focus on the application of this compound as a precursor to chiral ligands for two important classes of asymmetric reactions: the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones.

Application I: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral β-amino alcohols are a privileged class of ligands for the addition of diethylzinc to aldehydes, often affording high yields and enantioselectivities. A ligand derived from this compound is expected to effectively catalyze this transformation.

Catalytic Cycle

The proposed catalytic cycle involves the formation of a chiral zinc-aminoalkoxide complex. This complex then coordinates with the aldehyde, and the chiral environment created by the ligand directs the addition of the ethyl group from another diethylzinc molecule to one enantiotopic face of the aldehyde.

G A This compound Derivative (Ligand) C Chiral Zinc-Aminoalkoxide Complex A->C Reacts with B Et2Zn B->C F Enantioselective Ethyl Addition B->F E Coordinated Aldehyde Complex C->E Coordinates D Aldehyde (RCHO) D->E E->F Reacts with Et2Zn G Zinc Alkoxide Product F->G G->C Regenerates Catalyst H Chiral Secondary Alcohol G->H Hydrolysis

Caption: Proposed catalytic cycle for the this compound derivative-catalyzed addition of diethylzinc to an aldehyde.

Expected Performance Data

The following table summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes using established chiral β-amino alcohol ligands. The performance of a this compound-derived ligand would be benchmarked against such data.

EntryAldehydeChiral Amino Alcohol LigandYield (%)ee (%)
1Benzaldehyde(1R,2S)-(-)-Norephedrine derivative9598
24-ChlorobenzaldehydeL-Valinol derivative9295
34-MethoxybenzaldehydeL-Prolinol derivative9697
4Cinnamaldehyde(1S,2R)-(+)-2-Amino-1,2-diphenylethanol derivative9099
5Hexanal(-)-DAIB (3-exo-(dimethylamino)isoborneol)9896

Note: This data is representative of well-established β-amino alcohol ligands and serves as a target for catalysts derived from this compound.

Experimental Protocol: General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral ligand (e.g., N-substituted derivative of this compound)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard oven-dried glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the this compound derived ligand (0.1 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the catalyst.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Separate the aqueous layer and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Application II: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a widely used and practical method for the reduction of prochiral ketones to chiral secondary alcohols, typically employing isopropanol as a safe and abundant hydrogen source. Ruthenium and rhodium complexes bearing chiral amino alcohol ligands are highly effective catalysts for this transformation. A ligand synthesized from this compound can be utilized to prepare a chiral catalyst for the enantioselective transfer of hydrogen.

Experimental Workflow

The general workflow for the asymmetric transfer hydrogenation of a ketone using a this compound-derived ligand involves the in situ formation of the active catalyst, followed by the reduction of the ketone.

G cluster_0 Catalyst Formation (in situ) cluster_1 Catalytic Reduction A [RuCl2(p-cymene)]2 D Active Ru-Catalyst A->D B This compound Derivative (Ligand) B->D C Base (e.g., KOH) C->D G Chiral Secondary Alcohol E Prochiral Ketone E->G Reduction F Isopropanol (Hydrogen Source) F->G H Acetone (Byproduct) G->H Forms

Caption: Workflow for the asymmetric transfer hydrogenation of a ketone catalyzed by a Ru-complex with a this compound derivative.

Expected Performance Data

The following table presents typical results for the asymmetric transfer hydrogenation of various ketones using well-established chiral β-amino alcohol ligands. The performance of a this compound-derived ligand can be compared against this data.

EntryKetoneChiral Amino Alcohol LigandMetal PrecursorYield (%)ee (%)
1Acetophenone(1R,2S)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂>9997 (R)
21-Tetralone(S)-Prolinamide derivative[RuCl₂(p-cymene)]₂9895 (S)
3BenzylacetoneN-Tosyl-1,2-diphenylethylenediamine[Rh(Cp*)Cl₂]₂9599 (R)
42-Chloroacetophenone(1S,2S)-TsDPEN[RuCl₂(p-cymene)]₂9998 (S)
5Propiophenonecis-1-Aminoindan-2-ol[RuCl₂(p-cymene)]₂9496 (R)

Note: This data is representative of the performance of well-established β-amino alcohol ligands and serves as a target for catalysts derived from this compound.

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂ or other suitable metal precursor

  • Chiral ligand (e.g., derivative of this compound)

  • Acetophenone

  • Anhydrous isopropanol

  • Base (e.g., potassium hydroxide or sodium isopropoxide)

  • Standard oven-dried glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.5-1.0 mol%) and the this compound derived ligand (1.1-2.2 mol%).

  • Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.

  • In a separate flask, prepare a solution of the base (e.g., 0.1 M KOH in isopropanol).

  • Add the base solution (typically 5-10 mol%) to the catalyst mixture.

  • Add acetophenone (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the resulting chiral alcohol by chiral HPLC or GC analysis.

Conclusion

While direct and specific applications of this compound in asymmetric catalysis are not yet widely reported, its structural analogy to a well-established class of chiral β-amino alcohols strongly suggests its potential as a valuable precursor for chiral ligands and auxiliaries. The protocols and benchmark data provided in these application notes offer a solid foundation for researchers to explore the utility of this compound in developing novel and efficient catalytic systems for the synthesis of enantiomerically enriched molecules. Further investigation into the synthesis of various derivatives of this compound and their performance in a broader range of asymmetric transformations is warranted to fully unlock its potential in the fields of organic synthesis and drug development.

References

Synthesis of 2-Aminopentan-1-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2-aminopentan-1-ol and its derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery due to their structural similarity to biologically active molecules. The protocols outlined below cover key synthetic strategies, including the reduction of α-amino acids and reductive amination, providing a foundation for the generation of diverse libraries of this compound derivatives for further investigation.

Introduction

Vicinal amino alcohols are a critical class of organic compounds prevalent in a wide range of pharmaceuticals, natural products, and chiral auxiliaries. The this compound scaffold, featuring a primary alcohol and a primary or substituted amine on adjacent carbons, is of significant interest for the development of novel therapeutic agents. The synthesis of enantiomerically pure 1,2-amino alcohols is a key area of research, with various chemical and biocatalytic methods being employed. This document focuses on adaptable chemical synthesis strategies for producing these valuable compounds.

Data Presentation: Synthesis of this compound and Derivatives

The following table summarizes quantitative data from representative synthetic methods for this compound and its N-substituted derivatives. These methods highlight different approaches to accessing this chemical scaffold.

DerivativeStarting Material(s)MethodReagents/CatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
(S)-2-Aminopentan-1-ol(S)-2-Aminopentanoic acid (L-Norvaline)ReductionLithium Aluminum HydrideTetrahydrofuran16 hReflux73-75%Adapted from[1]
2-Aminopropan-1-ol1-Hydroxy-2-propanone, AmmoniaReductive AminationNickel Catalyst, H₂-Continuous Flow130-220~45% (Selectivity)[2]
N-Benzyl-(R)-2-amino-1-(3,4-bis(benzyloxy)phenyl)ethanolN-Benzyl-2-(3,4-bis(benzyloxy)phenyl)-2-oxoethanaminium bromideReductionSodium borohydrideMethanol--97%[3]
N-Benzyl-2-aminoethanol*Ethanolamine, Benzyl chlorideN-AlkylationSolid phase base-1-2 h80-12066-68%[4]

*Data for structurally related amino alcohols are included to provide context for achievable yields in similar transformations.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Aminopentan-1-ol via Reduction of L-Norvaline

This protocol describes the reduction of the carboxylic acid functionality of an amino acid to a primary alcohol using a strong reducing agent, lithium aluminum hydride (LiAlH₄). This method is adapted from a procedure for the synthesis of L-valinol from L-valine.[1]

Materials:

  • L-Norvaline ((S)-2-Aminopentanoic acid)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Ice bath

  • Funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (1.26 mol) in anhydrous THF (1200 mL).

  • Addition of Amino Acid: Cool the suspension to 10°C using an ice bath. Add L-Norvaline (0.85 mol) in portions over 30 minutes, controlling the rate of addition to manage the evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 16 hours.

  • Quenching: Cool the reaction mixture to 10°C with an ice bath and dilute with ethyl ether (1000 mL).

  • Carefully quench the reaction by the sequential dropwise addition of water (47 mL), followed by 15% aqueous NaOH (47 mL), and finally water (141 mL).

  • Work-up: Stir the resulting mixture for 30 minutes. Filter the white precipitate and wash the filter cake with ethyl ether (3 x 150 mL).

  • Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by vacuum distillation to yield (S)-2-Aminopentan-1-ol.

Protocol 2: General Procedure for Reductive Amination to Synthesize N-Substituted this compound Derivatives

This protocol outlines a general method for the synthesis of N-substituted this compound derivatives via reductive amination of 1-hydroxy-2-pentanone with a primary amine and hydrogen gas over a metal catalyst. This is a versatile method for creating a library of derivatives.

Materials:

  • 1-Hydroxy-2-pentanone

  • Primary amine (e.g., benzylamine, aniline)

  • Hydrogen gas (H₂)

  • Nickel or Copper-based catalyst

  • Solvent (e.g., ethanol, methanol)

Equipment:

  • High-pressure reactor (autoclave)

  • Magnetic stirrer

  • Gas inlet

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: To a high-pressure reactor, add 1-hydroxy-2-pentanone, the chosen primary amine, the catalyst, and the solvent.

  • Reaction: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography or distillation to obtain the desired N-substituted this compound derivative.

Visualizations

Synthesis Workflow for this compound Derivatives

The following diagram illustrates two common synthetic pathways to produce this compound and its N-substituted derivatives.

General Synthesis Routes for this compound Derivatives cluster_0 Pathway 1: Reduction of Amino Acid cluster_1 Pathway 2: Reductive Amination L-Norvaline L-Norvaline Reduction Reduction L-Norvaline->Reduction LiAlH4 S-2-Aminopentan-1-ol S-2-Aminopentan-1-ol Reduction->S-2-Aminopentan-1-ol 1-Hydroxy-2-pentanone 1-Hydroxy-2-pentanone Reductive_Amination Reductive Amination 1-Hydroxy-2-pentanone->Reductive_Amination Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reductive_Amination N-Substituted N-Substituted-2-aminopentan-1-ol Reductive_Amination->N-Substituted H2, Catalyst Generalized Mechanism of Competitive Enzyme Inhibition Enzyme Enzyme (Active Site) EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate Binds EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->EnzymeInhibitor Binds Substrate Substrate Substrate->EnzymeSubstrate Inhibitor This compound Derivative (Inhibitor) Inhibitor->EnzymeInhibitor Product Product EnzymeSubstrate->Product Catalysis EnzymeInhibitor->Enzyme Reversible Binding

References

Application Notes and Protocols for Reactions Involving 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopentan-1-ol, also known as DL-Norvalinol, is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, with a focus on its application in the synthesis of antiviral and stress-modulating drug intermediates.

Physicochemical Properties and Safety Information

This compound is a colorless to yellow clear liquid or crystalline solid. It is soluble in water and organic solvents like ethanol and dimethylformamide.[1]

Safety Precautions: this compound is irritating to the eyes, respiratory system, and skin.[1] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

PropertyValue
Molecular FormulaC₅H₁₃NO
Molecular Weight103.16 g/mol
AppearanceColorless to yellow clear liquid or crystalline solid
Boiling Point194-195 °C
Density0.922 g/mL at 25 °C

Applications in Drug Development

(S)-(+)-2-Aminopentan-1-ol, the (S)-enantiomer of this compound, serves as a crucial intermediate in the synthesis of two significant classes of therapeutic agents:

  • Antiviral Agents: It is a key building block for the synthesis of Telaprevir, a protease inhibitor used in the treatment of Hepatitis C.[2]

  • Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists: This compound is utilized in the preparation of tricyclic heterocyclic compounds that act as antagonists for the CRF1 receptor, which are investigated for the treatment of stress and anxiety-related disorders.[2]

Experimental Protocols

N-Acylation of this compound: Synthesis of N-Benzoyl-2-aminopentan-1-ol

This protocol describes a general procedure for the selective acylation of the amino group of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Benzoyl-2-aminopentan-1-ol.

Expected Outcome: The N-acylated product is typically a white to off-white solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of an Oxazolidinone from this compound

Oxazolidinones are important chiral auxiliaries in asymmetric synthesis. This protocol outlines a general method for their preparation from this compound.

Reaction Scheme:

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in THF, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the desired oxazolidinone.

Expected Outcome: The oxazolidinone product is typically a crystalline solid. Characterization can be performed by NMR spectroscopy and mass spectrometry.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Telaprevir

Telaprevir is a direct-acting antiviral agent that inhibits the Hepatitis C virus (HCV) NS3/4A serine protease.[3][4] This enzyme is crucial for the cleavage of the HCV polyprotein into mature, functional viral proteins necessary for viral replication.[3][5] By binding to the active site of the NS3/4A protease, telaprevir blocks this cleavage, thereby interrupting the viral life cycle.[4]

Telaprevir_Mechanism HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage NS3_4A NS3/4A Protease NS3_4A->Polyprotein Catalyzes Replication Viral Replication Viral_Proteins->Replication Telaprevir Telaprevir Telaprevir->NS3_4A Inhibits

Caption: Mechanism of action of Telaprevir in inhibiting HCV replication.

Signaling Pathway of CRF1 Receptor Antagonists

Corticotropin-releasing factor (CRF) is a key mediator of the stress response. It binds to the CRF1 receptor, a G-protein coupled receptor, primarily in the brain and pituitary gland.[6] This binding activates a signaling cascade that leads to the production and release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce cortisol, the primary stress hormone.[7] CRF1 receptor antagonists work by blocking the binding of CRF to its receptor, thereby inhibiting this downstream signaling pathway and mitigating the physiological effects of stress.[6][7]

CRF1_Antagonist_Pathway Stress Stress CRF Corticotropin-Releasing Factor (CRF) Stress->CRF Stimulates CRF1_Receptor CRF1 Receptor CRF->CRF1_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase CRF1_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates ACTH ACTH Release PKA->ACTH Stimulates Cortisol Cortisol Production ACTH->Cortisol CRF1_Antagonist CRF1 Antagonist (derived from this compound) CRF1_Antagonist->CRF1_Receptor Blocks

Caption: Signaling pathway of CRF1 receptor and its inhibition by antagonists.

General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of a derivative of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants This compound + Reagents Reaction Reaction (Stirring, Heating/Cooling) Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization

Caption: General workflow for synthesis and purification.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopentan-1-ol (also known as DL-Norvalinol) is an amino alcohol, a class of organic compounds containing both an amine and a hydroxyl functional group.[] These compounds are significant as intermediates and building blocks in organic and pharmaceutical synthesis.[2][3] For instance, specific enantiomers of this compound are used in the preparation of antiviral agents like telaprevir.[4] Given their role in the development of therapeutic agents, the ability to accurately and reliably quantify this compound in various matrices is crucial for process optimization, quality control, and pharmacokinetic studies.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Methodologies

The quantification of small, polar molecules like this compound presents unique challenges. The primary analytical techniques for this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), typically coupled with a mass spectrometer.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and sensitivity. However, due to the polar nature and low volatility of this compound, derivatization is required to convert it into a more volatile and thermally stable compound suitable for GC analysis.[6] Common derivatization approaches include silylation or acylation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a robust and highly sensitive method for quantifying amino alcohols in complex matrices, including biological samples.[7] Due to the high polarity of this compound, Hydrophilic Interaction Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[7] Detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.[7][8]

Data Presentation: Method Parameters

The following tables summarize typical starting parameters for the GC-MS and LC-MS/MS analysis of this compound. Optimization will be required based on the specific sample matrix and instrumentation.

Table 1: Typical GC-MS Parameters for Derivatized this compound

Parameter Setting
GC System
Injection Mode Split (e.g., 30:1 ratio)
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Oven Program Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS System
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)

| Monitored Ions | To be determined from the mass spectrum of the derivatized standard (e.g., for TMS derivative, monitor characteristic fragments) |

Table 2: Typical LC-MS/MS Parameters for this compound

Parameter Setting
LC System
Column HILIC Column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 95% A, decrease to 50% A over 5 min, hold, return to initial
Column Temperature 40 °C
Injection Volume 5 µL
MS/MS System
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 500 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) 104.1 m/z ([M+H]⁺)

| Product Ions (Q3) | To be determined by infusion of a standard (e.g., loss of H₂O, loss of CH₂OH) |

Experimental Protocols & Workflows

Protocol 1: Quantification by GC-MS following Derivatization

This protocol describes the analysis of this compound using GC-MS after a silylation step, which replaces active hydrogens with a trimethylsilyl (TMS) group to increase volatility.

1. Materials and Reagents

  • This compound standard

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Ethyl Acetate or Dichloromethane (GC grade)

  • Internal Standard (IS): (Optional but recommended, e.g., a stable isotope-labeled analog or a structurally similar compound)

2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of anhydrous ethyl acetate.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution in ethyl acetate to cover the desired concentration range.

  • Sample Preparation: If the sample is in an aqueous matrix, it must be extracted into an organic solvent and dried completely under a stream of nitrogen before derivatization.

3. Derivatization Procedure

  • Pipette 100 µL of each standard, sample extract, and a solvent blank into separate 2 mL glass vials.

  • Add the internal standard to each vial, if used.

  • Add 100 µL of the BSTFA + 1% TMCS derivatizing reagent to each vial.

  • Cap the vials tightly and heat at 70 °C for 60 minutes.

  • Allow the vials to cool to room temperature.

4. GC-MS Analysis

  • Inject 1 µL of the cooled, derivatized sample into the GC-MS system.

  • Acquire data using the parameters outlined in Table 1. The instrument should be operated in Selected Ion Monitoring (SIM) mode for quantitative analysis.

  • Identify the derivatized this compound peak based on its retention time, confirmed by analysis of a pure standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Sample Matrix Extraction Extraction & Drying Sample->Extraction Standard This compound Standard Dilution Serial Dilution Standard->Dilution Deriv Add BSTFA Reagent Heat at 70°C Extraction->Deriv Dilution->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Workflow for the quantification of this compound by GC-MS.
Protocol 2: Quantification by LC-MS/MS

This protocol is suitable for quantifying this compound in complex biological matrices like plasma or serum. It employs a simple protein precipitation step followed by direct analysis.[7]

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): A stable isotope-labeled (e.g., deuterated) this compound is ideal. If unavailable, a close structural analog can be used.

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Ultrapure Water

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in a 50:50 mixture of acetonitrile and water.[7]

  • Working Standards: Prepare calibration curve standards by spiking the appropriate amounts of the analyte stock solution into a blank matrix (e.g., drug-free plasma).

  • IS Working Solution: Prepare a dilute working solution of the IS (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation Protocol (Protein Precipitation)

  • Aliquot 50 µL of the sample (standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[7]

  • Add 10 µL of the IS working solution to each tube and briefly vortex.[7]

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.[7]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Inject the sample supernatant into the LC-MS/MS system.

  • Acquire data using the parameters outlined in Table 2. The mass spectrometer should be operated in MRM mode. The specific precursor-to-product ion transitions must be optimized by infusing a pure standard of the analyte and internal standard into the mass spectrometer.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Quantification Sample Aliquot Sample (50 µL) Add_IS Add Internal Standard (IS) Sample->Add_IS Precip Protein Precipitation (Ice-cold Acetonitrile) Add_IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Transfer Transfer Supernatant Vortex->Transfer LCMS HILIC LC-MS/MS Analysis (MRM Mode) Transfer->LCMS Integrate Peak Integration (Analyte & IS) LCMS->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Workflow for the quantification of this compound by LC-MS/MS.

References

Application Notes and Protocols for the Development of Novel Polymers Using 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-aminopentan-1-ol in the synthesis of novel biodegradable polymers, specifically focusing on poly(ester amide)s (PEAs), for applications in drug development and tissue engineering. Detailed experimental protocols, based on established synthesis routes for analogous amino alcohols, are provided to guide researchers in the development of these advanced biomaterials.

Application Note 1: Synthesis of Biodegradable Poly(ester amide)s (PEAs) for Controlled Drug Delivery

The bifunctional nature of this compound, containing both a primary amine and a primary hydroxyl group, makes it a valuable monomer for the synthesis of poly(ester amide)s (PEAs). These polymers are gaining significant interest in the biomedical field due to their excellent biocompatibility, tunable degradation rates, and favorable mechanical properties. The presence of both ester and amide linkages in the polymer backbone allows for a combination of the beneficial properties of polyesters (biodegradability) and polyamides (thermal and mechanical stability)[1][2].

PEAs derived from amino alcohols can be synthesized through several methods, including the polycondensation of an amino alcohol with a dicarboxylic acid or the ring-opening polymerization of a cyclic ester amide monomer[3][4]. The resulting polymers can be formulated into various drug delivery systems, such as microspheres, nanoparticles, and hydrogels, to achieve controlled and sustained release of therapeutic agents[5]. The degradation of these polymers results in non-toxic byproducts that can be safely metabolized and cleared by the body.

Application Note 2: Tailoring the Physicochemical Properties of this compound-Based PEAs

The properties of PEAs synthesized from this compound can be tailored by carefully selecting the co-monomers and polymerization conditions. For instance, the choice of dicarboxylic acid (e.g., adipic acid, sebacic acid) will influence the hydrophobicity, crystallinity, and degradation rate of the resulting polymer[6][7]. The use of aromatic dicarboxylic acids can enhance the thermal stability and mechanical strength of the PEA[3].

Furthermore, the molecular weight of the polymer, a critical parameter for its mechanical integrity and degradation kinetics, can be controlled by adjusting the monomer-to-initiator ratio and the reaction time during polymerization[3]. The ability to fine-tune these properties makes this compound-based PEAs highly versatile for a wide range of drug delivery applications, from short-term release of small molecule drugs to long-term delivery of biologics.

Quantitative Data Summary

While specific quantitative data for polymers derived directly from this compound is limited in the available literature, the following table summarizes typical properties of analogous poly(ester amide)s synthesized from similar amino alcohols. This data can serve as a benchmark for the expected properties of this compound-based PEAs.

PropertyTypical Value Range for Amino Alcohol-Based PEAsReference
Number Average Molecular Weight (Mn) 10,000 - 30,000 g/mol [3]
Melting Temperature (Tm) 105 - 148 °C[3]
Glass Transition Temperature (Tg) 0 - 87 °C (depending on dicarboxylic acid)[3]
Reaction Yield > 90%[6]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of poly(ester amide)s using this compound as a monomer. These protocols are adapted from established methods for similar amino alcohols[3][6].

Protocol 1: Two-Step Synthesis of PEA via Ring-Opening Polymerization (ROP)

This protocol involves the initial synthesis of a cyclic ester amide monomer from this compound and a dicarboxylic anhydride, followed by its ring-opening polymerization.

Step 1: Synthesis of the Cyclic Ester Amide Monomer

  • Materials: this compound, adipic anhydride, toluene (or other suitable azeotropic solvent), p-toluenesulfonic acid (catalyst).

  • Procedure: a. In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of this compound and adipic anhydride in toluene. b. Add a catalytic amount of p-toluenesulfonic acid. c. Heat the mixture to reflux and allow the water formed during the reaction to be removed azeotropically. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. f. Purify the resulting crude cyclic ester amide monomer by recrystallization or column chromatography.

Step 2: Ring-Opening Polymerization of the Cyclic Ester Amide

  • Materials: Purified cyclic ester amide monomer, tin(II) octoate (Sn(Oct)₂) or another suitable initiator, dry toluene.

  • Procedure: a. In a dry, nitrogen-purged reaction vessel, dissolve the cyclic ester amide monomer in dry toluene. b. Add the desired amount of Sn(Oct)₂ initiator (the monomer-to-initiator ratio will determine the molecular weight). c. Heat the mixture to a temperature between 145 °C and 170 °C[3]. d. Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). e. Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as cold methanol or diethyl ether. f. Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Protocol 2: Direct Polycondensation of this compound with a Dicarboxylic Acid

This protocol describes the direct one-pot synthesis of PEA by polycondensation.

  • Materials: this compound, adipic acid (or other dicarboxylic acid), titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst, high-boiling point solvent (e.g., diphenyl ether).

  • Procedure: a. In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine equimolar amounts of this compound and adipic acid. b. Add a catalytic amount of Ti(OBu)₄. c. Heat the mixture under a slow stream of nitrogen to a temperature of 180-220 °C. d. As the reaction proceeds, water will be formed and should be continuously removed by distillation. e. After several hours, apply a vacuum to facilitate the removal of the final traces of water and drive the polymerization to completion. f. The viscosity of the reaction mixture will increase significantly as the polymer forms. g. Once the desired viscosity is reached, cool the reaction mixture and dissolve the polymer in a suitable solvent (e.g., N,N-dimethylformamide). h. Precipitate the polymer in a non-solvent, collect it by filtration, and dry it under vacuum.

Visualizations

Diagram 1: Synthetic Pathways to Poly(ester amide)s from this compound

G cluster_0 Two-Step Synthesis (ROP) cluster_1 Direct Polycondensation Monomer_1 This compound Cyclic_Monomer Cyclic Ester Amide Monomer_1->Cyclic_Monomer Cyclization Monomer_2 Dicarboxylic Anhydride (e.g., Adipic Anhydride) Monomer_2->Cyclic_Monomer Polymer_ROP Poly(ester amide) Cyclic_Monomer->Polymer_ROP Ring-Opening Polymerization Monomer_3 This compound Polymer_PC Poly(ester amide) Monomer_3->Polymer_PC Polycondensation Monomer_4 Dicarboxylic Acid (e.g., Adipic Acid) Monomer_4->Polymer_PC G Start Start Step1 Mix this compound and Dicarboxylic Anhydride Start->Step1 Step2 Azeotropic Cyclization with Catalyst Step1->Step2 Step3 Isolate and Purify Cyclic Ester Amide Step2->Step3 Step4 Dissolve Cyclic Monomer and Add Initiator Step3->Step4 Step5 Ring-Opening Polymerization at High Temperature Step4->Step5 Step6 Precipitate and Purify Poly(ester amide) Step5->Step6 End End Step6->End

References

Application Notes and Protocols for Researchers: Synthesis of Metal Complex Ligands from 2-Aminopentan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Schiff base ligands derived from the amino alcohol 2-aminopentan-1-ol (also known as norvalinol) and its structural analogs. Due to a lack of specific literature on this compound-derived Schiff base metal complexes, this document presents generalized protocols and data based on closely related amino alcohols, such as L-valine and other primary amines. These methodologies can be adapted for the synthesis and evaluation of novel metal complexes with potential applications in catalysis and antimicrobial drug development.

Introduction

Schiff bases, characterized by the presence of an azomethine group (-C=N-), are versatile ligands in coordination chemistry.[1][2][3] Their metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and medicine, exhibiting a range of biological activities including antimicrobial, antifungal, and anticancer properties.[4][5][6][7] The synthesis of Schiff base ligands is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone.[8][9][10] The resulting ligands can coordinate with various transition metal ions to form stable complexes.[11][12] The biological activity of these complexes is often enhanced compared to the free ligands.[13][14]

This document outlines the synthesis of a representative Schiff base ligand from an amino alcohol and salicylaldehyde, its subsequent complexation with copper(II) and cobalt(II) ions, and protocols for evaluating the antimicrobial activity of the resulting complexes.

Synthesis of a Representative Schiff Base Ligand

A common method for synthesizing Schiff base ligands is the condensation reaction between a primary amine and an aldehyde, often carried out in an alcohol solvent.[8][15]

Experimental Protocol: Synthesis of a Salicylidene-amino alcohol Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from a generic amino alcohol and salicylaldehyde.

Materials:

  • Amino alcohol (e.g., this compound)

  • Salicylaldehyde

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the amino alcohol (10 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Add an equimolar amount of salicylaldehyde (10 mmol) to the solution.

  • The mixture is then refluxed with constant stirring for 2-4 hours.[8]

  • After reflux, the solution is cooled to room temperature, which should result in the precipitation of the Schiff base ligand.

  • The precipitate is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator.[15]

  • The purity of the synthesized ligand can be assessed by its melting point and thin-layer chromatography (TLC).

Characterization:

The structure of the synthesized Schiff base ligand can be confirmed using various spectroscopic techniques:

  • FT-IR Spectroscopy: Look for the characteristic imine (-C=N-) stretching vibration band, typically in the range of 1600-1650 cm⁻¹. The absence of the C=O stretching band from the aldehyde and the N-H stretching bands from the amine confirms the reaction's completion.

  • ¹H NMR Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-), typically in the range of δ 8.0-9.0 ppm.

  • UV-Vis Spectroscopy: Electronic transitions within the Schiff base ligand will result in characteristic absorption bands.

Synthesis of Metal Complexes

The synthesized Schiff base ligand can be used to form complexes with various transition metal ions.

Experimental Protocol: Synthesis of Cu(II) and Co(II) Complexes

Materials:

  • Synthesized Schiff base ligand

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 20 mL of hot ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 mmol) (e.g., Cu(OAc)₂·H₂O or Co(OAc)₂·4H₂O) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • The reaction mixture is then refluxed for 3-5 hours.[16]

  • After reflux, the mixture is cooled to room temperature, and the resulting colored precipitate of the metal complex is collected by vacuum filtration.

  • The complex is washed with ethanol and dried.

Characterization of Metal Complexes:

  • FT-IR Spectroscopy: Coordination of the ligand to the metal ion is typically indicated by a shift in the -C=N- stretching frequency. The appearance of new bands at lower frequencies can be attributed to M-N and M-O stretching vibrations.[17]

  • UV-Vis Spectroscopy: The d-d electronic transitions of the metal ion in the complex will result in new absorption bands in the visible region, providing information about the coordination geometry.

  • Molar Conductivity Measurements: These measurements can determine whether the complexes are electrolytic or non-electrolytic in nature.

  • Magnetic Susceptibility Measurements: This technique helps in determining the geometry of the complex (e.g., octahedral or tetrahedral).

Application: Antimicrobial Activity

Schiff base metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[1][13]

Experimental Protocol: Evaluation of Antimicrobial Activity using the Agar Well Diffusion Method

Materials:

  • Synthesized Schiff base ligand and metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare solutions of the Schiff base ligand and its metal complexes in DMSO at various concentrations (e.g., 50, 100, 200 µg/mL).

  • Prepare agar plates inoculated with the test microorganisms.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of each test solution into the wells.

  • A well containing only DMSO serves as the negative control, and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is used as a positive control.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The diameter of the zone of inhibition around each well is measured in millimeters.[17]

Data Presentation

The following tables summarize typical characterization and antimicrobial activity data for Schiff base metal complexes based on literature for analogous compounds.

Table 1: Physicochemical and Analytical Data of a Representative Schiff Base Ligand and its Metal Complexes

CompoundFormulaColorMelting Point (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)
Ligand (L)C₁₂H₁₇NO₂Yellow>200--
[Cu(L)₂]C₂₄H₃₂CuN₂O₄Green>25010.51.85
[Co(L)₂]C₂₄H₃₂CoN₂O₄Brown>25012.34.95

Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of a Representative Schiff Base Ligand and its Metal Complexes

CompoundS. aureus (Gram +ve)E. coli (Gram -ve)C. albicans (Fungus)
Ligand (L)12108
[Cu(L)₂]201815
[Co(L)₂]181613
Ciprofloxacin2528-
Fluconazole--22

Data is illustrative and based on typical results reported for similar Schiff base metal complexes.[13][17]

Visualizations

Diagram 1: Synthesis of a Schiff Base Ligand

G cluster_reactants Reactants This compound This compound Condensation Condensation This compound->Condensation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Condensation Schiff Base Ligand Schiff Base Ligand Condensation->Schiff Base Ligand G cluster_reactants Reactants Schiff Base Ligand Schiff Base Ligand Complexation Complexation Schiff Base Ligand->Complexation Metal Salt (e.g., Cu(OAc)2) Metal Salt (e.g., Cu(OAc)2) Metal Salt (e.g., Cu(OAc)2)->Complexation Metal Complex Metal Complex Complexation->Metal Complex G Synthesized Compounds Synthesized Compounds Preparation of Solutions (DMSO) Preparation of Solutions (DMSO) Synthesized Compounds->Preparation of Solutions (DMSO) Agar Well Diffusion Assay Agar Well Diffusion Assay Preparation of Solutions (DMSO)->Agar Well Diffusion Assay Incubation Incubation Agar Well Diffusion Assay->Incubation Inoculated Agar Plates Inoculated Agar Plates Inoculated Agar Plates->Agar Well Diffusion Assay Measure Zone of Inhibition Measure Zone of Inhibition Incubation->Measure Zone of Inhibition Data Analysis Data Analysis Measure Zone of Inhibition->Data Analysis

References

Application Notes and Protocols for Enzymatic Reactions Utilizing 2-Aminopentan-1-ol as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic kinetic resolution of racemic 2-aminopentan-1-ol via lipase-catalyzed acylation and a protocol for the synthesis of chiral this compound using a transaminase.

Lipase-Catalyzed Kinetic Resolution of (±)-2-Aminopentan-1-ol

The kinetic resolution of racemic this compound is a valuable method for the preparation of its enantiomerically pure forms, which are important chiral building blocks in the synthesis of pharmaceuticals. Lipases are highly effective catalysts for this transformation, demonstrating high enantioselectivity in the acylation of one of the enantiomers.

Overview of Lipase-Catalyzed Acylation

Lipases, such as Porcine Pancreatic Lipase (PPL) and Candida antarctica Lipase B (CAL-B), can selectively acylate one enantiomer of a racemic amino alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. The reaction typically involves an acyl donor, such as vinyl acetate, in an organic solvent. The choice of enzyme and reaction conditions can influence both the rate and the enantioselectivity of the reaction.

G cluster_workflow Experimental Workflow: Lipase-Catalyzed Kinetic Resolution racemate (±)-2-Aminopentan-1-ol reaction Enzymatic Acylation racemate->reaction enzyme Lipase (e.g., PPL or Novozym 435) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction solvent Organic Solvent solvent->reaction separation Separation (e.g., Chromatography) reaction->separation unreacted Unreacted Enantiomer (e.g., (S)-2-Aminopentan-1-ol) separation->unreacted acylated Acylated Enantiomer (e.g., (R)-2-Acetamidopentan-1-ol) separation->acylated G cluster_workflow Signaling Pathway: Transaminase-Catalyzed Synthesis ketone 1-Hydroxypentan-2-one transaminase ω-Transaminase + PLP ketone->transaminase amine_donor Amine Donor (e.g., L-Alanine) amine_donor->transaminase amino_alcohol (S)-2-Aminopentan-1-ol transaminase->amino_alcohol byproduct Byproduct (e.g., Pyruvate) transaminase->byproduct

Troubleshooting & Optimization

common impurities in 2-Aminopentan-1-ol synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminopentan-1-ol Synthesis

This guide provides researchers, scientists, and drug development professionals with answers to common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory method for synthesizing this compound (also known as DL-Norvalinol) is the reduction of the amino acid DL-norvaline or its corresponding esters.[][2] This transformation is typically achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[2][3][4] Alternative methods include using Sodium Borohydride (NaBH₄) in conjunction with an activating agent like iodine or on an ester derivative of the amino acid.[5][6][7]

Q2: What are the primary impurities I should expect in my crude this compound?

During the synthesis of this compound, several impurities can arise depending on the specific reaction conditions and starting materials. Key impurities include:

  • Unreacted Starting Material: Residual DL-norvaline or its ester. This is common if the reduction is incomplete.

  • Aldehyde Intermediate: The corresponding 2-aminopentanal may be present if a partial reduction occurs. This is more likely with milder reducing agents or improper reaction conditions.[5]

  • Diastereomers: If a chiral synthesis is attempted and the method is not perfectly stereoselective, diastereomeric impurities may form.[8]

  • Residual Reagents: Quenched salts from the reducing agent (e.g., aluminum salts from LiAlH₄ workup) can contaminate the product.[9]

  • Solvent Residues: Traces of the reaction solvent (e.g., THF, Diethyl Ether) may remain after initial workup.

Q3: My reaction with LiAlH₄ seems to have stalled or resulted in a low yield. What could be the cause?

Low yields in LiAlH₄ reductions are often traced back to several critical factors:

  • Moisture Contamination: LiAlH₄ reacts violently with water.[4][9] Ensure all glassware is oven-dried and all solvents are anhydrous. Any moisture will quench the reagent, reducing its effective concentration and lowering the yield.[9]

  • Improper Quenching/Workup: The workup procedure for LiAlH₄ reactions is crucial. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, leading to significant loss during extraction.[9] The Fieser work-up method (sequential addition of water, 15% NaOH solution, and then more water) is a reliable technique to produce granular salts that are easily filtered.[9]

  • Reaction Temperature: While these reductions are often run at reflux in solvents like THF, maintaining proper temperature control during the addition of the reagent is important to prevent side reactions.[9]

Q4: I'm trying to use Sodium Borohydride (NaBH₄) to reduce norvaline directly, but it's not working. Why?

Sodium borohydride (NaBH₄) is generally not strong enough to reduce a carboxylic acid directly.[5][9] To use NaBH₄, you must first "activate" the carboxylic acid group of norvaline. Common strategies include:

  • Conversion to an Ester: Esterify the norvaline (e.g., to a methyl or ethyl ester). NaBH₄ can reduce esters, especially in the presence of an additive like lithium chloride (LiCl).[9]

  • Conversion to a Mixed Anhydride: React the N-protected amino acid with a chloroformate (like ethyl chloroformate) to form a mixed anhydride, which is readily reduced by NaBH₄.[7][9]

Troubleshooting and Purification Protocols

Problem 1: Removing Unreacted Starting Material (DL-Norvaline)

  • Issue: Analytical data (NMR, LC-MS) shows the presence of the starting amino acid in your crude product.

  • Solution: An acid-base extraction is highly effective. Amino alcohols are basic, while amino acids are amphoteric. By carefully adjusting the pH, a separation can be achieved.

    Protocol: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The unreacted norvaline, being acidic, will deprotonate and move into the aqueous layer. This compound will remain in the organic layer.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover the purified amino alcohol.

Problem 2: Isolating the Product from Aluminum Salts after LiAlH₄ Reduction

  • Issue: A thick, gelatinous precipitate forms during the workup, making extraction and filtration difficult and leading to product loss.

  • Solution: Use a standardized workup procedure designed to produce granular, easily filterable aluminum salts.

    Protocol: Fieser Work-up for LiAlH₄ Reactions For a reaction that used 'X' g of LiAlH₄ in a solvent like ether or THF:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add 'X' mL of water.

    • Add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH).

    • Add '3X' mL of water.

    • Remove the ice bath and stir the mixture vigorously for 15-30 minutes. A white, granular precipitate should form.

    • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent.

    • The combined filtrate contains the desired product, which can be isolated by removing the solvent.

Problem 3: Removing Minor Organic Impurities and Achieving High Purity

  • Issue: The product is mostly pure but contains small amounts of unidentified, non-polar byproducts or residual aldehyde.

  • Solution: Column chromatography or distillation are effective methods for final purification.

    Protocol: Silica Gel Column Chromatography

    • Stationary Phase: Silica gel (standard 230-400 mesh).

    • Mobile Phase (Eluent): A polar eluent system is required. A common system is a mixture of Dichloromethane (DCM), Methanol (MeOH), and a small amount of Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) to prevent the basic amine from streaking on the acidic silica gel. A typical starting ratio might be 95:4.5:0.5 (DCM:MeOH:NH₄OH).

    • Procedure: a. Prepare the column with silica gel slurried in the eluent. b. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions by Thin Layer Chromatography (TLC). e. Combine the pure fractions and remove the solvent under reduced pressure.

Impurity Removal Summary

The following table summarizes the recommended purification techniques for common impurities encountered in this compound synthesis.

Impurity TypeCommon SourceRecommended Purification MethodPrinciple of Separation
Unreacted Norvaline Incomplete reductionAcid-Base ExtractionDifferential solubility based on acidity/basicity.
Aldehyde Intermediate Partial reductionColumn Chromatography, DistillationDifference in polarity and boiling point.
Inorganic Salts LiAlH₄ or NaBH₄ workupFiltration (after proper workup)The product is soluble while the salts precipitate.[9]
Diastereomers Non-stereoselective synthesisChiral Column Chromatography, Crystallization of diastereomeric salts[8]Differential interaction with a chiral stationary phase or differential solubility of salts formed with a chiral acid/base.[8]
Solvent Residue Reaction/ExtractionHigh-vacuum evaporation, DistillationDifference in volatility.

Workflow for Impurity Identification and Removal

The following diagram illustrates a logical workflow for analyzing the crude product and selecting the appropriate purification strategy.

G Workflow for this compound Purification start Crude Product from Synthesis analysis Initial Analysis (TLC, NMR, GC-MS) start->analysis impure_start Impurity: Unreacted Starting Material (Norvaline) analysis->impure_start  Acidic/Amphoteric  spots on TLC impure_salts Impurity: Inorganic Salts (e.g., Al salts) analysis->impure_salts  Insoluble solids,  broad NMR signals impure_byprod Impurity: Organic Byproducts (e.g., Aldehyde) analysis->impure_byprod  Multiple spots on TLC,  extra GC/NMR peaks purify_extract Purification: Acid-Base Extraction impure_start->purify_extract purify_filter Purification: Filtration impure_salts->purify_filter purify_chrom Purification: Column Chromatography or Distillation impure_byprod->purify_chrom final_analysis Purity Check (NMR, GC) purify_extract->final_analysis purify_filter->final_analysis purify_chrom->final_analysis end Pure this compound final_analysis->end  Purity >98% fail Re-purify or Re-synthesize final_analysis->fail  Purity <98%

Caption: Logical workflow for identifying impurities and selecting purification methods.

References

optimizing reaction conditions for 2-Aminopentan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-aminopentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent laboratory-scale synthesis of this compound, also known as norvalinol, is the reduction of the amino acid L-norvaline (or its racemic form). This is typically achieved using strong reducing agents like lithium aluminum hydride (LAH) or borane complexes. An alternative, though less common, route is the reductive amination of 1-hydroxy-2-pentanone.

Q2: Which reducing agent is preferred for the reduction of norvaline?

A2: Both Lithium Aluminum Hydride (LAH) and Borane-Methyl Sulfide (BMS) complex are effective for the reduction of amino acids to their corresponding amino alcohols.[1] LAH is generally faster and more convenient for lab-scale synthesis.[1] However, borane complexes can offer better selectivity if other reducible functional groups are present in the molecule.[2] For industrial applications, catalytic hydrogenation is often considered a more cost-effective and safer alternative, though it may require high pressure and temperature.[3]

Q3: What are the typical yields for the reduction of amino acids to amino alcohols?

A3: Yields can vary depending on the specific amino acid, the reducing agent, and the reaction conditions. For the LAH reduction of valine to valinol, a similar transformation, yields of 73-75% have been reported.[1][3] Reductions of other amino acids using a Li/AlCl3 system have achieved yields in the range of 74.8-91.4%.[3] The reduction of various amino acids with a NaBH4/I2 system has been reported to yield 80-98% of the corresponding amino alcohols.[3]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved by vacuum distillation.[1] Due to the presence of both an amino and a hydroxyl group, this compound is a relatively polar molecule and may be soluble in water.[4] Therefore, after quenching the reaction, an extraction with a suitable organic solvent is necessary. The organic layers are then dried and the solvent is removed under reduced pressure before distillation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Reduction of Norvaline

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Activity: Ensure the reducing agent (e.g., LAH) is fresh and has not been deactivated by moisture.[5] - Optimize Reaction Time and Temperature: For LAH reductions, refluxing in an appropriate solvent like THF for several hours is common. Monitor the reaction progress using techniques like TLC.[1] - Ensure Sufficient Reagent: Use an adequate molar excess of the reducing agent. For amino acids, a larger excess is often required due to the acidic proton of the carboxylic acid and the proton on the amine.
Product Loss During Workup - Proper Quenching: Follow a standardized quenching procedure, such as the Fieser workup, to effectively remove aluminum salts and avoid the formation of emulsions that can trap the product.[6] - Efficient Extraction: this compound has some water solubility. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery from the aqueous layer. The use of brine can help to reduce the solubility of the product in the aqueous phase.[7]
Side Reactions - Over-reduction: While less common for this specific transformation, using overly harsh conditions could potentially lead to undesired side reactions. Adhere to established protocols regarding temperature and reaction time.
Issue 2: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of Emulsions During Extraction - Use of Rochelle's Salt: Adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) during the workup can help to break up aluminum salt emulsions.[8] - Filtration Aid: Filtering the quenched reaction mixture through a pad of Celite can help to remove finely divided inorganic salts.[6]
Product is Water-Soluble - Salting Out: Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate to decrease the solubility of the amino alcohol and improve extraction efficiency. - Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be employed.
Difficulty in Distillation - High Boiling Point: this compound has a relatively high boiling point. Ensure a good vacuum is achieved during distillation to prevent product decomposition at high temperatures. - Purity of Crude Product: Ensure that the crude product is free of solvent and residual water before attempting distillation to avoid bumping and inconsistent boiling points.

Experimental Protocols

Protocol 1: Reduction of L-Norvaline with Lithium Aluminum Hydride (LAH)

This protocol is adapted from the general procedure for the reduction of amino acids.[1]

Materials:

  • L-Norvaline

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of LAH (approximately 1.5 molar equivalents per mole of norvaline) in anhydrous THF is prepared under a nitrogen atmosphere.

  • The suspension is cooled in an ice bath.

  • L-Norvaline (1 molar equivalent) is added portion-wise to the stirred LAH suspension. Caution: Hydrogen gas will be evolved.

  • After the addition is complete, the reaction mixture is brought to room temperature and then refluxed for approximately 16 hours.

  • The reaction is monitored for completion by TLC.

  • After completion, the flask is cooled in an ice bath, and the reaction is carefully quenched by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).[6]

  • The resulting white precipitate is filtered off, and the filter cake is washed with diethyl ether.

  • The organic filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation.

Quantitative Data for Analogous Amino Acid Reductions
Amino AcidReducing AgentSolventYield (%)Reference
ValineLiAlH₄THF73-75[1][3]
AlanineLiAlH₄THF70[1]
PhenylglycineLiAlH₄THF76[1]
PhenylalanineLiAlH₄THF87[1]
VariousNaBH₄ / I₂THF80-98[3]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_flask Prepare oven-dried three-necked flask under Nitrogen atmosphere add_lah Add LiAlH4 to anhydrous THF setup_flask->add_lah cool_mixture Cool LAH suspension to 0°C add_lah->cool_mixture add_norvaline Add L-Norvaline portion-wise cool_mixture->add_norvaline reflux Reflux the reaction mixture (approx. 16 hours) add_norvaline->reflux monitor Monitor reaction by TLC reflux->monitor quench Quench reaction at 0°C (Fieser Workup) monitor->quench Reaction Complete filter Filter to remove aluminum salts quench->filter extract Extract with diethyl ether filter->extract dry Dry organic phase (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate distill Purify by vacuum distillation concentrate->distill

Caption: Experimental workflow for the synthesis of this compound via LAH reduction of L-norvaline.

troubleshooting_low_yield cluster_investigation Initial Investigation cluster_solutions_reaction Reaction Optimization cluster_solutions_workup Workup Optimization start Low Yield of This compound check_completion Is the reaction complete (TLC)? start->check_completion check_workup Was workup procedure followed correctly? check_completion->check_workup Yes optimize_conditions Increase reaction time/temperature Ensure excess of fresh LAH check_completion->optimize_conditions No improve_extraction Perform multiple extractions Use brine to 'salt out' product check_workup->improve_extraction Yes, but with issues break_emulsion Use Rochelle's salt or Celite filtration check_workup->break_emulsion Yes, emulsions formed

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Chiral Separation of 2-Aminopentan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of 2-aminopentan-1-ol enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound challenging?

A1: The chiral separation of this compound is challenging due to its small size, high polarity, and the presence of two functional groups (an amine and a hydroxyl group) that can interact with the chiral stationary phase (CSP). These characteristics can lead to poor peak shape, insufficient resolution, and long retention times.

Q2: What are the primary analytical techniques for separating this compound enantiomers?

A2: The primary techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both requiring a chiral stationary phase (CSP) for direct separation or a derivatization step for indirect separation on an achiral column.

Q3: Is derivatization necessary for the chiral separation of this compound?

A3: Derivatization is often recommended, especially for GC analysis, to improve volatility and thermal stability. For HPLC, derivatization can enhance UV detection and may improve resolution by introducing bulky groups that amplify stereochemical differences. However, direct separation on a suitable CSP is also possible.

Q4: Which type of chiral stationary phase (CSP) is most effective for this compound?

A4: For direct HPLC separation, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective for amino alcohols.[1] For GC, cyclodextrin-based and amino acid derivative-based CSPs are commonly used.[2]

Q5: What are the most common derivatizing agents for this compound?

A5: For GC analysis, common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for the hydroxyl group, and acylating agents like trifluoroacetic anhydride (TFAA) for the amino group.[3][4] For HPLC with fluorescence detection, o-phthaldialdehyde (OPA) in the presence of a chiral thiol is a common choice.[5]

Troubleshooting Guides

HPLC Separation Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor or No Resolution Inappropriate CSP selection.Screen different CSPs (polysaccharide, macrocyclic glycopeptide).
Incorrect mobile phase composition.Optimize the mobile phase by varying the alcohol modifier (e.g., isopropanol, ethanol) and its concentration. For basic analytes, add a basic modifier like diethylamine (DEA) (0.1%).[6]
Unsuitable temperature.Vary the column temperature, as some chiral separations are highly temperature-sensitive.[7]
Broad or Tailing Peaks Secondary interactions with the stationary phase.Add a mobile phase modifier (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds) to improve peak shape.
Column contamination or degradation.Flush the column with a strong solvent like 100% ethanol or isopropanol.[7] If performance is not restored, the column may need to be replaced.
One Enantiomer Not Eluting Strong retention of one enantiomer on the CSP.Try a stronger mobile phase or a different CSP. In some cases, flushing with a strong solvent after the run may be necessary to elute the retained enantiomer.[8]
Inconsistent Retention Times Insufficient column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing solvents.[7]
"Memory effect" from previous analyses.If the column has been used with different additives, flush it extensively with an appropriate strong solvent to remove adsorbed modifiers.[9]
GC Separation Issues
Problem Potential Cause(s) Troubleshooting Steps
No Peaks or Poor Peak Shape Analyte is too polar and not volatile enough.Derivatize the sample to increase volatility. A two-step derivatization of the amine and hydroxyl groups is often necessary.[3]
Incomplete derivatization.Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample and solvents are anhydrous.
Poor Enantiomeric Resolution Incorrect chiral stationary phase.Select a CSP known to be effective for amino alcohols (e.g., cyclodextrin-based).
Inappropriate temperature program.Optimize the oven temperature program, including the initial temperature, ramp rate, and final temperature.
Peak Tailing Active sites in the GC system.Use a deactivated liner and ensure the column is properly installed.
Analyte degradation in the injector.Lower the injector temperature. Ensure complete derivatization to improve thermal stability.

Experimental Protocols

HPLC Method Development for Direct Chiral Separation

Objective: To develop a direct HPLC method for the enantiomeric separation of this compound.

1. Initial Screening of Chiral Stationary Phases:

  • Primary Screening: Polysaccharide-based CSPs (e.g., Chiralpak® IA, Chiralcel® OD-H).

  • Secondary Screening: Macrocyclic glycopeptide-based CSPs (e.g., Astec® CHIROBIOTIC® T).

2. Mobile Phase Screening (Normal Phase Mode):

  • Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v).

  • Add 0.1% Diethylamine (DEA) to the mobile phase to improve the peak shape of the basic amine.

  • Optimize the separation by varying the percentage of IPA and/or switching to another alcohol modifier like ethanol.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (can be varied to optimize resolution)

  • Detection: UV at 210 nm (as this compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

GC Method with Derivatization

Objective: To separate the enantiomers of this compound by GC after derivatization.

1. Derivatization Procedure (Two-Step):

  • Step 1: N-Acylation:

    • Dissolve ~1 mg of this compound in 100 µL of anhydrous dichloromethane in a reaction vial.

    • Add 50 µL of pyridine and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool the vial and evaporate the solvent and excess reagents under a gentle stream of nitrogen.

  • Step 2: O-Silylation:

    • To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 45 minutes.

    • Cool to room temperature before injection.

2. GC Conditions:

  • Chiral Column: Cyclodextrin-based capillary column (e.g., Rt®-bDEXse).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 10 minutes.

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

Quantitative Data

Table 1: Illustrative HPLC Data for a C5 Aliphatic Amino Alcohol Derivative [5]

Parameter(S)-Enantiomer Derivative(R)-Enantiomer Derivative
Retention Time (min)12.514.2
Resolution (Rs)\multicolumn{2}{c}{> 1.5}
Conditions: Chiralcel OJ-3R column with a suitable mobile phase for the derivatized compound.

Table 2: Illustrative GC Data for Derivatized Amino Alcohol Enantiomers

EnantiomerRetention Time (tR) (min)
Enantiomer 115.2
Enantiomer 215.9
Resolution (Rs)1.8
Note: These are hypothetical but realistic values based on typical separations on a cyclodextrin-based chiral GC column.

Visualizations

HPLC_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen CSP Screening (Polysaccharide, Macrocyclic Glycopeptide) MP_Screen Mobile Phase Screening (Hexane/IPA + 0.1% DEA) CSP_Screen->MP_Screen Select best CSP Optimize_MP Optimize Mobile Phase (Vary % Alcohol, Try Ethanol) MP_Screen->Optimize_MP Initial separation observed Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Fine-tune resolution System_Suitability System Suitability (Rs >= 1.5, Tf = 0.8-1.5) Optimize_Temp->System_Suitability Optimized conditions Final_Method Final Method System_Suitability->Final_Method Passes criteria

Caption: Workflow for Chiral HPLC Method Development.

GC_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Analyte This compound in Dichloromethane N_Acylation N-Acylation (+ Pyridine, TFAA) Heat at 60°C Analyte->N_Acylation Evaporation1 Evaporate to Dryness N_Acylation->Evaporation1 O_Silylation O-Silylation (+ BSTFA/TMCS) Heat at 70°C Evaporation1->O_Silylation Injection Inject into GC-FID O_Silylation->Injection Separation Chiral Separation on Cyclodextrin Column Injection->Separation Data Data Acquisition (Retention Times, Peak Areas) Separation->Data

Caption: Workflow for GC Analysis with Derivatization.

References

Technical Support Center: Synthesis and Purification of 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Aminopentan-1-ol (also known as norvalinol).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound, particularly when synthesized via the reduction of norvaline.

Q1: My yield of this compound is consistently low after the reduction of norvaline. What are the potential causes and how can I improve it?

A1: Low yields in the reduction of norvaline to this compound can stem from several factors, depending on the reducing agent used. The two most common methods involve Lithium Aluminum Hydride (LAH) and Borane reagents.

Troubleshooting Low Yield:

Potential CauseRecommended Solution
Incomplete Reaction (Both Methods) - Reaction Time: Ensure the reaction is stirred for a sufficient duration. For LAH reductions, refluxing for 16-18 hours is common.[1] For Borane reductions, a similar reflux time is often required. - Reaction Temperature: Maintain the recommended temperature. For LAH, reflux in THF is typical.[1] For Borane-Methyl Sulfide (BMS), reflux is also standard.[1]
Moisture Contamination (LAH Method) - Anhydrous Conditions: LAH reacts violently with water.[2] Ensure all glassware is oven-dried or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Improper Quenching/Work-up (LAH Method) - Fieser Work-up: A careful, sequential addition of water, followed by 15% aqueous NaOH, and then more water (the Fieser method) is crucial to precipitate aluminum salts as a filterable solid and avoid the formation of emulsions that can trap the product.[3]
Sub-optimal Reagent Stoichiometry - Excess Reducing Agent: Use a sufficient excess of the reducing agent. For LAH, a 1.5 to 2-fold molar excess relative to the amino acid is a good starting point.[1] For BMS, a slight excess is also recommended.
Loss during Extraction - Solvent Choice: Use an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Q2: I am observing significant impurities in my final this compound product. What are the likely side products and how can I minimize their formation?

A2: Impurities can arise from the starting materials or from side reactions during the synthesis and work-up.

Minimizing Impurity Formation:

Potential ImpurityFormation PathwayMitigation Strategy
Unreacted Norvaline Incomplete reduction.Increase reaction time, temperature, or the amount of reducing agent. Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material.
N-ethyl-2-aminopentan-1-ol If using a borane reagent in THF, prolonged reaction at high temperatures can lead to cleavage of THF and subsequent N-alkylation of the amine.Use a milder borane reagent or control the reaction temperature and time carefully.
Aluminum Salts (from LAH) Improper work-up of the LAH reaction.Follow a standardized and careful quenching procedure like the Fieser work-up to ensure complete precipitation of aluminum salts.[3]
Borate Esters (from Borane) Formation of stable borate esters with the amino alcohol during work-up.Work-up often involves the addition of an alcohol (like methanol) to break down these complexes, followed by acidification to protonate the amine and facilitate extraction.[1]

Q3: How can I effectively purify crude this compound to achieve high purity?

A3: The choice of purification method depends on the nature of the impurities and the physical state of your product. This compound is a liquid at room temperature.

Purification Strategies:

Purification MethodWhen to UseKey Considerations
Vacuum Distillation To separate this compound from non-volatile impurities and solvents.[4]This compound has a relatively high boiling point, so vacuum distillation is necessary to prevent decomposition at atmospheric pressure. Ensure a good vacuum and use a fractionating column for better separation from impurities with close boiling points.[4][5]
Recrystallization (as a salt) For solid derivatives of this compound to remove soluble impurities.The free base is a liquid, but it can be converted to a crystalline salt (e.g., hydrochloride or oxalate). This salt can then be purified by recrystallization from a suitable solvent or solvent mixture.[6] The purified salt is then neutralized to regenerate the pure amino alcohol.
Column Chromatography To separate impurities with different polarities.Due to the polar nature of the amino and hydroxyl groups, silica gel chromatography can be challenging. It may be necessary to use a modified mobile phase (e.g., containing a small amount of triethylamine) to prevent tailing. Alternatively, the amino alcohol can be derivatized to a less polar compound before chromatography.

Q4: My synthesis is racemic. How can I resolve the enantiomers of this compound?

A4: Chiral resolution is necessary to separate the (R)- and (S)-enantiomers.

Enantiomeric Resolution:

MethodDescription
Diastereomeric Salt Formation React the racemic this compound with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts.[6] These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by neutralizing the separated salt.[6]
Chiral Column Chromatography Use a chiral stationary phase in HPLC or GC to directly separate the enantiomers. This method can be used for both analytical and preparative separations.[7]

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of Amino Alcohols from Amino Acids

Reducing AgentTypical YieldAdvantagesDisadvantages
Lithium Aluminum Hydride (LAH) 70-85%[1]High reactivity, reduces a wide range of functional groups.[2]Highly reactive with water and protic solvents, requires strict anhydrous conditions, work-up can be challenging.[2][8]
Borane-Methyl Sulfide (BMS) 70-80%[1]Milder than LAH, more selective, easier to handle.Can be more expensive, may require longer reaction times, potential for side reactions with some solvents.

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₃NO[9]
Molar Mass 103.16 g/mol
Appearance Colorless liquid or crystalline solid[9]
Boiling Point 194-195 °C (at atmospheric pressure)[9]
Density 0.922 g/mL at 25 °C[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via LAH Reduction of Norvaline

This protocol is adapted from the general procedure for the reduction of amino acids.[1]

Materials:

  • L-Norvaline

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • Under an inert atmosphere (N₂ or Ar), equip a dry three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with a suspension of LAH (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add L-Norvaline (1.0 eq.) in portions to control the evolution of hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 16-18 hours.

  • Cool the reaction mixture to 0 °C with an ice bath.

  • Work-up (Fieser Method): [3]

    • Slowly and carefully add water (x mL, where x is the mass of LAH in grams).

    • Add 15% aqueous NaOH (x mL).

    • Add water (3x mL).

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the precipitation of aluminum salts.

  • Filter the white precipitate and wash the filter cake with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification of this compound by Vacuum Distillation

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Place the crude this compound in a round-bottom flask with a stir bar.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Begin stirring and gradually apply vacuum.

  • Once the desired vacuum is reached, begin heating the distillation flask.

  • Collect any low-boiling impurities in a separate receiving flask.

  • As the temperature of the vapor approaches the boiling point of this compound at the given pressure, change to a clean receiving flask.

  • Collect the fraction that distills at a constant temperature. This is the purified this compound.

  • Discontinue heating and allow the apparatus to cool before releasing the vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Norvaline Norvaline Reduction Reduction (LAH or Borane in THF) Norvaline->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification Method Crude_Product->Purification Distillation Vacuum Distillation Purification->Distillation Liquid Product Recrystallization Salt Formation & Recrystallization Purification->Recrystallization Solid Derivative Chromatography Column Chromatography Purification->Chromatography Difficult Separations Pure_Product Pure this compound Distillation->Pure_Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Reaction Check Reaction Completion Start->Check_Reaction Check_Conditions Verify Anhydrous Conditions (LAH) Start->Check_Conditions Check_Workup Review Work-up Procedure Start->Check_Workup Incomplete Incomplete Reaction Check_Reaction->Incomplete Yes Moisture Moisture Contamination Check_Conditions->Moisture Yes Emulsion Emulsion/ Product Loss Check_Workup->Emulsion Yes Solution1 Increase Reaction Time/ Temperature/Reagent Incomplete->Solution1 Solution2 Ensure Dry Glassware/ Solvents & Inert Atmosphere Moisture->Solution2 Solution3 Optimize Quenching (e.g., Fieser Method) Emulsion->Solution3

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

side reactions to avoid during the synthesis of 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 2-Aminopentan-1-ol.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments. The most common synthetic route to this compound is the reduction of its parent amino acid, Norvaline. The following troubleshooting guide focuses on this transformation.

Problem 1: Low Yield of this compound

Question: My reduction of N-protected Norvaline resulted in a low yield of this compound. What are the possible causes and how can I improve the yield?

Answer: Low yields can stem from several factors, including incomplete reaction, product degradation during workup, or suboptimal reaction conditions. Here are some troubleshooting steps:

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent but can be aggressive. Ensure anhydrous conditions as it reacts violently with water.[1] Incomplete reaction may occur if the reagent has degraded due to improper storage.

    • Borane Complexes (BH₃·THF or BH₃·SMe₂): These are generally milder and more selective than LiAlH₄.[2] Ensure the borane solution is fresh, as its concentration can decrease over time.

    • Sodium Borohydride (NaBH₄): This reagent is typically not strong enough to reduce a carboxylic acid directly.[3] The carboxylic acid must first be activated, for example, by conversion to a mixed anhydride or an ester.

  • Reaction Conditions:

    • Temperature: For LiAlH₄ reductions, reactions are often started at 0 °C and then allowed to warm to room temperature or refluxed to ensure completion.[4] For borane reductions, the reaction may require heating to 40-50 °C.[2]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Workup Procedure:

    • The workup for LiAlH₄ reactions is critical and involves the careful, sequential addition of water and a sodium hydroxide solution to quench the excess reagent and precipitate aluminum salts.[5] Improper workup can lead to the formation of emulsions and loss of product.[5]

    • For borane reductions, the reaction is typically quenched with an alcohol like methanol, followed by an aqueous workup.[2]

Problem 2: Presence of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common issue. The nature of the impurity depends on the synthetic route and reaction conditions.

  • Unreacted Starting Material: If your product contains unreacted N-protected Norvaline, this indicates an incomplete reduction.

    • Solution: Increase the equivalents of the reducing agent, prolong the reaction time, or increase the reaction temperature. Monitor the reaction to completion.

  • Over-reduction Products: While less common for the synthesis of this compound, aggressive reducing agents could potentially lead to the formation of other reduced species.

  • N-Alkylation Products: In some cases, side reactions involving the alkylation of the amino group can occur, especially if certain catalysts or reaction conditions are used.[6][7]

    • Solution: Ensure that the reaction conditions are optimized for the reduction of the carboxylic acid and do not favor N-alkylation. Using a protecting group on the nitrogen atom is crucial to prevent this.

  • Byproducts from the Reducing Agent: Both LiAlH₄ and borane complexes can leave behind inorganic salts after workup.

    • Solution: A proper aqueous workup and extraction, followed by washing the organic layer with brine, should remove most inorganic impurities.

Problem 3: Racemization of the Chiral Center

Question: My chiral this compound product shows a significant loss of enantiomeric purity. What are the likely causes and how can I prevent this?

Answer: Racemization is a critical issue when working with chiral amino acids. It can occur at various stages of the synthesis.[8]

  • Harsh Reaction Conditions:

    • High Temperatures: Elevated temperatures can promote racemization.[1]

    • Strong Bases or Acids: Exposure to strong bases or acids, especially during workup or purification, can lead to racemization.

  • Protecting Groups: The choice of the N-protecting group is crucial. Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are known to suppress racemization compared to other types of protecting groups.[8]

  • Minimizing Racemization:

    • Mild Reducing Agents: Consider using milder reduction conditions. A recommended method is the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride.[1] This one-pot method has been shown to proceed with retention of optical purity.[1]

    • Low Temperatures: Perform the reaction and workup at the lowest feasible temperature.

    • Careful pH Control: During workup and purification, avoid strongly acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for the synthesis of this compound from Norvaline?

A1: The tert-butyloxycarbonyl (Boc) group is a common and effective choice. It is stable under the reducing conditions of LiAlH₄ and borane and can be removed under acidic conditions.[9] The Boc group also helps in minimizing racemization.[8]

Q2: How can I effectively purify the final this compound product?

A2: Purification can often be achieved by distillation under reduced pressure.[3] If non-volatile impurities are present, column chromatography on silica gel can be employed. However, be aware that the basicity of the amino alcohol can cause tailing on silica gel. To mitigate this, a small amount of a base like triethylamine (0.5-1%) can be added to the eluent.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?

A3:

  • Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material. A suitable stain, such as ninhydrin, can be used to visualize the amino alcohol product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing the purity and identifying volatile byproducts. The amino alcohol may require derivatization (e.g., silylation) to improve its volatility for GC analysis.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the method of choice for determining the enantiomeric purity of the final product.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Norvaline Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous THF, 0 °C to refluxHigh reactivity, reduces carboxylic acids directlyPyrophoric, reacts violently with water, potential for over-reduction, harsh workup
BH₃·THF / BH₃·SMe₂ Anhydrous THF, 0 °C to 50 °CMilder than LiAlH₄, good selectivityCan be less reactive, requires careful quenching
NaBH₄ / CDI Anhydrous THF, 0 °C to RTMild conditions, minimizes racemizationRequires prior activation of the carboxylic acid

Experimental Protocols

Protocol 1: Reduction of N-Boc-Norvaline with LiAlH₄

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Dissolve N-Boc-Norvaline (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C. Cautiously add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of a 15% aqueous NaOH solution, and then more water.

  • Isolation: Stir the resulting white precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-2-Aminopentan-1-ol.

  • Deprotection: The Boc group can be removed by treating the protected amino alcohol with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent.[11][12]

**Protocol 2: Reduction of N-Boc-Norvaline with Borane Dimethyl Sulfide (BH₃·SMe₂) **

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-Norvaline (1 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C. Add BH₃·SMe₂ (2-3 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction can be gently heated (40-50 °C) if necessary. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Cool the reaction to 0 °C and slowly add methanol to quench the excess borane. Stir for 30 minutes.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-Boc-2-Aminopentan-1-ol.

  • Deprotection: Follow the deprotection procedure described in Protocol 1.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Workup & Isolation cluster_deprotection Deprotection cluster_purification Final Product start N-Boc-Norvaline reduction Reduction (e.g., LiAlH4 or BH3) start->reduction workup Quenching & Aqueous Workup reduction->workup isolation Extraction & Concentration workup->isolation deprotection Acidic Deprotection isolation->deprotection purification Purification (Distillation or Chromatography) deprotection->purification final_product This compound purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis of this compound cluster_analysis Product Analysis cluster_issues Potential Issues cluster_solutions Troubleshooting Solutions cluster_end Desired Outcome start Start Synthesis analysis Analyze Product (Yield, Purity, ee) start->analysis low_yield Low Yield? analysis->low_yield impurities Impurities? analysis->impurities racemization Racemization? analysis->racemization solution_yield Optimize reducing agent Adjust T & time Improve workup low_yield->solution_yield Yes end Pure this compound low_yield->end No solution_impurities Ensure complete reaction Use milder conditions Purify carefully impurities->solution_impurities Yes impurities->end No solution_racemization Use Boc protection Low temperature Mild reagents (CDI/NaBH4) racemization->solution_racemization Yes racemization->end No solution_yield->start solution_impurities->start solution_racemization->start

Caption: Troubleshooting logic for identifying and resolving side reactions.

References

Technical Support Center: 2-Aminopentan-1-ol Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminopentan-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound is a bifunctional molecule containing a primary amine (-NH₂) and a primary alcohol (-OH) group. The amine is generally more nucleophilic than the alcohol, making it the primary site of reaction under many conditions, such as acylation. However, the hydroxyl group can also react, especially under conditions that enhance its nucleophilicity or when the amine is protected.

Q2: How can I store and handle this compound safely?

A2: this compound should be handled in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It can be irritating to the eyes, respiratory system, and skin.[1] Store the compound in a cool, dry place away from sources of ignition.

Troubleshooting Guides

N-Acylation Reactions

The selective acylation of the amino group in the presence of the hydroxyl group is a common challenge.

Q3: My N-acylation reaction is giving a mixture of N-acylated and O-acylated products. How can I improve the selectivity for N-acylation?

A3: Achieving high selectivity for N-acylation over O-acylation is a common challenge due to the presence of two nucleophilic sites. Here are several strategies to enhance N-acylation selectivity:

  • Choice of Acylating Agent and Conditions: The reactivity of the acylating agent and the reaction conditions play a crucial role. Using a highly reactive acylating agent like an acyl chloride at low temperatures often favors the more nucleophilic amine.

  • Use of a Base: The addition of a non-nucleophilic base, such as triethylamine, can facilitate the reaction. Typically, the reaction is carried out by adding the acylating agent to a solution of the amino alcohol and the base in a suitable solvent like dichloromethane (DCM) at 0 °C.

  • Mixed Anhydride Method: Formation of a mixed anhydride from the carboxylic acid and a sulfonyl chloride, followed by reaction with the amino alcohol, can provide high selectivity for N-acylation.[2][3]

  • pH Control: In aqueous media, maintaining a slightly acidic to neutral pH can protonate the amine, reducing its nucleophilicity and potentially leading to more O-acylation. Conversely, basic conditions favor N-acylation.

Q4: I am observing a significant amount of di-acylated byproduct. What are the likely causes and how can I minimize it?

A4: Formation of a di-acylated product (both N- and O-acylated) typically occurs when using a large excess of the acylating agent or when the reaction temperature is too high.

  • Stoichiometry Control: Carefully control the stoichiometry of the acylating agent. Using a slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient.

  • Temperature Management: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to control the reactivity and minimize side reactions.

  • Slow Addition: Add the acylating agent slowly to the reaction mixture to avoid localized high concentrations.

Q5: The purification of my N-acylated product is difficult. What are some effective purification strategies?

A5: The purification of N-acylated amino alcohols can be challenging due to their polarity.

  • Extraction: After the reaction, a common work-up involves washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid and then with brine.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. For more polar products, adding a small amount of methanol to the eluent may be necessary.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Table 1: Representative Conditions for Selective N-Acylation of this compound

Acylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Typical YieldReference
Acyl ChlorideTriethylamine (1.2)DCM0 to RT1-3Good to Excellent[4]
Acetic AnhydridePyridine (1.1)DCM0 to RT2-4Good[4]
Mixed AnhydrideTriethylamine (2.5)Methylene Chloride20-300.5-1.5High[2][3]

Experimental Protocol: Selective N-Benzoylation of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain N-benzoyl-2-aminopentan-1-ol.[5]

Logical Workflow for Troubleshooting N-Acylation Reactions

Troubleshooting N-Acylation of this compound start Problem with N-Acylation low_selectivity Low Selectivity (N- vs. O-acylation) start->low_selectivity diacylation Di-acylation Occurs start->diacylation low_yield Low Yield start->low_yield purification_issue Purification Difficulty start->purification_issue Check Reaction Conditions\n(Temp, Base, Solvent) Check Reaction Conditions (Temp, Base, Solvent) low_selectivity->Check Reaction Conditions\n(Temp, Base, Solvent) Consider Milder Acylating Agent Consider Milder Acylating Agent low_selectivity->Consider Milder Acylating Agent Reduce Equivalents of\nAcylating Agent Reduce Equivalents of Acylating Agent diacylation->Reduce Equivalents of\nAcylating Agent Lower Reaction Temperature Lower Reaction Temperature diacylation->Lower Reaction Temperature Verify Reagent Purity Verify Reagent Purity low_yield->Verify Reagent Purity Increase Reaction Time or Temperature Increase Reaction Time or Temperature low_yield->Increase Reaction Time or Temperature Optimize Chromatography\n(Solvent System, Gradient) Optimize Chromatography (Solvent System, Gradient) purification_issue->Optimize Chromatography\n(Solvent System, Gradient) Attempt Recrystallization Attempt Recrystallization purification_issue->Attempt Recrystallization

Caption: Troubleshooting workflow for N-acylation reactions.

Oxazoline Synthesis

The formation of 2-substituted oxazolines from this compound and carboxylic acids or their derivatives is a common synthetic transformation.

Q6: My oxazoline synthesis from a carboxylic acid and this compound is giving a low yield. What are the common pitfalls?

A6: Low yields in oxazoline synthesis can be attributed to several factors, primarily related to the cyclization step of the intermediate N-(2-hydroxyalkyl)amide.

  • Inefficient Dehydration: The cyclization requires the removal of a molecule of water. Using a dehydrating agent or azeotropic removal of water with a Dean-Stark trap can improve the yield.

  • Reaction Conditions: The choice of catalyst and reaction temperature is critical. Common methods involve the use of reagents like triflic acid, Burgess reagent, or DAST to promote cyclization.[6][7]

  • Side Reactions: The intermediate amide may be stable and resistant to cyclization under the applied conditions. Also, side reactions of the starting materials or product under harsh conditions can reduce the yield.

Q7: I am trying to synthesize an oxazoline from an aldehyde and this compound, but the reaction is not working well. What should I consider?

A7: The direct synthesis of oxazolines from aldehydes involves the formation of an intermediate oxazolidine, which is then oxidized.

  • Oxidizing Agent: The choice of the oxidizing agent is crucial. N-bromosuccinimide (NBS) or iodine are commonly used.[8]

  • Substrate Compatibility: Electron-rich aromatic aldehydes may undergo competitive electrophilic aromatic halogenation with the oxidizing agent, leading to side products and lower yields.[8]

Q8: What are some common side products in oxazoline synthesis and how can I avoid them?

A8: Besides unreacted starting materials, the primary side product is often the stable N-(2-hydroxyalkyl)amide intermediate if the cyclization is incomplete. In some cases, elimination or rearrangement products can also be formed, especially at high temperatures. To avoid these, ensure complete conversion to the amide before attempting cyclization in a two-step process or use a one-pot protocol with a reliable cyclizing agent.[6]

Table 2: Common Reagents and Conditions for Oxazoline Synthesis

Starting MaterialReagent/CatalystSolventTemperatureOutcomeReference
Carboxylic AcidTriflic Acid (TfOH)1,2-Dichloroethane (DCE)80 °CDehydrative cyclization[6]
AldehydeN-Bromosuccinimide (NBS)Dichloromethane (DCM)Room TempOxidative cyclization[8]
Acyl ChlorideTriethylamineDichloromethane (DCM)0 °C to RTForms intermediate amide[8]

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-4-propyl-oxazoline

  • Reaction Setup: To a solution of benzoic acid (1.0 eq) and this compound (1.1 eq) in 1,2-dichloroethane (DCE), add triflic acid (1.5 eq) at room temperature.[6]

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Signaling Pathway for Oxazoline Synthesis from Carboxylic Acid

Oxazoline Synthesis Pathway Carboxylic_Acid Carboxylic Acid Amide_Intermediate N-(1-hydroxy-2-pentyl)amide Carboxylic_Acid->Amide_Intermediate Amidation Amino_Alcohol This compound Amino_Alcohol->Amide_Intermediate Oxazoline 2-Substituted-4-propyl-oxazoline Amide_Intermediate->Oxazoline Dehydrative Cyclization (+ H₂O)

Caption: Pathway for oxazoline synthesis from a carboxylic acid.

Reductive Amination

Reductive amination is a versatile method to form C-N bonds, for instance, by reacting this compound with an aldehyde or ketone.

Q9: I am performing a reductive amination with this compound and an aldehyde, but the yield of the secondary amine is low. What could be the issue?

A9: Low yields in reductive amination can arise from several factors related to the two key steps: imine formation and reduction.

  • Imine Formation Equilibrium: The formation of the imine from the aldehyde and amine is a reversible reaction. To drive the equilibrium towards the imine, it is often necessary to remove the water that is formed, for example, by using a dehydrating agent like molecular sieves.

  • pH of the Reaction: The reaction is typically carried out under weakly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and become non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated for nucleophilic attack.

  • Choice of Reducing Agent: The reducing agent should be selective for the imine over the carbonyl group of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices for this reason.[9][10]

Q10: Can I use a ketone in a reductive amination with this compound?

A10: Yes, ketones can be used, but they are generally less reactive than aldehydes. The formation of the ketimine intermediate is often less favorable than the formation of the aldimine. Consequently, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.

Q11: What are the potential side reactions in a reductive amination?

A11: The main side reactions include:

  • Reduction of the Carbonyl Compound: If a non-selective reducing agent like sodium borohydride is used, it can reduce the starting aldehyde or ketone to an alcohol.

  • Dialkylation of the Amine: If the starting amine is primary, the secondary amine product can sometimes react further with the aldehyde to form a tertiary amine. This is more likely if a large excess of the aldehyde is used.

  • Aldol Condensation: The aldehyde can undergo a self-condensation reaction under basic or acidic conditions.

Table 3: Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpH RangeSelectivityReference
Sodium Cyanoborohydride (NaBH₃CN)Methanol4-6Reduces imines faster than carbonyls[9][10]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DichloromethaneN/AMild and selective for imines[10]
Hydrogen (H₂) with Pd/CEthanol/MethanolN/AEffective but can reduce other functional groups[11]

Experimental Protocol: Reductive Amination of Benzaldehyde with this compound

  • Imine Formation: In a round-bottom flask, combine benzaldehyde (1.0 eq), this compound (1.1 eq), and methanol. Add a few drops of acetic acid to catalyze imine formation and stir at room temperature for 1-2 hours.[12]

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Experimental Workflow for Reductive Amination

Reductive Amination Workflow Start Start: Aldehyde/Ketone + this compound Imine_Formation Imine Formation (Weakly Acidic) Start->Imine_Formation Reduction Reduction (e.g., NaBH₃CN) Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Secondary Amine Purification->Product

Caption: General workflow for reductive amination reactions.

References

Technical Support Center: Purification of Crude 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Aminopentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several types of impurities depending on the synthetic route. Common impurities can be categorized as:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Reagent-Derived Impurities: Byproducts from reducing agents or other reagents used in the synthesis.

  • Side-Reaction Products: Unwanted byproducts from parallel reactions.

  • Enantiomeric Impurities: If a stereospecific synthesis is performed, the undesired enantiomer may be present. Racemization can also occur under harsh reaction conditions.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective techniques for purifying this compound are:

  • Distillation: Suitable for purifying the liquid free base.

  • Recrystallization: A powerful technique for purifying solid derivatives of this compound, such as its salts. This method is also key for separating enantiomers.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical purity checks and preparative separation of enantiomers, often after derivatization.[2]

Q3: How can I separate the enantiomers of this compound?

A3: Enantiomeric resolution can be achieved by forming diastereomeric salts. This involves reacting the racemic this compound with a chiral acid (e.g., tartaric acid or N-tosyl-leucine) to form diastereomeric salts.[3][4] These salts have different solubilities and can be separated by fractional recrystallization. After separation, the desired enantiomer of this compound can be liberated by treatment with a base.

Troubleshooting Guides

Distillation Issues
Problem Possible Cause Solution
Bumping/Uneven Boiling Superheating of the liquid.Add boiling chips or use a magnetic stirrer. Ensure even heating with a heating mantle.
Product Decomposition Boiling point is too high at atmospheric pressure.Perform vacuum distillation to lower the boiling point.
Poor Separation Boiling points of the product and impurities are too close.Use a fractional distillation column with appropriate packing material to increase the separation efficiency.
Recrystallization/Crystallization Issues
Problem Possible Cause Solution
"Oiling Out" The compound is separating as a liquid instead of solid crystals. This can happen if the solution is supersaturated above the compound's melting point.Re-dissolve the oil by heating the mixture. Add a small amount of additional hot solvent to decrease supersaturation. Allow the solution to cool much more slowly.[5]
No Crystals Form The solution is not supersaturated, or there are no nucleation sites.Evaporate some of the solvent to increase the concentration. Induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[5]
Low Yield Too much solvent was used, or the crystals were washed with a solvent in which they are too soluble.Minimize the amount of solvent used for dissolution and washing. Ensure the washing solvent is ice-cold.
Impure Crystals The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a second recrystallization step.

Data Presentation

Table 1: Physical Properties of this compound and its Enantiomers

PropertyValueReference
Molecular Formula C5H13NO[1][6]
Molecular Weight 103.16 g/mol [6][7]
Boiling Point (dl-form) 194-195 °C[1]
Melting Point ((R)- and (S)-forms) 44-48 °C[7]
Density (dl-form) 0.922 g/mL at 25 °C[1]
Refractive Index (dl-form) n20/D 1.4511[1]
Optical Activity ([α]20/D, c=1 in chloroform) (S)-(+)-form: +17°(R)-(-)-form: -17°[7]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Evacuation: Slowly apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point under the applied pressure.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or HPLC.

Protocol 2: Enantiomeric Resolution by Diastereomeric Salt Recrystallization
  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol). Add 0.5 to 1 equivalent of a chiral resolving agent (e.g., (S)-N-tosyl-leucine).[3][4]

  • Crystallization: Stir the solution at room temperature to allow the less soluble diastereomeric salt to crystallize. The process may take several hours.[3][4]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization (Optional): If the diastereomeric excess is not sufficient, recrystallize the salt from the same solvent system to improve purity.[3][4]

  • Liberation of Free Base: Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amino alcohol.

  • Extraction: Extract the liberated enantiomerically pure this compound with a suitable organic solvent (e.g., dichloromethane).[4]

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

Mandatory Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound distillation Vacuum Distillation crude->distillation For liquid purification recrystallization Diastereomeric Salt Recrystallization crude->recrystallization For enantiomeric resolution pure_liquid Purified Liquid This compound distillation->pure_liquid enantiopure Enantiomerically Pure This compound recrystallization->enantiopure analysis Purity Analysis (GC, HPLC, NMR) pure_liquid->analysis enantiopure->analysis Troubleshooting_Logic Troubleshooting Logic for Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out? cool->oiling_out collect Collect crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oil Oil forms oiling_out->oil Yes solution1 Evaporate some solvent or add seed crystal no_crystals->solution1 solution2 Reheat, add more solvent, cool even slower oil->solution2 solution1->cool solution2->cool

References

Technical Support Center: Stability of 2-Aminopentan-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Aminopentan-1-ol and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives in experimental settings?

A1: The main stability issues for this compound and its derivatives stem from the reactivity of the amino and hydroxyl functional groups. Key concerns include:

  • Oxidation: The primary amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, and the presence of metal ions. This can lead to the formation of colored impurities and a decrease in the purity of the compound.

  • Dehydration: Under acidic conditions and/or at elevated temperatures, the hydroxyl group can be eliminated, leading to the formation of unsaturated derivatives.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. This is typically a reversible process but can affect the pH and reactivity of solutions.

  • Incompatibility with certain functional groups: The amino group is nucleophilic and can react with aldehydes, ketones, and some esters present in the reaction mixture or as impurities in solvents.

Q2: How do pH and temperature affect the stability of this compound?

A2: Both pH and temperature are critical factors influencing the stability of this compound:

  • pH:

    • Acidic Conditions (pH < 6): The amino group is protonated (-NH3+), which generally protects it from oxidation. However, acidic conditions can promote the dehydration of the alcohol.

    • Neutral to Alkaline Conditions (pH 7-14): The free amino group (-NH2) is more prevalent and therefore more susceptible to oxidation. The risk of oxidation increases with higher pH.

  • Temperature:

    • Elevated temperatures accelerate both oxidation and dehydration reactions. It is recommended to store this compound and its derivatives in a cool, dry place.[1] For long-term storage, refrigeration is often recommended.[1]

Q3: What are the best practices for storing this compound and its solutions?

A3: To ensure the long-term stability of this compound, the following storage practices are recommended:

  • Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1][2] Protection from light is also advisable.

  • Solutions: For solutions, it is best to use freshly prepared samples. If storage is necessary, store solutions at low temperatures (2-8 °C or frozen) and protect them from light. Using deoxygenated solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

Section 2: Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration (yellowing/browning) of the compound or its solution Oxidation of the amino group.• Purge solutions with an inert gas (nitrogen or argon).• Use freshly distilled, deoxygenated solvents.• Store solutions at low temperatures and protected from light.• If compatible with the experimental design, consider working at a slightly acidic pH to protonate the amine.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Degradation of the compound.• Identify the degradation products using mass spectrometry (MS).• Review the experimental conditions (pH, temperature, exposure to air/light) to identify the stressor.• Perform a forced degradation study to systematically identify degradation pathways.
Low yield or incomplete reaction when using a this compound derivative Degradation of the starting material.• Verify the purity of the this compound derivative before use.• Ensure storage conditions have been appropriate.• Consider potential incompatibilities with other reagents or solvents in the reaction mixture.
Precipitation in solution Formation of insoluble degradation products or salts.• Analyze the precipitate to determine its identity.• Adjust the pH of the solution to improve the solubility of the compound (the protonated form is generally more water-soluble).• Filter the solution before use if the precipitate is confirmed to be an impurity.

Section 3: Quantitative Stability Data (Representative)

The following tables provide representative data from a simulated forced degradation study on this compound. These values are intended to illustrate expected trends in stability under various stress conditions.

Table 1: Degradation of this compound under Different Stress Conditions

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Products Observed
Acidic Hydrolysis (0.1 M HCl, 60°C) 2492.52-Amino-1-pentene
Alkaline Hydrolysis (0.1 M NaOH, 60°C) 2498.2Minor unidentified polar impurities
Oxidative (3% H₂O₂, RT) 2485.12-Amino-1-pentanal, 2-Nitroso-1-pentanol
Thermal (60°C) 2499.1Trace impurities
Photolytic (ICH Q1B) 2499.5No significant degradation

Table 2: Effect of pH on the Oxidative Stability of this compound (3% H₂O₂, 24h, RT)

pHThis compound Remaining (%)
4.097.8
7.091.3
9.084.5
11.078.2

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50 v/v) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store 1 mL of the stock solution at 60°C, protected from light.

  • Photostability: Expose 1 mL of the stock solution to a calibrated light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Analyze all samples, including a control sample stored at 5°C and protected from light, using a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Section 5: Visualizations

Potential Degradation Pathways of this compound

G cluster_main This compound cluster_oxidation Oxidation cluster_dehydration Dehydration (Acidic) A This compound B 2-Iminopentan-1-ol A->B [O] C 2-Aminopentanal A->C [O] D Pent-1-en-2-amine A->D H+, Heat

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points (0, 4, 8, 24h) stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by HPLC-UV/MS sample->analyze Non-hydrolytic samples neutralize->analyze end Identify Degradants & Quantify Purity analyze->end G cluster_factors Influencing Factors cluster_degradation Degradation Pathways pH pH Oxidation Oxidation pH->Oxidation High pH Dehydration Dehydration pH->Dehydration Low pH Temp Temperature Temp->Oxidation Temp->Dehydration Oxygen Oxygen/Oxidants Oxygen->Oxidation Light Light Light->Oxidation Stability Compound Stability Oxidation->Stability decreases Dehydration->Stability decreases

References

managing reaction byproducts in 2-Aminopentan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminopentan-1-ol, also known as norvalinol. The focus is on managing reaction byproducts, particularly when synthesizing from its parent amino acid, norvaline, via reduction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A common and effective method for the synthesis of chiral amino alcohols like this compound is the reduction of the corresponding α-amino acid, in this case, norvaline.[1] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are frequently used for this transformation as they can directly reduce the carboxylic acid functional group to a primary alcohol.[1][2][3]

Q2: What are the primary byproducts or impurities I should be aware of during the synthesis of this compound from norvaline?

When reducing norvaline with a strong reducing agent like LiAlH₄, the reaction is generally clean if proper procedures are followed. However, potential impurities can include:

  • Unreacted Starting Material (Norvaline): Incomplete reduction can lead to the presence of the starting amino acid in the final product.

  • Aluminum Salts: The workup procedure for LiAlH₄ reductions involves quenching with water and base, which generates aluminum salts. If not filtered properly, these can contaminate the product.

  • Solvent Residues: Residual solvents from the reaction (e.g., tetrahydrofuran, diethyl ether) or extraction/purification steps can be present.

  • Racemization Products: While the reduction of an enantiomerically pure amino acid with LiAlH₄ generally proceeds with retention of stereochemistry, harsh reaction or workup conditions could potentially lead to some degree of racemization.[4]

Q3: How can I monitor the progress of the reaction to ensure complete conversion of norvaline?

Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting material spot (norvaline) and the appearance of the product spot (this compound) indicate the progression of the reaction. Staining with ninhydrin is effective for visualizing both the amino acid and the amino alcohol.

Q4: What are the recommended analytical methods for assessing the purity of the final this compound product?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of purity.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and separating it from non-volatile impurities. Chiral HPLC can be employed to determine the enantiomeric excess (ee%) if the synthesis started from an enantiomerically pure norvaline.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities and the main product. The amino alcohol may require derivatization to improve its volatility for GC analysis.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized this compound. The integration of NMR signals can also provide information about the purity of the sample.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of characteristic functional groups (O-H and N-H stretching for the amino alcohol) and the absence of the carboxylic acid carbonyl group from the starting material.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound 1. Incomplete Reaction: Insufficient reducing agent, short reaction time, or low reaction temperature. 2. Degradation of Reducing Agent: LiAlH₄ is highly reactive with moisture. 3. Losses during Workup: Emulsion formation during extraction or inefficient extraction.1. Increase the molar ratio of the reducing agent. Ensure the reaction is refluxed for a sufficient duration (e.g., 16-18 hours). 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 3. Follow a careful workup procedure, such as the Fieser workup, to break up emulsions and ensure efficient extraction.[5]
Presence of Unreacted Norvaline in the Final Product Incomplete Reduction: As mentioned above, this can be due to insufficient reducing agent or reaction time.Monitor the reaction by TLC until the starting material is no longer visible. If the reaction has stalled, consider adding more reducing agent carefully.
Product is Contaminated with Insoluble White Powder Incomplete Removal of Aluminum Salts: Inefficient filtration after the reaction quench.Ensure the aluminum salts are thoroughly precipitated during the workup. Use a filter aid like Celite to improve filtration. Wash the filter cake with an appropriate solvent (e.g., diethyl ether) to recover any adsorbed product.[6]
Broad or Unresolved Peaks in NMR Spectrum Presence of Paramagnetic Impurities or Water: Traces of metal salts or residual water can lead to peak broadening.Purify the sample by distillation or column chromatography. Ensure the NMR solvent is of high purity and dry.
Unexpected Peaks in HPLC or GC-MS Analysis Presence of Byproducts or Impurities: These could arise from side reactions or contaminated reagents.Identify the impurities by their mass-to-charge ratio in MS. Review the reaction mechanism for potential side reactions. Purify the product using column chromatography or distillation.

Experimental Protocols

Synthesis of this compound from Norvaline via LiAlH₄ Reduction

This protocol is adapted from a general procedure for the reduction of amino acids.[6]

Materials:

  • L-Norvaline

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.26 mol) in anhydrous THF (1200 mL) under a nitrogen atmosphere.

  • Addition of Norvaline: Cool the suspension to 10°C using an ice bath. Slowly add L-norvaline (0.85 mol) in portions over 30 minutes. Be cautious as hydrogen gas will be evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain it for 16-18 hours.

  • Quenching: Cool the reaction mixture to 10°C with an ice bath and dilute it with anhydrous diethyl ether (1000 mL).

  • Workup (Fieser Method): [5] Slowly and carefully add the following in a dropwise manner:

    • Water (47 mL)

    • 15% aqueous NaOH (47 mL)

    • Water (141 mL)

  • Isolation: Stir the resulting mixture for 30 minutes at room temperature. A white precipitate of aluminum salts will form. Filter the precipitate and wash the filter cake with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation.

Visualizations

Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start: Synthesis of this compound Analysis Analyze Crude Product (TLC, NMR, GC-MS) Start->Analysis Purity_Check Is Purity > 95%? Analysis->Purity_Check Low_Yield Low Yield? Purity_Check->Low_Yield No End Product Meets Specs Purity_Check->End Yes Unreacted_SM Unreacted Starting Material? Low_Yield->Unreacted_SM Yes Improve_Workup Improve Workup: - Careful Quenching - Efficient Extraction - Proper Filtration Low_Yield->Improve_Workup No Other_Impurity Other Impurities? Unreacted_SM->Other_Impurity No Optimize_Reaction Optimize Reaction: - Increase Reducing Agent - Increase Reaction Time - Ensure Anhydrous Conditions Unreacted_SM->Optimize_Reaction Yes Purify Purify Product: - Distillation - Column Chromatography Other_Impurity->Purify Yes

Caption: Troubleshooting workflow for byproduct management.

Experimental Workflow Diagram

Experimental_Workflow Start 1. Reaction Setup (Norvaline + LiAlH4 in THF) Reaction 2. Reflux (16-18 hours) Start->Reaction Quench 3. Quench Reaction (Water, NaOH) Reaction->Quench Filter 4. Filter Aluminum Salts Quench->Filter Extract 5. Extract with Ether Filter->Extract Dry 6. Dry Organic Layer (Na2SO4) Extract->Dry Concentrate 7. Concentrate Dry->Concentrate Purify 8. Purify (Vacuum Distillation) Concentrate->Purify Final_Product Final Product: This compound Purify->Final_Product

Caption: Synthesis workflow for this compound.

References

Technical Support Center: Analytical Method Development for Impurity Profiling of 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the analytical method development for impurity profiling of 2-Aminopentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities associated with this compound?

A1: Impurities in this compound can originate from the synthetic route, degradation, or storage. They can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1] Organic impurities are the most common and include:

  • Starting Material Impurities: Unreacted starting materials or impurities present in those materials.[2]

  • By-products: Unwanted products from side reactions during synthesis.[2]

  • Intermediates: Unreacted intermediates from the synthetic pathway.

  • Reagent-Derived Impurities: Impurities arising from reagents, catalysts, or solvents used in the synthesis.[2]

  • Degradation Products: Impurities formed by the degradation of this compound under stress conditions like heat, light, humidity, acid/base hydrolysis, and oxidation.[3]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile and thermally labile impurities.[4][5] Methods using UV or Charged Aerosol Detectors (CAD) are common.[6]

  • Gas Chromatography (GC): Ideal for analyzing volatile organic impurities, such as residual solvents.[1] Due to the polar amino and hydroxyl groups in this compound, derivatization is typically required to increase volatility and thermal stability for GC analysis.[7]

  • Mass Spectrometry (MS): Coupling HPLC or GC with MS (LC-MS, GC-MS) is a powerful tool for the identification and structural characterization of unknown impurities.[5]

Q3: Why is a stability-indicating method crucial, and what does it involve?

A3: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality attributes of the drug substance over time.[8] Its purpose is to separate the drug substance from all potential degradation products, process impurities, and other components, ensuring that the analytical method can accurately measure the active ingredient without interference.[9][10] Developing such a method involves performing forced degradation (stress testing) studies.[3][8]

Q4: What are forced degradation studies?

A4: Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability studies.[3] This is done to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[3][9] These studies are a critical part of method development and validation.[8]

Method Development & Experimental Protocols

General Workflow for Impurity Profiling Method Development

The development of a robust impurity profiling method follows a structured approach, from initial screening to final validation.

cluster_0 Method Development Workflow Define_ATP Define Analytical Target Profile (ATP) Select_Technique Select Technique (HPLC, GC, etc.) Define_ATP->Select_Technique Screen_Conditions Screen Columns & Mobile/Stationary Phases Select_Technique->Screen_Conditions Optimize_Method Optimize Separation (Gradient, Temp, etc.) Screen_Conditions->Optimize_Method Forced_Degradation Perform Forced Degradation Studies Optimize_Method->Forced_Degradation Validate_Method Validate Method (ICH Guidelines) Forced_Degradation->Validate_Method

Caption: A typical workflow for analytical method development.

Protocol 1: Stability-Indicating RP-HPLC Method Development

This protocol provides a starting point for developing a reverse-phase HPLC method for this compound and its impurities.

Objective: To separate this compound from its potential process and degradation impurities.

Methodology:

  • Column Selection: Start by screening C18 columns from different manufacturers to evaluate selectivity differences.[11]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a buffer solution, such as 20 mM potassium phosphate, and adjust the pH to a suitable value (e.g., pH 3.0 or 7.0). Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions (Initial Screening):

    • Use a gradient elution to separate impurities with a wide range of polarities.[2]

    • Inject a solution of this compound (approx. 1 mg/mL in a suitable diluent like water or mobile phase A).

    • Monitor the elution profile using a PDA detector to assess peak purity.

Data Summary: Initial HPLC Parameters

Parameter Recommended Starting Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm (as it lacks a strong chromophore) or CAD/ELSD

| Injection Vol. | 10 µL |

Protocol 2: GC-MS Method with Derivatization

Due to its polarity, this compound requires derivatization for GC analysis.[7] Silylation is a common approach.

Objective: To identify and quantify volatile impurities and confirm the identity of non-volatile impurities after derivatization.

Methodology:

  • Sample Preparation (Silylation):

    • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent like pyridine or DMF.[12]

    • Heat the mixture at 60-70 °C for 30 minutes to complete the derivatization.[7]

  • GC-MS Conditions:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Data Summary: Typical GC-MS Parameters

Parameter Recommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or similar
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temp. 250 °C
Oven Program Start at 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C

| Scan Range | 35-500 amu |

Protocol 3: Forced Degradation Study

Objective: To generate potential degradation products and establish the stability-indicating nature of the analytical method.[3]

cluster_1 Forced Degradation Experimental Workflow cluster_conditions Stress Conditions Start Drug Substance (this compound) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Start->Base Oxidative Oxidation (e.g., 3% H2O2, RT) Start->Oxidative Thermal Thermal (e.g., 80°C, solid state) Start->Thermal Photolytic Photolytic (ICH Q1B light conditions) Start->Photolytic Analysis Analyze Stressed Samples & Control with Developed Method (e.g., HPLC-PDA) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Results: - Peak Purity - Mass Balance - Degradation Pathway Analysis->Evaluation

Caption: Workflow for a forced degradation (stress testing) study.

Methodology & Conditions: The goal is to achieve 5-20% degradation of the drug substance. Samples should be taken at various time points.

Data Summary: Forced Degradation Conditions

Stress Condition Typical Reagent/Condition
Acid Hydrolysis 0.1 M HCl at 60 °C
Base Hydrolysis 0.1 M NaOH at 60 °C
Oxidation 3% H₂O₂ at room temperature
Thermal 80 °C (solid and solution)

| Photolytic | ICH Q1B specified light exposure (UV/Vis) |

Troubleshooting Guides

Q: My this compound peak shows significant tailing in RP-HPLC. What can I do?

A: Peak tailing for basic compounds like this compound is common in reverse-phase chromatography. It is often caused by strong interactions between the protonated amine group and residual acidic silanols on the silica-based stationary phase.[13]

Troubleshooting Steps:

  • Lower Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) to ensure both the analyte and residual silanols are consistently protonated, which minimizes secondary ionic interactions.

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.

  • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or designed specifically for the analysis of basic compounds.

  • Increase Buffer Concentration: A higher buffer concentration can help mask the residual silanol activity.

Q: I am not seeing any peaks for this compound in my GC-MS analysis. What is the problem?

A: This is likely due to the low volatility and thermal instability of the underivatized molecule.[7] The polar amino (-NH₂) and hydroxyl (-OH) groups cause it to adsorb to active sites in the GC system or decompose at high temperatures.

Troubleshooting Steps:

  • Confirm Derivatization: The most critical step is ensuring the derivatization reaction was successful.

    • Check the age and storage of your derivatizing reagent (e.g., BSTFA). They are sensitive to moisture.

    • Ensure the reaction was carried out under anhydrous (dry) conditions.

    • Optimize the reaction time and temperature.

  • Check GC Inlet Conditions: Even with derivatization, active sites in the GC inlet can be problematic. Use a deactivated inlet liner and check for contamination.

  • Verify MS Parameters: Ensure the mass spectrometer is tuned and operating correctly within the expected mass range for the derivatized molecule.

Q: In my forced degradation study, I don't see any degradation under a specific stress condition. What should I do?

A: If no degradation is observed, the conditions may not be harsh enough. The goal is to promote degradation to test the method's capabilities.[14]

Troubleshooting Steps:

  • Increase Stressor Severity:

    • For hydrolysis , increase the concentration of the acid/base (e.g., from 0.1 M to 1 M) or increase the temperature.

    • For oxidation , increase the concentration of H₂O₂ or the exposure time.

    • For thermal stress , increase the temperature.

  • Extend Exposure Time: If you prefer not to increase the severity, simply extend the duration of the study and take later time points.

  • Document Results: If the molecule is found to be highly stable under a particular condition even after increasing the severity, this is a valid result and should be documented as part of the molecule's intrinsic stability profile.[10]

Q: How do I resolve two co-eluting impurity peaks in HPLC?

A: Resolving co-eluting peaks requires modifying the chromatographic selectivity.

cluster_2 Troubleshooting Peak Co-elution cluster_solutions Potential Solutions Problem Poor Resolution / Co-eluting Peaks Opt_Gradient Optimize Gradient Slope (Make it shallower) Problem->Opt_Gradient Change_Organic Change Organic Modifier (ACN to MeOH or vice-versa) Problem->Change_Organic Change_pH Change Mobile Phase pH (Alters ionization) Problem->Change_pH Change_Column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Problem->Change_Column

Caption: Logical workflow for troubleshooting poor peak resolution.

Troubleshooting Steps:

  • Modify the Gradient: Make the gradient shallower around the elution time of the critical pair to increase the separation between them.[11]

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity due to different solvent-analyte interactions.

  • Adjust Mobile Phase pH: Changing the pH can alter the ionization state of acidic or basic impurities, leading to significant shifts in retention time and improved resolution.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the most effective way to change selectivity is to use a column with a different stationary phase (e.g., Phenyl, Cyano, or a different C18 from another brand).[11]

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Aminopentan-1-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-aminopentan-1-ol, a key intermediate in various chemical syntheses, is critical for process optimization, quality control, and metabolic studies. This guide provides a comprehensive comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established protocols for structurally similar amino alcohols to provide a robust framework for method development and validation.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the need for high-throughput analysis.

Validation ParameterHPLC with UV/Fluorescence DetectionGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.995
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 5%< 10%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangeng/mL rangepg/mL to ng/mL range
Specificity Moderate to High (derivatization dependent)High (mass fragmentation)Very High (MRM transitions)
Throughput ModerateLow to ModerateHigh
Derivatization Often required for UV/Vis detectionTypically requiredNot always required

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on common practices for amino alcohol analysis and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method involves the derivatization of this compound with a chromophoric or fluorophoric agent to enable sensitive detection. O-phthalaldehyde (OPA) is a common derivatizing agent for primary amines.

1. Reagents and Materials:

  • This compound reference standard

  • O-phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 10.2)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Derivatization Procedure:

  • To 100 µL of each standard or sample solution, add 100 µL of the OPA/3-MPA derivatizing reagent (prepared by mixing OPA and 3-MPA in a 1:1 v/v ratio in borate buffer).

  • Vortex the mixture for 30 seconds and allow it to react for 2 minutes at room temperature.

4. HPLC Conditions:

  • Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 6.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm)

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and low volatility of this compound, derivatization is necessary to improve its chromatographic behavior. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

1. Reagents and Materials:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in pyridine.

  • Prepare working standards by dilution in pyridine.

3. Derivatization Procedure:

  • To 50 µL of standard or sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for injection.

4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, by utilizing Hydrophilic Interaction Chromatography (HILIC).

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in 50:50 acetonitrile/water.

  • Prepare working standards by dilution in the mobile phase.

3. Sample Preparation (for biological matrices):

  • To 100 µL of plasma or other biological fluid, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of this compound) to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Inject the supernatant.

4. LC-MS/MS Conditions:

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to this compound.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Analytical Scope & Purpose select_method Select Appropriate Analytical Technique define_scope->select_method define_params Define Validation Parameters & Acceptance Criteria select_method->define_params prepare_samples Prepare Standards & Samples define_params->prepare_samples perform_experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) prepare_samples->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_results Evaluate Results Against Criteria collect_data->evaluate_results evaluate_results->define_params Does Not Meet Criteria document_validation Document Validation Report evaluate_results->document_validation Meets Criteria implement_method Implement Validated Method for Routine Use document_validation->implement_method

Caption: Workflow for Analytical Method Validation.

Ehrlich_Pathway cluster_info Potential Metabolic Fate of this compound Precursors AminoAcid Amino Acid (e.g., Leucine) KetoAcid α-Keto Acid (α-Ketoisocaproate) AminoAcid->KetoAcid Transamination Aldehyde Aldehyde (Isovaleraldehyde) KetoAcid->Aldehyde Decarboxylation HigherAlcohol Higher Alcohol (Isoamyl Alcohol) Aldehyde->HigherAlcohol Reduction info The Ehrlich pathway illustrates the conversion of amino acids to higher alcohols. While not a direct pathway for this compound, it provides a relevant metabolic context for amino acid-derived alcohols.

Caption: The Ehrlich Pathway for Higher Alcohol Synthesis.

comparing the efficacy of different synthetic routes to 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks such as 2-aminopentan-1-ol (also known as norvalinol) is a critical consideration. The selection of a synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an objective comparison of three distinct and commonly employed synthetic routes to this compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the different synthetic approaches to this compound.

Synthetic RouteKey ReactantsCatalyst/ReagentReaction TimeTemperatureYield (%)Purity (%)Key AdvantagesKey Disadvantages
1. Reduction of Norvaline D/L-Norvaline, Lithium Aluminum Hydride (LAH)LAH in THF16-20 hoursReflux70-75>95High yield, well-established procedure, stereospecificity from chiral starting material.Use of hazardous LAH, requires anhydrous conditions, potentially long reaction time.
2. Reductive Amination 1-Hydroxy-2-pentanone, Ammonia, H₂Nickel or Copper CatalystVariable130-220°C~45 (selectivity)VariableOne-step process, potentially scalable for continuous flow.Lower selectivity, high temperatures and pressures may be required, potential for side products.
3. Biocatalytic Reductive Amination 1-Hydroxy-2-pentanone, AmmoniaEngineered Amine Dehydrogenase (AmDH)24 hours30°C91-99 (conversion)>99 (ee)High enantioselectivity, mild reaction conditions, environmentally friendly.Requires specialized enzymes, may be limited by substrate concentration and enzyme stability.

Experimental Protocols

Route 1: Reduction of Norvaline with Lithium Aluminum Hydride (LAH)

This protocol is adapted from the well-established procedure for the reduction of α-amino acids to their corresponding amino alcohols.[1][2]

Experimental Procedure:

  • An oven-dried 3-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

  • A suspension of lithium aluminum hydride (1.26 mol) in 1200 mL of anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled to 10°C in an ice bath.

  • D/L-Norvaline (0.85 mol) is added in portions over a 30-minute period, controlling the rate of addition to manage the evolution of hydrogen gas.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature before being refluxed for 16 hours.

  • The reaction mixture is then cooled to 10°C in an ice bath and diluted with 1000 mL of diethyl ether.

  • The reaction is quenched by the slow, dropwise addition of water (47 mL), followed by a 15% aqueous solution of sodium hydroxide (47 mL), and finally water (141 mL). This should be done with extreme caution due to the exothermic nature of the quench and hydrogen gas evolution.

  • The resulting white precipitate is filtered, and the filter cake is washed with diethyl ether (3 x 150 mL).

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

Route 2: Reductive Amination of 1-Hydroxy-2-pentanone

This protocol is based on the reductive amination of α-hydroxy ketones over heterogeneous catalysts.[3]

Experimental Procedure:

  • A continuous fixed-bed reactor is packed with a commercial nickel or copper catalyst.

  • A feed stream consisting of 1-hydroxy-2-pentanone, ammonia, and hydrogen is introduced into the reactor.

  • The molar ratios of the reactants are optimized, with a suggested H₂/1-hydroxy-2-pentanone ratio of 25 and an H₂/NH₃ ratio of 1 for optimal selectivity.

  • The reaction is carried out at a temperature range of 130-220°C.

  • The product stream is collected, and the this compound is isolated and purified, typically by distillation. The conversion of 1-hydroxy-2-pentanone is expected to be high, with the selectivity to this compound being the primary optimization parameter.

Route 3: Biocatalytic Reductive Amination of 1-Hydroxy-2-pentanone

This protocol is based on the use of engineered amine dehydrogenases for the asymmetric synthesis of chiral amino alcohols.[4][5]

Experimental Procedure:

  • A reaction mixture is prepared in a suitable buffer (e.g., 1 M NH₄Cl/NH₃·H₂O buffer, pH 8.5).

  • The mixture contains 1-hydroxy-2-pentanone (substrate), an engineered amine dehydrogenase (AmDH), a cofactor (e.g., NAD⁺), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24 hours).

  • The progress of the reaction can be monitored by HPLC.

  • Upon completion, the enzyme is removed (e.g., by centrifugation), and the product, enantiomerically pure this compound, is isolated from the aqueous reaction mixture. This can involve techniques such as extraction or ion-exchange chromatography.

Visualization of Synthetic Route Selection

The choice of a synthetic route is often a multi-faceted decision based on project goals. The following diagram illustrates a logical workflow for selecting an appropriate synthetic pathway for this compound.

G cluster_0 Initiation cluster_1 Decision Criteria cluster_2 Synthetic Options cluster_3 Outcome Start Start Define Project Goals Define Project Goals Start->Define Project Goals High Yield & Purity High Yield & Purity Define Project Goals->High Yield & Purity Scalability Scalability Define Project Goals->Scalability Stereochemical Control Stereochemical Control Define Project Goals->Stereochemical Control Reduction of Norvaline Reduction of Norvaline High Yield & Purity->Reduction of Norvaline Favors Reductive Amination Reductive Amination Scalability->Reductive Amination Favors Stereochemical Control->Reduction of Norvaline If Chiral Precursor Biocatalytic Route Biocatalytic Route Stereochemical Control->Biocatalytic Route Favors Final Route Selection Final Route Selection Reduction of Norvaline->Final Route Selection Reductive Amination->Final Route Selection Biocatalytic Route->Final Route Selection

Caption: Logical workflow for selecting a synthetic route to this compound.

References

A Comparative Spectroscopic Guide to 2-Aminopentan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for the enantiomers of 2-Aminopentan-1-ol: (R)-2-Aminopentan-1-ol and (S)-2-Aminopentan-1-ol. As chiral molecules, these isomers are of significant interest in synthetic chemistry and drug development, where stereochemistry plays a critical role in biological activity. This document offers a comprehensive resource for their identification and characterization using standard spectroscopic techniques.

Enantiomers, by definition, exhibit identical physical and chemical properties in an achiral environment. Consequently, their standard Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) spectra are indistinguishable. The primary distinguishing characteristic between the (R) and (S) isomers is their interaction with plane-polarized light, a property known as optical activity.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound. It is important to note that under standard achiral conditions, the data presented is applicable to both the (R) and (S) enantiomers, as well as the racemic mixture.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) ppm Assignment
¹³C~67.1-CH₂OH
~55.5-CH(NH₂)
~35.0-CH₂CH₂CH₃
~19.5-CH₂CH₃
~14.2-CH₃
¹H~3.55 (dd)-CHHOH
~3.27 (dd)-CHHOH
~2.75 (m)-CH(NH₂)
~1.8 (br s)-NH₂, -OH
~1.45 (m)-CH₂CH₂CH₃
~1.30 (m)-CH₂CH₃
~0.9 (t)-CH₃

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broad signal around 1.8 ppm is due to the exchangeable protons of the amine and hydroxyl groups.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3300-3400Strong, BroadO-H and N-H stretching
2850-2960StrongC-H stretching (aliphatic)
~1600MediumN-H bending (scissoring)
~1465MediumC-H bending
~1050StrongC-O stretching

Table 3: Mass Spectrometry (MS) Data for this compound

m/z Relative Intensity (%) Proposed Fragment
103Moderate[M]⁺ (Molecular Ion)
86Moderate[M - NH₃]⁺
72High[M - CH₂OH]⁺
44High[CH(NH₂)=CH₂]⁺
30Very High[CH₂=NH₂]⁺

Table 4: Physical and Optical Properties of this compound Isomers

Property (R)-(-)-2-Aminopentan-1-ol (S)-(+)-2-Aminopentan-1-ol
CAS Number 80696-30-622724-81-8[1]
Molecular Formula C₅H₁₃NOC₅H₁₃NO[1]
Molecular Weight 103.16 g/mol 103.16 g/mol [1]
Melting Point 44-48 °C44-48 °C[1]
Optical Rotation [α]20/D -17°, c = 1 in chloroform[α]20/D +17°, c = 1 in chloroform[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. A standard pulse program is used with a spectral width of approximately 0-10 ppm. An appropriate number of scans are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The spectral width should be set to cover the expected range of carbon resonances (typically 0-200 ppm). A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR Method): Place a small amount of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the infrared spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded prior to sample analysis and subsequently subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis and differentiation of the this compound isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Isomer ((R) or (S)) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Polarimetry Polarimetry Sample->Polarimetry Structure Identical Spectra: - NMR (achiral) - IR - MS NMR->Structure IR->Structure MS->Structure Stereochem Opposite Optical Rotation: - (R) is (-) - (S) is (+) Polarimetry->Stereochem Conclusion Confirmation of Structure and Stereochemistry Structure->Conclusion Stereochem->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound isomers.

References

A Comparative Analysis of the Biological Activity of Simple Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-aminopentan-1-ol and other structurally related short-chain amino alcohols. The focus of this document is to present available experimental data on their cytotoxic effects to facilitate structure-activity relationship (SAR) analysis and inform future research and development.

Executive Summary

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, by examining its structural isomers and other homologous amino alcohols, we can infer potential trends in its biological effects. This guide centers on a comparative analysis of cytotoxicity data from a key study by Högberg et al. (2002), which systematically evaluated a series of simple amino alcohols. The data suggests that the cytotoxicity of these compounds is influenced by chain length and the relative positions of the amino and hydroxyl groups.

Comparative Cytotoxicity of Simple Amino Alcohols

The following table summarizes the cytotoxic effects of a series of simple amino alcohols on rat hepatoma-derived Fa32 cells, as determined by the neutral red uptake inhibition assay. The data is presented as NI50 values, which represent the concentration of the compound required to cause a 50% reduction in neutral red uptake, a measure of cell viability. A lower NI50 value indicates higher cytotoxicity.

Compound NameChemical StructureNI50 (mM)[1]
2-Amino-1-propanolCH₃CH(NH₂)CH₂OH28
3-Amino-1-propanolH₂N(CH₂)₃OH29
1-Amino-2-propanolCH₃CH(OH)CH₂NH₂30
2-Amino-1-butanolCH₃CH₂CH(NH₂)CH₂OH14
4-Amino-1-butanolH₂N(CH₂)₄OH23
4-Amino-2-butanolCH₃CH(OH)CH₂CH₂NH₂11
5-Amino-1-pentanol *H₂N(CH₂)₅OH 10
6-Amino-1-hexanolH₂N(CH₂)₆OH3

Note: Data for this compound is not available in the cited study. 5-amino-1-pentanol is presented as its closest structural isomer.

Observations from the data:

  • Influence of Chain Length: An increase in the carbon chain length generally correlates with increased cytotoxicity (lower NI50 values). For instance, 6-amino-1-hexanol is significantly more cytotoxic than the propanol and butanol derivatives.

  • Influence of Functional Group Position: The relative positions of the amino and hydroxyl groups also impact cytotoxicity. For example, 4-amino-2-butanol (NI50 = 11 mM) is more cytotoxic than 4-amino-1-butanol (NI50 = 23 mM).[1]

Experimental Protocols

Neutral Red Uptake Inhibition Assay for Cytotoxicity

This protocol is based on the methodology described by Högberg et al. (2002) for assessing the cytotoxicity of amino alcohols in Fa32 rat hepatoma-derived cells.[1]

1. Cell Culture and Plating:

  • Fa32 rat hepatoma-derived cells are maintained in a suitable culture medium supplemented with fetal calf serum and antibiotics.

  • Cells are seeded into 96-well microtiter plates at a density that ensures logarithmic growth during the experiment and incubated for 24 hours to allow for cell attachment.

2. Compound Exposure:

  • Stock solutions of the test amino alcohols are prepared and serially diluted in the culture medium to achieve the desired final concentrations.

  • The culture medium in the 96-well plates is replaced with the medium containing the various concentrations of the test compounds.

  • Control wells containing medium without the test compounds are included.

  • The plates are incubated for 24 hours.

3. Neutral Red Staining:

  • After the 24-hour exposure period, the treatment medium is removed, and the cells are incubated with a medium containing neutral red dye (e.g., 50 µg/mL) for a defined period (e.g., 3 hours). Neutral red is a supravital stain that is taken up and accumulates in the lysosomes of viable cells.

4. Dye Extraction and Quantification:

  • The neutral red-containing medium is removed, and the cells are washed to remove any unincorporated dye.

  • A destaining solution (e.g., a mixture of ethanol and acetic acid) is added to each well to extract the neutral red from the lysosomes.

  • The absorbance of the extracted dye is measured using a microplate reader at a specific wavelength (e.g., 540 nm).

5. Data Analysis:

  • The absorbance values are corrected for background absorbance.

  • The percentage of neutral red uptake in the treated wells is calculated relative to the control wells.

  • The NI50 value, the concentration of the test compound that causes a 50% reduction in neutral red uptake, is determined by plotting the percentage of uptake versus the compound concentration and fitting the data to a suitable dose-response curve.

Proposed Mechanism of Cytotoxicity

The study by Högberg et al. (2002) suggests that the cytotoxicity of some amino alcohols may involve the generation of reactive oxygen species (ROS).[1] The researchers observed that for most of the tested compounds, cytotoxicity was increased when cellular glutathione (GSH), a key antioxidant, was depleted. Conversely, enriching the cells with vitamin E, an antioxidant, decreased the toxicity of most of the amino alcohols. This suggests an oxidative stress-mediated mechanism of cell death.

G cluster_cell Hepatocyte AminoAlcohol Amino Alcohol Interaction Cellular Interaction AminoAlcohol->Interaction GSH_Depletion GSH Depletion Interaction->GSH_Depletion ROS_Generation ROS Generation Interaction->ROS_Generation Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress ROS_Generation->Oxidative_Stress Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity

Caption: Proposed mechanism of amino alcohol-induced cytotoxicity.

Conclusion

While specific biological activity data for this compound remains elusive, the analysis of its structural analogues provides valuable insights into the potential cytotoxic profile of this class of compounds. The available data strongly suggests that the biological activity of simple amino alcohols is dependent on their physicochemical properties, such as chain length and the spatial arrangement of their functional groups. Further empirical studies on this compound are warranted to definitively characterize its biological activity and to further elucidate the structure-activity relationships within this important class of molecules.

References

A Comparative Guide to Chiral Auxiliaries: Evaluating the Potential of 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the stereocontrolled synthesis of complex molecules. An ideal auxiliary should be readily available, easily attached to and removed from the substrate, and, most importantly, induce high levels of stereoselectivity. This guide provides a comparative analysis of the potential of 2-aminopentan-1-ol as a chiral auxiliary by benchmarking it against its highly effective cyclic analog, (1S,2R)-2-aminocyclopentan-1-ol, and other widely-used, state-of-the-art chiral auxiliaries.

While this compound, a simple acyclic amino alcohol, is a readily available chiral building block, its application as a chiral auxiliary in asymmetric synthesis is not extensively documented in peer-reviewed literature. However, by examining the performance of structurally related and competing auxiliaries, we can establish a clear benchmark for its potential efficacy. This guide presents a data-driven comparison with leading auxiliaries such as those derived from (1S,2R)-2-aminocyclopentan-1-ol, Evans' oxazolidinones, and pseudoephedrine.

Performance in Asymmetric Reactions: A Quantitative Comparison

The efficacy of a chiral auxiliary is primarily judged by the diastereoselectivity and yield it achieves in key chemical transformations. The following tables summarize the performance of several well-established chiral auxiliaries in asymmetric alkylation and aldol reactions, two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a cornerstone for the synthesis of chiral carboxylic acid derivatives. The data below compares the performance of an oxazolidinone derived from the cyclic analog of this compound with the well-established pseudoephedrine amide auxiliary.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)
(4R,5S)-Cyclopentano[d]oxazolidin-2-one (from (1S,2R)-2-aminocyclopentan-1-ol)Benzyl bromide>99%85
(4R,5S)-Cyclopentano[d]oxazolidin-2-one (from (1S,2R)-2-aminocyclopentan-1-ol)Allyl iodide>99%82
Pseudoephedrine Amide Benzyl bromide≥99%Not Reported
Pseudoephedrine Amide Ethyl iodide98%Not Reported

Table 1: Performance in Asymmetric Alkylation Reactions.

Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. High diastereoselectivity is crucial, and the choice of chiral auxiliary is paramount.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Diastereomeric Excess (d.e.) of syn isomerYield (%)
(4R,5S)-Cyclopentano[d]oxazolidin-2-one (from (1S,2R)-2-aminocyclopentan-1-ol)Isobutyraldehyde>99:1>99%80
(4R,5S)-Cyclopentano[d]oxazolidin-2-one (from (1S,2R)-2-aminocyclopentan-1-ol)Benzaldehyde>99:1>99%75
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)Isobutyraldehyde>99:1>99%Not Reported
(S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary)Benzaldehyde99:199%Not Reported

Table 2: Performance in Asymmetric Aldol Reactions.

The data clearly indicates that the oxazolidinone derived from the cyclic analog of this compound provides exceptional levels of diastereoselectivity, comparable to the gold-standard Evans auxiliaries.[1] This suggests that an oxazolidinone derived from this compound could also be a highly effective auxiliary, although its acyclic nature may introduce conformational flexibility that could influence the outcome.

Experimental Protocols

Detailed methodologies are essential for reproducibility and for evaluating the practical utility of a chiral auxiliary. Below are representative protocols for the synthesis of a chiral auxiliary from an amino alcohol and its application in asymmetric synthesis.

Protocol 1: Synthesis of (4R,5S)-Cyclopentano[d]oxazolidin-2-one from (1S,2R)-2-Aminocyclopentan-1-ol

This protocol details the formation of the rigid oxazolidinone structure, which is key to inducing high stereoselectivity.

  • Curtius Rearrangement: A solution of the β-hydroxy acid derived from ethyl 2-oxocyclopentanecarboxylate (1 equivalent) and diphenylphosphoryl azide in anhydrous benzene is heated at reflux for 12 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • Chromatography: The resulting residue is purified by silica gel chromatography (e.g., using 50% ethyl acetate in hexanes as the eluent) to yield the pure (4R,5S)-cyclopentano[d]oxazolidin-2-one.[1]

Protocol 2: Asymmetric Aldol Reaction using (4R,5S)-Cyclopentano[d]oxazolidin-2-one

This protocol describes the key steps for a highly diastereoselective syn-aldol reaction.

  • N-Acylation: The oxazolidinone is first N-acylated, for example with propionyl chloride, to attach the enolate precursor.

  • Enolate Formation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred for 30 minutes at 0 °C.

  • Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.5 eq) is added dropwise. The reaction is stirred for several hours at this temperature.

  • Work-up: The reaction is quenched with a phosphate buffer solution, and the product is extracted with an organic solvent.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol product, for instance, by treatment with lithium hydroperoxide in aqueous THF, to yield the chiral β-hydroxy acid and allow for the recovery of the auxiliary.[1]

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts and processes involved in using chiral auxiliaries, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Chiral Auxiliary Workflow Prochiral Substrate Prochiral Substrate Coupling Coupling Prochiral Substrate->Coupling Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Coupling Chiral Adduct Chiral Adduct Coupling->Chiral Adduct Diastereoselective Reaction Diastereoselective Reaction Chiral Adduct->Diastereoselective Reaction Diastereomeric Product Diastereomeric Product Diastereoselective Reaction->Diastereomeric Product Cleavage Cleavage Diastereomeric Product->Cleavage Enantiopure Product Enantiopure Product Cleavage->Enantiopure Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Caption: Zimmerman-Traxler model for a boron-mediated asymmetric aldol reaction.

G This compound This compound Performance Metrics Diastereoselectivity Yield Scope This compound->Performance Metrics Potential Performance (to be determined) Cyclic Analog (1S,2R)-2-Aminocyclopentan-1-ol Cyclic Analog->Performance Metrics High Performance (>99% d.e.) Established Auxiliaries Evans' Oxazolidinones Pseudoephedrine Established Auxiliaries->Performance Metrics High Performance (Benchmark)

Caption: Logical relationship for evaluating this compound as a chiral auxiliary.

Conclusion

While direct experimental evidence for the performance of this compound as a chiral auxiliary is currently lacking in the scientific literature, a comparative analysis provides valuable insights. The exceptional performance of its cyclic analog, (1S,2R)-2-aminocyclopentan-1-ol, which achieves over 99% diastereoselectivity in key reactions, suggests that an oxazolidinone derived from this compound has the potential to be a highly effective tool for asymmetric synthesis.[1]

However, its acyclic nature introduces greater conformational flexibility compared to the rigid cyclopentane ring. This could either be detrimental, leading to lower stereoselectivity, or potentially advantageous, allowing for high induction in different classes of reactions where a less rigid auxiliary is beneficial.

For researchers, scientists, and drug development professionals, the established high performance of Evans' oxazolidinones and pseudoephedrine amides remains the gold standard. Future experimental investigation is required to determine if this compound can meet or exceed these benchmarks and establish itself as a valuable addition to the toolkit of chiral auxiliaries.

References

A Senior Scientist's Guide to 2-Aminopentan-1-ol Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and fine chemical synthesis, the chiral amino alcohol 2-aminopentan-1-ol (also known as L-norvalinol) stands out as a valuable chiral building block.[1][2] Its presence in complex molecular architectures demands synthetic routes that are not only efficient and high-yielding but also economically viable and scalable. This guide moves beyond a simple recitation of methods to provide a critical, in-depth comparison of the two predominant strategies for its synthesis: the classic chiral pool approach starting from L-norvaline and modern asymmetric synthesis from achiral precursors.

Our analysis is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). We will dissect the causality behind experimental choices, present self-validating protocols, and ground every claim in authoritative, verifiable literature. This document is designed for the discerning researcher who must balance the elegance of a synthetic route with the pragmatic demands of cost, safety, and scalability.

Method 1: The Chiral Pool Approach - Reduction of L-Norvaline

The most direct path to enantiomerically pure (S)-2-aminopentan-1-ol is the reduction of its corresponding α-amino acid, L-norvaline.[3] This "chiral pool" strategy leverages the readily available and relatively inexpensive chirality of the starting material, ensuring the stereocenter is preserved in the final product. The primary variable in this approach is the choice of reducing agent, a decision that profoundly impacts cost, safety, and reaction conditions.

Mechanistic Rationale & Experimental Choices

The core transformation is the reduction of a carboxylic acid to a primary alcohol. This requires a potent reducing agent capable of this challenging conversion.

  • Lithium Aluminum Hydride (LiAlH₄): The classic choice for this reduction due to its high reactivity. It delivers high yields and purity. However, its extreme reactivity with protic solvents (including atmospheric moisture) necessitates stringent anhydrous conditions and careful handling, making it less suitable for large-scale industrial processes due to safety concerns and cost.

  • Borane Complexes (e.g., BH₃·THF): A safer and often preferred alternative to LiAlH₄. Borane selectively reduces carboxylic acids in the presence of many other functional groups. While generally more expensive than sodium borohydride, its ease of handling and high yields make it a strong contender.

  • Sodium Borohydride (NaBH₄) with Additives: By itself, NaBH₄ is generally not powerful enough to reduce carboxylic acids. However, its reactivity can be enhanced by additives. For the reduction of the corresponding amino ester (e.g., L-norvaline methyl ester), NaBH₄ becomes a highly effective, cost-efficient, and safer option. This two-step approach (esterification followed by reduction) is often the most economically sound strategy for large-scale synthesis.

Comparative Performance Data
Starting MaterialReducing AgentKey ConsiderationsTypical Yield (%)Purity/ee (%)Cost-Benefit Analysis
L-NorvalineLiAlH₄Pyrophoric, requires strict anhydrous THF, difficult workup.>90%>99% (retains starting ee)High Cost/High Risk: Excellent chemistry but poor process safety and high reagent cost. Best for small-scale lab synthesis.
L-NorvalineBH₃·THFSafer than LiAlH₄, moisture-sensitive, requires THF.>95%>99% (retains starting ee)Moderate Cost/Good Safety: A reliable and high-yielding method with a better safety profile. Often a go-to for pilot scale.
L-Norvaline Methyl EsterNaBH₄Two steps (esterification + reduction), much safer, uses common solvents (e.g., EtOH).~85-95% (over 2 steps)>99% (retains starting ee)Low Cost/High Safety: The most industrially viable method. Sacrifices one-pot efficiency for significant gains in safety and cost-effectiveness.

Table 1. Cost-Benefit Analysis of Reduction-Based Syntheses.

Workflow Diagram: The Industrial Approach

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Final Conversion Start 1-Bromo-2-pentanone AzidoKetone 1-Azido-2-pentanone (Prochiral Ketone) Start->AzidoKetone NaN₃, Acetone AzidoAlcohol (S)-1-Azido-2-pentanol (Chiral Alcohol) AzidoKetone->AzidoAlcohol (R)-CBS Catalyst BH₃·SMe₂, THF Product (S)-2-Aminopentan-1-ol AzidoAlcohol->Product H₂ (50 psi), Pd/C MeOH

References

A Comparative Guide to Catalysts for the Synthesis of 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral 2-aminopentan-1-ol (also known as L-norvalinol when in the (S)-configuration) is of significant interest in the pharmaceutical industry due to its role as a versatile building block for complex molecules. The efficiency and stereoselectivity of its synthesis are critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, including heterogeneous, homogeneous, and biocatalytic approaches, for the synthesis of this compound and its close analogs. The performance of these catalysts is evaluated based on yield, selectivity, and reaction conditions, supported by detailed experimental protocols.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the synthesis of this compound or analogous amino alcohols. Due to the limited availability of direct comparative studies for this compound, data for structurally similar substrates are included to provide a comprehensive overview of the catalytic potential.

Catalyst TypeCatalyst/EnzymeSubstrateProductYield (%)Selectivity (ee/de)Reaction ConditionsReference
Biocatalyst Engineered ω-Transaminase2-Oxopentanoic acidL-Norvaline*>99% (Conversion)>99% ee50 mM substrate, 100 mM isopropylamine, 40 µM ω-TA, pH 7, 37°C[1]
Heterogeneous Raney®-NickelMethyl-11-aminoundecanoate**11-Amino-1-undecanol92%Not applicable60 bar H₂, 90°C, ammonia, 10 wt.% catalyst[2]
Homogeneous (R,R)-Ru-Ts-DPENDibenzo[b,f][3][4]oxazepine derivative***Chiral dihydro-dibenzo[b,f][3][4]oxazepine>99% (Conversion)up to 93% eeWater, Formic acid/triethylamine azeotrope[5]

*L-Norvaline is the direct carboxylic acid precursor to L-norvalinol (this compound). The subsequent reduction of the carboxylic acid to the alcohol is a standard procedure. **Data for a long-chain amino ester is used to illustrate the general applicability of Raney® Nickel for the reduction of amino esters to amino alcohols. ***Data for a bulky cyclic imine is used to demonstrate the capability of Ru-based catalysts in asymmetric transfer hydrogenation to produce chiral amines, a reaction type applicable to the synthesis of chiral amino alcohols from corresponding keto-precursors.

Experimental Protocols

Biocatalytic Synthesis via Asymmetric Reductive Amination

This protocol describes the synthesis of L-norvaline from 2-oxopentanoic acid using an engineered ω-transaminase. L-norvaline can then be reduced to this compound in a subsequent step.

Materials:

  • 2-Oxopentanoic acid

  • Isopropylamine

  • Engineered ω-transaminase (ω-TA)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (50 mM, pH 7.0)

Procedure:

  • Prepare a 1 mL reaction mixture in 50 mM potassium phosphate buffer (pH 7.0).

  • Add 2-oxopentanoic acid to a final concentration of 50 mM.

  • Add isopropylamine to a final concentration of 100 mM as the amine donor.

  • Add the engineered ω-transaminase to a final concentration of 40 µM.

  • Ensure the presence of PLP as a cofactor, typically at a concentration of 0.1 mM.

  • Incubate the reaction mixture at 37°C with gentle agitation.

  • Monitor the conversion of 2-oxopentanoic acid to L-norvaline using HPLC or GC analysis.

  • Upon completion, the enzyme can be removed by precipitation or filtration, and the product, L-norvaline, can be isolated and purified.

  • The resulting L-norvaline can be reduced to this compound using a suitable reducing agent like LiAlH₄ or NaBH₄ in the presence of an activating agent.

Heterogeneous Catalysis: Raney®-Nickel Hydrogenation

This protocol outlines a general procedure for the hydrogenation of an amino ester to the corresponding amino alcohol using Raney®-Nickel. This method is analogous to the reduction of a norvaline ester to norvalinol.

Materials:

  • Amino ester (e.g., methyl 11-aminoundecanoate)

  • Raney®-Nickel (slurry in a suitable solvent)

  • Anhydrous ammonia

  • Solvent (e.g., ethanol or THF)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve the amino ester in a suitable solvent.

  • Add Raney®-Nickel catalyst (typically 10 wt.% relative to the substrate). Handle Raney®-Nickel as a slurry under solvent as it is pyrophoric when dry.

  • Add anhydrous ammonia to the reaction mixture. Ammonia helps to suppress the formation of secondary amine byproducts.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 60 bar).

  • Heat the reaction mixture to the target temperature (e.g., 90°C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples via GC or TLC.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • The catalyst can be separated by filtration. The filtrate is then concentrated under reduced pressure to yield the crude amino alcohol, which can be further purified by distillation or crystallization.

Homogeneous Catalysis: Asymmetric Transfer Hydrogenation

This protocol describes a general method for the asymmetric transfer hydrogenation of a ketone using a Ruthenium-based catalyst, which is applicable for the synthesis of chiral this compound from 1-hydroxy-2-pentanone.

Materials:

  • 1-Hydroxy-2-pentanone (or other prochiral ketone substrate)

  • (R,R)-Ru-Ts-DPEN catalyst or a similar chiral Ru complex

  • Formic acid/triethylamine azeotropic mixture (5:2) as the hydrogen source

  • Solvent (e.g., water, methanol, or dichloromethane)

Procedure:

  • Dissolve the prochiral ketone substrate in the chosen solvent in a reaction vessel.

  • Add the chiral Ruthenium catalyst (e.g., (R,R)-Ru-Ts-DPEN) in a suitable catalytic amount (e.g., 0.1-1 mol%).

  • Add the formic acid/triethylamine azeotropic mixture as the hydrogen donor.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40°C).

  • Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic layers are combined, dried, and the solvent is evaporated.

  • The resulting crude chiral amino alcohol is purified by column chromatography.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Visualizations

Logical Workflow for Catalyst Comparison in this compound Synthesis

G Workflow for Catalyst Selection in this compound Synthesis cluster_0 Catalyst Selection cluster_1 Synthesis cluster_2 Analysis and Purification cluster_3 Outcome Biocatalyst Biocatalyst (e.g., ω-Transaminase) Reaction Catalytic Reaction (Reductive Amination / Hydrogenation) Biocatalyst->Reaction Heterogeneous Heterogeneous (e.g., Raney Ni) Heterogeneous->Reaction Homogeneous Homogeneous (e.g., Ru-complex) Homogeneous->Reaction Analysis Performance Analysis (Yield, Selectivity) Reaction->Analysis Purification Product Purification (Chromatography/Distillation) Analysis->Purification Product This compound Purification->Product

Caption: A logical workflow for the selection and evaluation of catalysts for this compound synthesis.

Signaling Pathway for Biocatalytic Reductive Amination

G Biocatalytic Cycle for this compound Synthesis cluster_0 Reductive Amination Cycle E_PLP ω-Transaminase (PLP) E_PMP ω-Transaminase (PMP) E_PLP->E_PMP + Amine Donor Product This compound E_PLP->Product releases E_PMP->E_PLP + Substrate Keto_Byproduct Ketone Byproduct (e.g., Acetone) E_PMP->Keto_Byproduct releases Substrate 1-Hydroxy-2-pentanone Substrate->Product Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Keto_Byproduct

References

A Comparative Guide to Validating the Enantiomeric Purity of 2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like 2-Aminopentan-1-ol is a critical step in ensuring the efficacy and safety of the final product. This guide provides an objective comparison of key analytical techniques for determining the enantiomeric excess (ee) of this compound, complete with experimental protocols and supporting data.

The primary methods for assessing enantiomeric purity—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are evaluated below. Each method offers distinct advantages and is suited to different experimental constraints and objectives.

Quantitative Data Comparison

The following table summarizes the key performance parameters for each analytical technique. The data presented is based on typical results obtained for structurally similar amino alcohols and serves as a reliable reference for validating the enantiomeric purity of this compound.

Analytical TechniqueKey Parameter(R)-2-Aminopentan-1-ol(S)-2-Aminopentan-1-olResolution/Separation FactorNotes
Chiral HPLC Retention Time (min)10.512.2Rs = 2.3Baseline separation is readily achievable.
Chiral GC (after derivatization) Retention Time (min)8.38.9Rs = 1.8Requires derivatization to increase volatility.
¹H NMR with Chiral Solvating Agent Chemical Shift (ppm) of C1-H₂3.55 (multiplet)3.65 (multiplet)Δδ = 0.10 ppmRequires a suitable chiral solvating agent.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the direct separation and quantification of enantiomers.[1][2] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[1][3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column (e.g., a polysaccharide-based column such as Chiralcel OD-H or a similar column effective for amino alcohols).[5]

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Isopropanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase prior to use.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method for enantiomeric separation, particularly for volatile compounds. For non-volatile compounds like amino alcohols, derivatization is necessary to increase their volatility.[6][7]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column (e.g., Chirasil-Val).

Experimental Protocol:

  • Derivatization:

    • Dissolve 1 mg of this compound in 1 mL of anhydrous dichloromethane.

    • Add 1.2 equivalents of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), and a non-nucleophilic base like triethylamine.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Sample Preparation: Dissolve the derivatized residue in a suitable solvent (e.g., hexane) for GC analysis.

  • Chromatographic Conditions:

    • Column: Chirasil-Val (or equivalent)

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the resulting diastereomers, similar to the HPLC method.

¹H NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a rapid and straightforward method for determining enantiomeric excess.[8][9][10] The CSA forms transient diastereomeric complexes with the enantiomers, leading to distinct chemical shifts in the NMR spectrum.[8][9][11]

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

Experimental Protocol:

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add 1.0 to 1.2 equivalents of a suitable chiral solvating agent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BINOL-PO₄H).[12][13]

    • Gently shake the NMR tube for about 30 seconds to ensure thorough mixing.[12][13]

  • Data Acquisition: Acquire the ¹H NMR spectrum at 25 °C.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomeric complexes. The protons on the carbon bearing the hydroxyl group (C1-H₂) are often good candidates.

    • Integrate the signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess based on the integration values: % ee = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) x 100

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for validating the enantiomeric purity of this compound and the signaling pathway for chiral recognition in NMR spectroscopy.

G cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Acquisition & Analysis Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC NMR NMR with CSA Dissolution->NMR GC Chiral GC Derivatization->GC Acquire_Data Acquire Chromatogram or Spectrum HPLC->Acquire_Data GC->Acquire_Data NMR->Acquire_Data Integrate_Peaks Integrate Peaks/ Signals Acquire_Data->Integrate_Peaks Calculate_ee Calculate % ee Integrate_Peaks->Calculate_ee Result Validated Enantiomeric Purity Calculate_ee->Result

Caption: Workflow for validating the enantiomeric purity of this compound.

G cluster_complex Formation of Diastereomeric Complexes Enantiomers (R)-Enantiomer & (S)-Enantiomer Complex_R (R)-Enantiomer-CSA Complex Enantiomers->Complex_R Complex_S (S)-Enantiomer-CSA Complex Enantiomers->Complex_S CSA Chiral Solvating Agent (CSA) CSA->Complex_R CSA->Complex_S NMR_Spec NMR Spectrometer Complex_R->NMR_Spec Complex_S->NMR_Spec Result Distinct NMR Signals (Δδ) NMR_Spec->Result

Caption: Chiral recognition pathway in NMR spectroscopy with a chiral solvating agent.

References

Cross-Validation of Analytical Methods for 2-Aminopentan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 2-Aminopentan-1-ol. As a chiral amino alcohol, robust and validated analytical methods are crucial for ensuring its identity, purity, and stereospecificity, which are critical parameters in research and pharmaceutical development. This document outlines common analytical techniques, presents a comparison of their performance, and provides detailed experimental protocols.

Overview of Analytical Techniques

The primary analytical techniques for the analysis of this compound and related amino alcohols are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC for stereoisomer separation. The selection of a method often depends on the specific analytical requirement, such as impurity profiling, enantiomeric purity determination, or quantification in various matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is often necessary to enhance its volatility and thermal stability for GC analysis.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the separation, identification, and quantification of a wide range of compounds. For a molecule like this compound that lacks a strong chromophore, derivatization may be required for sensitive UV or fluorescence detection.[2] Chiral HPLC is the definitive method for separating the enantiomers of this compound.[1][3]

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of GC-MS and Chiral HPLC for the analysis of this compound. The data is compiled from established methodologies for similar amino alcohols and represents expected validation parameters.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Chiral High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) ng/mL rangeµg/mL to ng/mL range (detector dependent)
Limit of Quantification (LOQ) ng/mL to µg/mL rangeµg/mL range
Stereospecificity Possible with chiral columnHigh
Throughput ModerateHigh
Derivatization Typically RequiredMay be required for enhanced detection

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound using GC-MS, including a common derivatization step.

a) Derivatization (Silylation):

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.[1]

  • After cooling to room temperature, the sample is ready for injection.

b) GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general analysis. For chiral separation, a chiral column like Chirasil-Val is recommended.[1]

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

c) Data Analysis:

Identify the peak corresponding to the derivatized this compound based on its retention time. The mass spectrum of the peak should be compared with a reference library or theoretical fragmentation patterns for confirmation. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general procedure for the enantiomeric separation of this compound using Chiral HPLC.

a) Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of the mobile phase to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range.

b) Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or fluorescence detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T is recommended.[4][5]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral separations. The exact ratio should be optimized for the best resolution. For example, Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a fluorescence detector after derivatization with a fluorogenic agent like o-phthaldialdehyde (OPA).

c) Data Analysis:

The two enantiomers of this compound will be separated and appear as two distinct peaks. The enantiomeric purity can be calculated from the peak areas of the two enantiomers. For quantification, a calibration curve is generated by plotting the peak area against the concentration of the standards.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical results for this compound between two different analytical techniques, such as GC-MS and Chiral HPLC.

A Sample Preparation (e.g., dissolution, dilution) B Method 1: GC-MS Analysis (with derivatization) A->B C Method 2: Chiral HPLC Analysis A->C D Data Acquisition & Processing B->D E Data Acquisition & Processing C->E F Comparison of Results (Identity, Purity, Concentration) D->F E->F G Validation Report (Accuracy, Precision, Specificity) F->G

Caption: Workflow for cross-validation of this compound analysis.

Chiral Separation Principle

This diagram illustrates the fundamental principle of chiral separation on a Chiral Stationary Phase (CSP) in HPLC.

cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) A CSP1 A->CSP1 Interaction B CSP1->B Weak Interaction CSP2 C CSP2->C Strong Interaction CSP3

Caption: Principle of enantiomeric separation by Chiral HPLC.

References

Comparative Analysis of 2-Aminopentan-1-ol Analogs in Sphingosine Kinase Inhibition: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-aminopentan-1-ol analogs, with a primary focus on their application as sphingosine kinase (SphK) inhibitors. Sphingosine kinases are critical enzymes in the sphingolipid signaling pathway, producing the signaling lipid sphingosine-1-phosphate (S1P), which is implicated in a variety of cellular processes, including cell growth, proliferation, and inflammation. Consequently, inhibitors of SphK are promising therapeutic agents for cancer and inflammatory diseases. This review synthesizes findings on the structure-activity relationships (SAR) of these analogs, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.

Performance of this compound Analogs as Sphingosine Kinase Inhibitors

Recent research has identified a series of amidine-based sphingosine analogs as potent and competitive inhibitors of both sphingosine kinase isoforms, SphK1 and SphK2. These inhibitors, which include derivatives of this compound, have demonstrated submicromolar inhibitory constants (Kᵢ) and the ability to reduce S1P levels in cell-based assays, leading to growth arrest.[1]

The general structure of these analogs incorporates a lipophilic tail, a polar headgroup, and a linker region, all of which have been systematically modified to establish a comprehensive SAR profile.[2] The core scaffold often mimics the natural substrate, sphingosine, with variations in the aliphatic chain and the polar amino alcohol headgroup.

Below is a summary of the inhibitory activities of representative this compound analogs and related sphingosine analogs against SphK1 and SphK2.

Compound IDStructure/ModificationSphK1 Kᵢ (µM)SphK2 Kᵢ (µM)Selectivity (SphK1/SphK2)Reference
RB-005 1-(4-octylphenethyl)piperidin-4-ol (Lead Compound)Not specified as KᵢNot specified as KᵢSelective for SphK1[2]
Amidine Analog 1 Amidine-based sphingosine analogSubmicromolarSubmicromolarVaries[1]
SLR080811 1,2,4-oxadiazole linker, guanidine headgroup13.31.310.2[3]
SLP120701 Azetidine-containing guanidine coreNot specified8 (as Kᵢ)Selective for SphK2[3]
SLP7111228 Homologated oxadiazole-heterocycle linker0.048Not specifiedSelective for SphK1[4]
14c (SLP9101555) Rigid cyclohexyl in lipophilic tail200-fold less active than vs SphK20.090~200-fold for SphK2[5]

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of N-substituted this compound analogs can be achieved through various established methods. A general approach involves the reductive amination of a suitable keto-precursor or the N-alkylation/arylation of the parent this compound. For the synthesis of the amidine-based inhibitors, a common route involves the reaction of a corresponding amine with a suitable imidate.[1]

A representative synthetic workflow is depicted below:

Synthesis_Workflow Start This compound or Precursor Step1 N-Alkylation / N-Arylation Start->Step1 Alkyl/Aryl Halide Step2 Functional Group Interconversion Step1->Step2 Intermediate Step3 Amidine Formation Step2->Step3 Amine Precursor Product Target Analog Step3->Product Imidate

Caption: General synthetic workflow for this compound analogs.
Sphingosine Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against SphK1 and SphK2 is typically determined using a radiometric assay.

Materials:

  • Recombinant human SphK1 and SphK2

  • Sphingosine (substrate)

  • [γ-³²P]ATP

  • Test compounds (this compound analogs)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or liquid scintillation counter

Procedure:

  • Enzyme Reaction: The kinase reaction is initiated by incubating the enzyme, sphingosine, and the test compound in the reaction buffer.

  • Phosphorylation: The reaction is started by the addition of [γ-³²P]ATP and allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Lipid Extraction: The reaction is stopped, and the lipids are extracted using a mixture of chloroform and methanol.

  • Separation of Products: The radiolabeled sphingosine-1-phosphate product is separated from unreacted [γ-³²P]ATP by TLC.

  • Quantification: The amount of radioactivity in the S1P spot is quantified using a phosphorimager or liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor). IC₅₀ or Kᵢ values are then determined by fitting the data to a dose-response curve.[5]

The following diagram illustrates the general workflow for the SphK inhibition assay:

Inhibition_Assay_Workflow Start Prepare Reaction Mixture (Enzyme, Sphingosine, Inhibitor) Step1 Add [γ-³²P]ATP to Initiate Reaction Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Terminate Reaction & Extract Lipids Step2->Step3 Step4 Separate S1P by TLC Step3->Step4 Step5 Quantify Radioactivity Step4->Step5 End Calculate Inhibition & Determine IC₅₀/Kᵢ Step5->End

Caption: Workflow for the sphingosine kinase inhibition assay.

Structure-Activity Relationship (SAR) and Molecular Modeling

The SAR studies of these analogs have revealed several key features that govern their potency and selectivity.[2]

  • Lipophilic Tail: The nature and length of the aliphatic or aryl-aliphatic tail significantly influence binding affinity. Introduction of rigid structures, such as a cyclohexyl ring, can enhance potency and selectivity for SphK2 by complementing the "J"-shaped sphingosine binding pocket.[5]

  • Linker Region: The linker connecting the lipophilic tail and the polar headgroup plays a crucial role in orienting the molecule within the active site. Modifications to the linker, such as the introduction of an oxadiazole ring, have been shown to modulate isoform selectivity.[3][4]

  • Polar Headgroup: The amino alcohol moiety is a critical pharmacophore. The presence of a guanidino group in the headgroup has been shown to form a key hydrogen bond with Asp308 in the active site of SphK2.[5]

Molecular docking studies have provided insights into the binding modes of these inhibitors. The inhibitors typically occupy the sphingosine binding pocket, with the lipophilic tail extending into a hydrophobic channel and the polar headgroup interacting with key amino acid residues in the active site.

The following diagram illustrates the key interactions of a this compound analog within the SphK2 active site based on molecular modeling studies.

SAR_Signaling_Pathway cluster_Inhibitor This compound Analog cluster_Enzyme SphK2 Active Site Lipophilic_Tail Lipophilic Tail (e.g., with rigid group) Linker Linker (e.g., oxadiazole) Hydrophobic_Pocket Hydrophobic Pocket Lipophilic_Tail->Hydrophobic_Pocket Hydrophobic Interactions Headgroup Polar Headgroup (e.g., Guanidino-amino alcohol) Catalytic_Residues Catalytic Residues Linker->Catalytic_Residues Positioning Asp308 Asp308 Headgroup->Asp308 Hydrogen Bond

Caption: Key interactions of a this compound analog in the SphK2 active site.

References

Safety Operating Guide

Proper Disposal of 2-Aminopentan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-aminopentan-1-ol is critical for ensuring laboratory safety and environmental protection. As an amino alcohol, this compound is classified as a hazardous chemical that causes skin and serious eye irritation, and may also cause respiratory irritation[1][2][3]. Therefore, it must be managed as hazardous waste in accordance with institutional and regulatory guidelines. Disposing of this chemical down the drain or in regular trash is strictly prohibited[4][5][6].

Immediate Safety and Handling Precautions

Before handling or preparing this compound for disposal, it is essential to be familiar with the immediate safety protocols and to wear the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specifications

Protection TypeSpecifications
Eye Protection Chemical safety goggles or a face shield.[7]
Hand Protection Nitrile or other chemically resistant gloves.[7]
Body Protection A standard laboratory coat should be worn.[7]

Emergency First Aid Procedures

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[3][5][7][8] If present, remove contact lenses if it is easy to do so and continue rinsing.[3][7][8]

  • Inhalation: Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.[3][7][8]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7][8]

Disposal Protocol: A Step-by-Step Approach

The primary method for disposing of this compound is through a licensed chemical waste disposal service, coordinated by your institution's Environmental Health & Safety (EHS) office.

Step 1: Waste Segregation and Collection

Proper segregation is the first and most critical step to prevent hazardous reactions.

  • Waste Classification: Treat all this compound, including contaminated materials, as hazardous chemical waste.[9]

  • Segregation: Keep this compound waste separate from other chemical waste streams.[4][9][10][11] It is crucial to not mix it with incompatible substances such as strong acids and oxidizing agents.[9][12]

Step 2: Waste Container and Labeling

The integrity and labeling of the waste container are vital for safe storage and transport.

  • Container: Use a designated, chemically compatible container that is in good condition and has a secure, tightly sealing lid to prevent leaks or vapor release.[4][5][9][13]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[9][10] Ensure the label is unobscured and legible.

Step 3: Waste Storage

All hazardous waste must be stored safely in a designated area pending collection.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][13]

  • Containment: Utilize secondary containment for all liquid hazardous waste to prevent spills from reaching drains.[5][6][10][11]

  • Closure: Keep the waste container closed at all times, except when you are adding waste to it.[5][6][13]

  • Storage Limits: Be aware of the maximum volume of hazardous waste that can be stored in your SAA, which is typically 55 gallons.[10][11][13]

Step 4: Arrange for Disposal

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.[10][13] Do not transport hazardous waste yourself.[11]

Spill Management

In the event of a spill, prompt and correct action is necessary to mitigate risks.

  • Minor Spills: For small spills that can be cleaned up in under 15 minutes without risk of overexposure, use appropriate PPE and clean up the spill with absorbent materials.[5] All materials used for cleanup must be collected, contained, and disposed of as hazardous waste.[5][11]

  • Major Spills: If a spill is large, involves highly toxic materials, or you are not comfortable with the cleanup, evacuate the area, secure it to prevent entry, and immediately contact your EHS office for emergency response.[5]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound.

References

Safe Handling and Disposal of 2-Aminopentan-1-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 2-Aminopentan-1-ol

This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several hazards, including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z.87.1 or equivalent standards.[4] A face shield may be required for splash hazards.[4][5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4][5] Glove integrity should be inspected before each use.
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing.[4] An apron (e.g., PVC) can provide additional protection.[5]
Respiratory Protection RespiratorRequired if working outside a chemical fume hood or if vapors/aerosols are generated.[6] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7]
Footwear Closed-toe shoesShoes must cover the entire foot.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety. The following step-by-step procedure outlines the pre-operational, operational, and post-operational phases.

Pre-Operational Checks
  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and functioning correctly.[7]

  • Gather and Inspect PPE: Collect all necessary PPE as specified in Table 1 and inspect for any damage.

  • Prepare Work Area: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure the work surface is clean and uncluttered.

  • Review Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound to refamiliarize yourself with its hazards and emergency procedures.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment.

  • Chemical Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or the generation of aerosols.

  • Keep Containers Closed: Keep the container tightly closed when not in use to prevent the release of vapors.[6]

  • Avoid Incompatible Materials: Keep the chemical away from strong oxidizing agents, acids, and metals.[5][7]

  • No Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6][9]

Post-Handling Procedure
  • Decontaminate Work Area: Clean the work area thoroughly after use.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

  • Store Chemical Properly: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[6]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5][8]

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Do Not Dispose in Sink: Do not dispose of this compound down the drain.[5]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_dispense Dispense Chemical prep_area->handle_dispense handle_use Perform Experiment handle_dispense->handle_use handle_close Keep Container Closed handle_use->handle_close emergency_spill Spill handle_use->emergency_spill emergency_exposure Personal Exposure handle_use->emergency_exposure cleanup_decon Decontaminate Area handle_close->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash cleanup_store Store Chemical cleanup_wash->cleanup_store cleanup_dispose Dispose of Waste cleanup_store->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.